Product packaging for D-Kyotorphin(Cat. No.:CAS No. 70904-57-3)

D-Kyotorphin

Cat. No.: B1670799
CAS No.: 70904-57-3
M. Wt: 337.37 g/mol
InChI Key: JXNRXNCCROJZFB-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Kyotorphin (L-Tyr-D-Arg) is a synthetic optical isomer of the endogenous neurodipeptide Kyotorphin (L-Tyr-L-Arg), first discovered in the mammalian brain. This analogue exhibits significantly enhanced and prolonged activity in research models, showing an analgesic potency approximately 5.6 times higher than that of the native peptide . Unlike classical opioids, this compound's primary mechanism of action is not direct binding to opioid receptors. Instead, it exerts its effects by interacting with specific kyotorphin receptors, leading to the release of endogenous opioid peptides, notably Met-enkephalin, in the brain and spinal cord . Research indicates that this compound plays a role in stress response modulation. Studies have demonstrated its potential anti-stressor effects, as administration of the peptide can significantly inhibit stress-induced elevations of adrenocorticotropic hormone (ACTH) and corticosterone (CORT), helping to restore homeostatic balance . Its stability and potent bioactivity make this compound a valuable tool for neuroscientific research, particularly in the study of pain mechanisms, stress-related disorders, and novel neuromodulatory pathways. This product is provided for research use only (RUO). It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N5O4 B1670799 D-Kyotorphin CAS No. 70904-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221137
Record name D-Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70904-57-3
Record name D-Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-Kyotorphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroactive dipeptide D-Kyotorphin, a synthetic analog of the endogenous neuropeptide Kyotorphin (B1673678). We will delve into its discovery, chemical synthesis, and the intricate signaling pathways it modulates to exert its analgesic effects. This document is intended to be a comprehensive resource, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

Discovery and Significance

Kyotorphin (L-tyrosyl-L-arginine) was first isolated from bovine brain extracts in 1979 by Takagi and his colleagues.[1][2] It was identified as a novel substance with morphine-like analgesic properties.[1] Unlike opioids, Kyotorphin does not directly bind to opioid receptors.[2][3] Instead, its primary mechanism of action is the release of Met-enkephalin, an endogenous opioid peptide, and the inhibition of enzymes responsible for enkephalin degradation.[2][4]

This compound (L-tyrosyl-D-arginine) is a synthetic analog designed for enhanced stability against enzymatic degradation.[5][6] This increased stability makes it a more potent and longer-lasting analgesic agent compared to its endogenous counterpart, rendering it a molecule of significant interest in the development of novel pain therapeutics.[6]

Synthesis of this compound

While classical solid-phase peptide synthesis is a standard method for producing dipeptides like this compound, a notable enzymatic synthesis has been developed for Kyotorphin, which can be adapted for this compound by utilizing D-arginine as a substrate. This method offers the advantage of synthesis in an aqueous solution without the need for complex protecting and deprotecting steps.[7]

Enzymatic Synthesis Workflow

The enzymatic synthesis of Kyotorphin, and by extension this compound, can be achieved using immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus.[7] The general workflow is depicted below.

G cluster_reactants Starting Materials cluster_enzyme Enzymatic Reaction cluster_purification Purification cluster_product Final Product L-Tyrosine L-Tyrosine Immobilized_TyrRS Immobilized Tyrosyl-tRNA Synthetase L-Tyrosine->Immobilized_TyrRS D-Arginine D-Arginine D-Arginine->Immobilized_TyrRS ATP ATP ATP->Immobilized_TyrRS MgCl2 MgCl2 MgCl2->Immobilized_TyrRS HPLC High-Performance Liquid Chromatography Immobilized_TyrRS->HPLC Reaction Mixture This compound This compound HPLC->this compound Purified Product

Figure 1: Enzymatic Synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis

Objective: To synthesize this compound from L-tyrosine and D-arginine using immobilized tyrosyl-tRNA synthetase.

Materials:

  • L-Tyrosine

  • D-Arginine

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus on Sepharose 4B[8]

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • HPLC system with a reverse-phase column

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing L-tyrosine, a high concentration of D-arginine, ATP, and MgCl₂ in the reaction buffer.[8]

  • Enzymatic Reaction: Add the immobilized tyrosyl-tRNA synthetase to the reaction mixture. Incubate at an optimal temperature (e.g., 45°C) for an extended period (e.g., 48 hours) to allow for the enzymatic ligation of the two amino acids.[8]

  • Purification: After the incubation period, separate the immobilized enzyme from the reaction mixture by centrifugation.

  • HPLC Separation: Purify the this compound from the supernatant using high-performance liquid chromatography (HPLC).[8]

  • Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity, primarily through the release of Met-enkephalin.[5][9][10] Its enhanced stability leads to a more pronounced and sustained analgesic effect compared to the endogenous L-Kyotorphin.

Receptor Binding and Synaptic Uptake

Kyotorphin binds to a specific G-protein coupled receptor.[3][11] Studies using radiolabeled Kyotorphin have identified both high and low-affinity binding sites in brain membranes.[8]

ParameterValueTissue/Preparation
High-Affinity Binding
Kd0.34 nMBrain membranes[8]
Bmax36 fmol/mg proteinBrain membranes[8]
Low-Affinity Binding
Kd9.07 nMBrain membranes[8]
Bmax1.93 pmol/mg proteinBrain membranes[8]
Synaptosomal Uptake
Km1.31 x 10⁻⁴ MRat brain synaptosomes[8][11]
Vmax5.9 pmol/mg protein/minRat brain synaptosomes[8][11]

Table 1: Receptor Binding and Synaptic Uptake Parameters for Kyotorphin.

Enkephalin Release and Enzyme Inhibition

Both Kyotorphin and this compound stimulate the release of Met-enkephalin from brain tissue.[9][10] this compound is equipotent to Kyotorphin in this regard.[10] Kyotorphin also exhibits inhibitory activity against certain enkephalin-degrading enzymes.

ParameterValueEnzyme/System
Met-Enkephalin Release
This compound (0.5 mM)2-3 fold increaseRat striatum[10]
Kyotorphin (10 µM)2.2 fold increaseSpinal cord preparations[8]
Enzyme Inhibition
IC₅₀ (Kyotorphin)18 µMDipeptidyl aminopeptidase (B13392206) (DPP)[4]
Ki (Kyotorphin)6 µMDipeptidyl aminopeptidase (DPP)[4]

Table 2: Met-Enkephalin Release and Enzyme Inhibition Data.

Signaling Pathway of this compound

The analgesic effect of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR), which is distinct from the classical opioid receptors.[3][11] This binding event triggers a downstream signaling cascade that culminates in the release of Met-enkephalin.

This compound Signaling Cascade

The signaling pathway involves the activation of a Gi protein, which in turn stimulates Phospholipase C (PLC).[3][8][11] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[12] This rise in intracellular Ca²⁺ is a critical step leading to the exocytosis of Met-enkephalin-containing vesicles.

G DKyotorphin This compound KyotorphinR Kyotorphin Receptor (GPCR) DKyotorphin->KyotorphinR Binds to Gi Gi Protein KyotorphinR->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Met_Enk_Vesicle Met-Enkephalin Vesicle Ca2_release->Met_Enk_Vesicle Triggers Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Exocytosis

Figure 2: this compound Signaling Pathway.
Experimental Protocol: In Vitro Met-Enkephalin Release Assay

Objective: To measure the amount of Met-enkephalin released from brain tissue slices upon stimulation with this compound.

Materials:

  • Freshly dissected rat striatal slices

  • Krebs-Ringer bicarbonate buffer (or similar physiological saline solution), gassed with 95% O₂ / 5% CO₂

  • This compound solutions of varying concentrations

  • High potassium (e.g., 50 mM KCl) solution to induce depolarization (positive control)

  • Calcium-free buffer to test for Ca²⁺ dependency

  • Radioimmunoassay (RIA) or ELISA kit for Met-enkephalin quantification

Methodology:

  • Tissue Preparation: Prepare thin slices (e.g., 300 µm) of rat striatum.

  • Pre-incubation: Pre-incubate the slices in oxygenated Krebs-Ringer buffer to allow them to equilibrate.

  • Stimulation: Transfer the slices to tubes containing either basal buffer, buffer with different concentrations of this compound, or high potassium buffer. Incubate for a defined period (e.g., 10 minutes).[10]

  • Sample Collection: At the end of the incubation, collect the supernatant (which contains the released Met-enkephalin) and boil it to inactivate peptidases.

  • Quantification: Measure the concentration of Met-enkephalin in the supernatant using a specific RIA or ELISA.

  • Data Analysis: Express the amount of released Met-enkephalin as a percentage of the total tissue content or as an absolute amount per mg of tissue. Compare the release stimulated by this compound to the basal release and the positive control.

Conclusion

This compound represents a promising lead compound in the quest for novel analgesics. Its unique mechanism of action, which harnesses the body's endogenous pain-relief system, and its enhanced stability make it a subject of considerable interest for further preclinical and clinical investigation. This guide has provided a comprehensive overview of the foundational knowledge surrounding this compound, from its discovery and synthesis to its detailed signaling pathway, to aid researchers and drug developers in their ongoing efforts in the field of pain management.

References

D-Kyotorphin: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (D-KTP), the D-isomer of the endogenous dipeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a potent analgesic agent with a multifaceted mechanism of action in the central nervous system (CNS). Unlike traditional opioids, D-KTP exerts its effects through both indirect and direct pathways, making it a compelling target for novel analgesic drug development. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its interaction with specific G-protein coupled receptors, downstream signaling cascades, and its role in modulating endogenous opioid systems. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

Discovered in the quest for endogenous opioid-like substances, kyotorphin and its more stable D-isomer have emerged as significant modulators of nociception within the CNS. This compound's resistance to enzymatic degradation prolongs its analgesic effects compared to its endogenous counterpart.[1] Its primary mechanism involves the release of Met-enkephalin, an endogenous opioid peptide, which then acts on opioid receptors to produce analgesia.[2][3] However, research has also elucidated a direct, non-opioid mechanism involving a specific, yet to be fully characterized, G-protein coupled receptor (GPCR).[2][4] This dual action presents a unique opportunity for developing analgesics with potentially fewer side effects than conventional opioids.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's pharmacodynamics and the enzymes involved in its synthesis and degradation.

Table 1: Receptor Binding Affinity and Analgesic Potency of this compound

ParameterValueBrain RegionSpeciesReference
High-Affinity Binding (Kd) 0.34 nMWhole Brain MembranesRat[2]
High-Affinity Binding (Bmax) 36 fmol/mg proteinWhole Brain MembranesRat[2]
Low-Affinity Binding (Kd) 9.07 nMWhole Brain MembranesRat[2]
Low-Affinity Binding (Bmax) 1.93 pmol/mg proteinWhole Brain MembranesRat[2]
ED50 (Analgesia) 6.2 µ g/rat Periaqueductal Gray (PAG)Rat[1]
ED50 (Analgesia) 8.8 µ g/rat Nucleus Reticularis Paragigantocellularis (NRPG)Rat[1]
ED50 (Analgesia) 10.6 µ g/rat Lumbosacral Subarachnoid Space (LSS)Rat[1]

Table 2: Kinetic Parameters of Enzymes Involved in Kyotorphin Metabolism

EnzymeSubstrate(s)KmVmaxSpeciesReference
Kyotorphin Synthetase L-Tyrosine25.6 µM34.0 pmol/mg protein/hRat[5]
L-Arginine926 µM34.0 pmol/mg protein/hRat[5]
ATP294 µM34.0 pmol/mg protein/hRat[5]
MgCl2442 µM34.0 pmol/mg protein/hRat[5]
Kyotorphin-Degrading Aminopeptidase Kyotorphin16.6 µM29.4 nmol/mg protein/minRat[6][7]
Kyotorphin29.2 µM20.0 nmol/mg protein/minMonkey[6]

Core Signaling Pathway

This compound initiates its direct signaling cascade by binding to a specific G-protein coupled receptor (KTPr). This interaction activates an inhibitory G-protein (Gi), which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration is a key event leading to the release of Met-enkephalin.

D_Kyotorphin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum DKTP This compound KTPr Kyotorphin Receptor (GPCR) DKTP->KTPr Binds Gi Gi-protein KTPr->Gi Activates TRPC1 TRPC1 Channel KTPr->TRPC1 Conformational Coupling PLC Phospholipase C (PLC) Gi->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_increase ↑ [Ca²⁺]i TRPC1->Ca2_increase Ca²⁺ Influx IP3R IP3 Receptor IP3->IP3R Binds Met_Enk_Vesicle Met-Enkephalin Vesicle Ca2_increase->Met_Enk_Vesicle Triggers Fusion Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Ca2_store Ca²⁺ Store IP3R->Ca2_store Opens Ca2_store->Ca2_increase Releases Ca²⁺

Caption: this compound signaling pathway leading to Met-enkephalin release.

Experimental Protocols

Radioligand Binding Assay for this compound Receptor

This protocol details the methodology for determining the binding affinity (Kd) and receptor density (Bmax) of this compound in brain tissue.

Materials:

  • Rat brain tissue

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]-D-Kyotorphin (radioligand)

  • Unlabeled this compound

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Centrifuge, scintillation counter, filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • Total Binding: Incubate brain membranes with varying concentrations of [3H]-D-Kyotorphin.

    • Non-specific Binding: In a parallel set of tubes, incubate the membranes and [3H]-D-Kyotorphin in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate all tubes at 25°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis to determine Kd and Bmax values.

Radioligand_Binding_Workflow start Start prep Brain Tissue Homogenization & Membrane Preparation start->prep incubate_total Incubate with [3H]-D-Kyotorphin (Total Binding) prep->incubate_total incubate_nsb Incubate with [3H]-D-Kyotorphin + excess unlabeled D-KTP (Non-specific Binding) prep->incubate_nsb filtration Rapid Vacuum Filtration incubate_total->filtration incubate_nsb->filtration counting Scintillation Counting filtration->counting analysis Scatchard Analysis (Kd & Bmax) counting->analysis end End analysis->end

Caption: Workflow for this compound radioligand binding assay.

Measurement of Met-enkephalin Release from Brain Slices

This protocol outlines the procedure to measure this compound-induced Met-enkephalin release from brain slices.

Materials:

  • Rat striatal or spinal cord slices (300-400 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High potassium (K+) aCSF (for depolarization)

  • Radioimmunoassay (RIA) kit for Met-enkephalin

  • Perfusion system

Procedure:

  • Slice Preparation: Prepare brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Perfusion: Place the slices in a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min).

  • Sample Collection: Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of Met-enkephalin release.

  • Stimulation: Switch the perfusion medium to aCSF containing this compound at the desired concentration. Continue collecting fractions. As a positive control, stimulate release with high K+ aCSF.

  • Quantification: Measure the Met-enkephalin concentration in each collected fraction using a specific RIA.

  • Data Analysis: Express the amount of Met-enkephalin released as a percentage of the baseline release.

In Vivo Analgesia Assessment: Tail-Pinch Test

This protocol describes a common method for assessing the analgesic effect of this compound in rodents.

Materials:

  • Rats or mice

  • This compound solution for administration (e.g., intracerebroventricular injection)

  • Artery clip or specialized tail-pinch apparatus

  • Timer

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment to reduce stress-induced analgesia.

  • Baseline Measurement: Gently restrain the animal and apply the clip to the base of the tail. Record the latency to a defined nociceptive response (e.g., biting or attempting to remove the clip). A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer this compound via the desired route.

  • Post-treatment Measurement: At various time points after drug administration, repeat the tail-pinch test and record the response latency.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

Dual Mechanism of Action: Opioid-Mediated and Non-Opioid Effects

This compound's analgesic properties are attributed to two distinct, yet potentially interconnected, mechanisms:

  • Indirect Opioid Mechanism: The primary and most well-documented mechanism is the release of Met-enkephalin.[2][3] This released endogenous opioid then binds to µ- and δ-opioid receptors, leading to naloxone-reversible analgesia.[1] This is particularly evident in brain regions rich in enkephalinergic neurons, such as the periaqueductal gray and the spinal dorsal horn.[1]

  • Direct Non-Opioid Mechanism: Evidence also points to a direct, naloxone-insensitive analgesic effect of this compound, particularly in the nucleus reticularis paragigantocellularis (NRPG).[1] This suggests the involvement of the specific this compound receptor and its downstream signaling cascade, independent of opioid receptor activation.

Involvement of the Nitric Oxide Pathway

The L-arginine component of kyotorphin links its metabolism to the nitric oxide (NO) pathway. L-arginine is a substrate for nitric oxide synthase (NOS).[8] While this compound itself is not a direct substrate for NOS, its degradation can release L-arginine, which can then be converted to NO. The role of NO in this compound-mediated analgesia is complex and appears to be context-dependent, with some studies suggesting a pro-nociceptive role for the NO-cGMP pathway in the CNS.[4]

Conclusion

This compound represents a promising avenue for the development of novel analgesics. Its unique dual mechanism of action, involving both the modulation of the endogenous opioid system and direct activation of a distinct signaling pathway, offers the potential for potent pain relief with a reduced side-effect profile compared to traditional opioids. The detailed understanding of its molecular interactions, signaling cascades, and physiological effects, as outlined in this guide, provides a solid foundation for further research and the rational design of this compound-based therapeutics. Future investigations should focus on the definitive identification and characterization of the kyotorphin receptor and the further elucidation of the interplay between its direct and indirect analgesic mechanisms.

References

The Role of D-Kyotorphin in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin, a synthetic, enzymatically stable analog of the endogenous dipeptide Kyotorphin (B1673678) (Tyr-Arg), has emerged as a significant modulator of nociceptive pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in inducing analgesia through the release of endogenous opioids. We will explore its interaction with specific G-protein coupled receptors, subsequent intracellular signaling cascades, and the quantitative aspects of its analgesic effects. Detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

Kyotorphin (KTP) is a neuroactive dipeptide first isolated from the bovine brain.[1] It plays a role in the central nervous system's endogenous pain control mechanisms.[1][2] this compound (Tyr-D-Arg) is a synthetic stereoisomer of L-Kyotorphin that exhibits enhanced stability against enzymatic degradation, making it a valuable tool for pharmacological studies.[3] Unlike classical opioid analgesics, this compound does not directly bind to opioid receptors.[1][4] Instead, its primary mechanism of action is the stimulation of Met-enkephalin release from neurons in specific brain and spinal cord regions.[5][6][7] This indirect opioid-mediated analgesia presents a promising avenue for the development of novel pain therapeutics with potentially different side-effect profiles compared to traditional opioids.

Mechanism of Action and Signaling Pathway

The analgesic effect of this compound is initiated by its binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR), often referred to as the Kyotorphin receptor (KTPr).[5][8] This interaction triggers a cascade of intracellular events culminating in the release of Met-enkephalin.

The proposed signaling pathway is as follows:

  • Receptor Binding: this compound binds to its specific GPCR on the presynaptic membrane of enkephalinergic neurons.[5]

  • G-Protein Activation: This binding activates a pertussis toxin-sensitive inhibitory G-protein (Gi).[5]

  • Phospholipase C Activation: The activated Gi-protein stimulates Phospholipase C (PLC).[5][8]

  • IP3 Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[5] This receptor-operated mechanism may also involve conformational coupling of the InsP3R with Transient Receptor Potential C1 (TRPC1) channels in the plasma membrane, further increasing intracellular Ca2+ levels.[5]

  • Met-enkephalin Release: The elevation in intracellular Ca2+ concentration triggers the exocytosis of vesicles containing Met-enkephalin from the neuron.[6][7]

  • Opioid Receptor Activation: The released Met-enkephalin then binds to and activates μ- and δ-opioid receptors on adjacent neurons, leading to the modulation of pain signals and ultimately producing analgesia.[2][4]

This entire process is naloxone-reversible, not because naloxone (B1662785) blocks the KTPr, but because it antagonizes the opioid receptors activated by the released Met-enkephalin.[3][4]

Signaling Pathway Diagram

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound KTPr Kyotorphin Receptor (GPCR) This compound->KTPr Binds Gi Gi-Protein KTPr->Gi Activates PLC Phospholipase C Gi->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to InsP3R on Ca2 Ca²⁺ ER->Ca2 Releases Vesicle Met-enkephalin Vesicle Ca2->Vesicle Triggers Exocytosis MetEnk Met-enkephalin Vesicle->MetEnk Releases

This compound signaling cascade for Met-enkephalin release.

Quantitative Data

The analgesic potency and efficacy of this compound have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Met-enkephalin Release
PreparationThis compound ConcentrationFold Increase in ReleaseCalcium DependenceReference
Rat Striatum Slices0.5 mM (maximal)2-3 foldYes[6]
Guinea Pig Striatum SlicesConcentration-dependent-Yes[7]
Guinea Pig Spinal Cord10 µM2.2 foldYes[9]
Table 2: In Vivo Analgesic Effect (Tail-Pinch Test in Rats)
Site of AdministrationED50 of this compound (µ g/rat )Naloxone ReversibilityReference
Periaqueductal Gray (PAG)6.2Yes[3]
Nucleus Reticularis Paragigantocellularis (NRPG)8.8No[3]
Lumbosacral Subarachnoid Space (LSS)10.6Yes[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro Met-enkephalin Release from Brain Slices

This protocol is based on methodologies described for studying Kyotorphin-induced enkephalin release.[6][7]

Objective: To quantify the amount of Met-enkephalin released from brain tissue slices upon stimulation with this compound.

Materials:

  • Adult male Wistar rats or guinea pigs.

  • Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2), gassed with 95% O2 / 5% CO2.

  • This compound solutions of varying concentrations.

  • High potassium (50 mM K+) Krebs-Ringer solution for depolarization.

  • Tetrodotoxin (B1210768) (TTX) solution.

  • Radioimmunoassay (RIA) kit for Met-enkephalin.

Procedure:

  • Tissue Preparation: Euthanize the animal and rapidly dissect the brain. Place the striatum or spinal cord in ice-cold Krebs-Ringer buffer. Prepare 300-400 µm thick slices using a McIlwain tissue chopper or a vibratome.

  • Pre-incubation: Transfer the slices to a superfusion chamber and allow them to equilibrate for 30-60 minutes with a continuous flow of oxygenated Krebs-Ringer buffer at 37°C.

  • Basal Release Collection: Collect fractions of the superfusate at regular intervals (e.g., 5-10 minutes) to establish the basal rate of Met-enkephalin release.

  • Stimulation: Introduce this compound at the desired concentration into the superfusion medium and continue collecting fractions.

  • Control Experiments:

    • Calcium Dependence: In a parallel experiment, use a Ca2+-free Krebs-Ringer buffer with EGTA to chelate residual calcium before and during this compound stimulation.

    • Neuronal Activity Dependence: To determine if the release is dependent on neuronal firing, add tetrodotoxin (TTX), a voltage-gated sodium channel blocker, to the superfusion medium prior to this compound application.[7]

  • Quantification: Measure the concentration of Met-enkephalin in the collected fractions using a specific radioimmunoassay (RIA).

  • Data Analysis: Express the results as a percentage of the total tissue content of Met-enkephalin or as a fold increase over the basal release rate.

Experimental Workflow Diagram

Experimental_Workflow start Start tissue_prep Tissue Preparation (Brain Slices) start->tissue_prep pre_incubation Pre-incubation (Equilibration) tissue_prep->pre_incubation basal_collection Basal Release Collection pre_incubation->basal_collection stimulation Stimulation with This compound basal_collection->stimulation fraction_collection Fraction Collection stimulation->fraction_collection quantification Quantification (Radioimmunoassay) fraction_collection->quantification analysis Data Analysis quantification->analysis end End analysis->end

Workflow for in vitro Met-enkephalin release assay.
In Vivo Analgesia Assessment (Tail-Pinch Test)

This protocol is a standard method for assessing centrally mediated analgesia in rodents.[3]

Objective: To determine the analgesic efficacy of this compound when administered directly into specific brain regions.

Materials:

  • Adult male Sprague-Dawley rats with stereotaxically implanted cannulae targeting the periaqueductal gray (PAG), nucleus reticularis paragigantocellularis (NRPG), or lumbosacral subarachnoid space (LSS).

  • This compound dissolved in sterile saline.

  • Naloxone hydrochloride solution.

  • Artery clip calibrated to apply a pressure of approximately 500g.

  • Microinjection pump and syringes.

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment and handling to minimize stress-induced analgesia.

  • Baseline Measurement: Gently apply the artery clip to the base of the rat's tail and measure the latency to a response (e.g., biting the clip, vocalization). This is the baseline nociceptive threshold. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Microinjection: Administer a specific dose of this compound or vehicle (saline) through the implanted cannula into the target brain region.

  • Post-injection Testing: At set time points after the injection (e.g., 5, 15, 30, 60 minutes), repeat the tail-pinch test to measure the analgesic effect.

  • Naloxone Antagonism: In a separate group of animals, administer naloxone (e.g., 1 mg/kg, s.c.) prior to the this compound microinjection to determine if the analgesic effect is opioid-mediated.

  • Data Analysis: Calculate the analgesic effect as a percentage of the maximum possible effect (%MPE) or determine the ED50 (the dose required to produce a 50% analgesic effect) from the dose-response curve.

Conclusion and Future Directions

This compound represents a fascinating tool for probing the endogenous pain modulation systems. Its mechanism of action, centered on the release of Met-enkephalin, distinguishes it from direct-acting opioid agonists. The data clearly indicate that this compound produces potent, naloxone-reversible analgesia when administered to key pain-processing regions like the PAG and spinal cord. The lack of naloxone reversibility in the NRPG suggests the intriguing possibility of a dual, enkephalin-independent mechanism of action in this region, warranting further investigation.[3]

Future research should focus on the definitive identification and cloning of the Kyotorphin receptor, which will be instrumental in developing selective agonists and antagonists. Furthermore, the development of brain-penetrant this compound analogs or novel delivery systems could translate the analgesic properties of this dipeptide into clinically viable therapeutic strategies for pain management. The unique, indirect opioid-activating mechanism of this compound may offer a pathway to effective analgesia with a reduced risk of the adverse effects associated with chronic direct opioid receptor agonism.

References

D-Kyotorphin: A Technical Guide to its Function as a Met-enkephalin Releasing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (D-KTP), the D-amino acid containing analog of the endogenous neuropeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a potent Met-enkephalin releasing peptide with significant analgesic properties. Unlike traditional opioids, this compound does not directly bind to opioid receptors but rather triggers the release of endogenous opioid peptides, primarily Met-enkephalin.[1][2][3] This indirect mechanism of action presents a promising avenue for the development of novel analgesics with potentially fewer side effects than conventional opioid therapies. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Mechanism of Action: A Receptor-Mediated Signaling Cascade

This compound exerts its effects by binding to a specific, yet to be fully identified, G-protein coupled receptor (GPCR) on neuronal membranes.[1][4][5][6] This binding initiates a downstream signaling cascade that culminates in the release of Met-enkephalin from nerve terminals.[7][8] The key steps in this pathway are:

  • Receptor Binding and G-Protein Activation: this compound binds to its putative receptor, leading to the activation of an inhibitory G-protein (Gαi).[1][4]

  • Phospholipase C (PLC) Activation: The activated Gαi subunit, in turn, stimulates Phospholipase C (PLC).[1][4]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (InsP3) and diacylglycerol (DAG).

  • Calcium Mobilization: InsP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4][9] This initial calcium release is followed by an influx of extracellular calcium through plasma membrane channels, potentially involving the transient receptor potential cation channel subfamily C member 1 (TRPC1).[4][5]

  • Met-enkephalin Release: The resulting increase in intracellular calcium concentration is a critical step for the exocytosis of vesicles containing Met-enkephalin, leading to its release into the synaptic cleft.[7][10]

The analgesic effects of this compound are naloxone-reversible, indicating that the released Met-enkephalin subsequently acts on opioid receptors to produce analgesia.[1][3]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of kyotorphin and its analogs with their receptors and their effects on Met-enkephalin release.

Table 1: Receptor Binding Affinity of 3H-Kyotorphin in Rat Brain Membranes

ParameterHigh-Affinity SiteLow-Affinity Site
Kd (nM) 0.349.07
Bmax (fmol/mg protein) 361,930

Data obtained from Scatchard plot analysis of 3H-kyotorphin binding to rat brain membranes.[9]

Table 2: this compound (Tyr-D-Arg) Induced Met-enkephalin Release

CompoundConcentrationMet-enkephalin Release
L-Tyr-D-Arg 10 µMIncreased to the same level as L-kyotorphin

This demonstrates the potency of the D-analog in stimulating Met-enkephalin release.[11]

Table 3: Kinetic Parameters of Kyotorphin Uptake and Degradation

ProcessKmVmax
Kyotorphin Uptake into Synaptosomes 131 µM5.9 pmol/mg protein/min
Kyotorphin Degradation by Brain Homogenates 16.6 µM29.4 nmol/mg protein/min

These parameters provide insight into the cellular mechanisms that regulate kyotorphin concentration and signaling.[4]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of this compound.

Measurement of Met-enkephalin Release from Brain Slices

This protocol is designed to quantify the amount of Met-enkephalin released from brain tissue in response to this compound stimulation.

Protocol:

  • Tissue Preparation: Guinea pig or rat striatum is dissected and sliced into 300 µm sections using a McIlwain tissue chopper.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs-Ringer bicarbonate buffer (pH 7.4), saturated with 95% O2 / 5% CO2, at a flow rate of 0.5 ml/min.

  • Basal Release: After an initial equilibration period of 60 minutes, fractions of the superfusate are collected every 5 minutes to determine the basal release of Met-enkephalin.

  • Stimulation: this compound (at various concentrations) is added to the superfusion medium for a defined period (e.g., 10 minutes).

  • Sample Collection: Superfusate fractions are collected throughout the stimulation and post-stimulation periods.

  • Radioimmunoassay (RIA): The concentration of Met-enkephalin in the collected fractions is quantified using a specific radioimmunoassay.

  • Data Analysis: The amount of Met-enkephalin released is calculated as the total amount in the superfusate during and after stimulation, corrected for the basal release.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound or its radiolabeled analogs to brain membranes.

Protocol:

  • Membrane Preparation: Crude synaptosomal membranes (P2 fraction) are prepared from rat brain tissue by differential centrifugation.

  • Incubation: The membranes are incubated with varying concentrations of radiolabeled kyotorphin (e.g., 3H-Kyotorphin) in a binding buffer at a specific temperature and for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioactivity from the free radioligand. Alternatively, centrifugation can be used.[9]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Non-specific Binding Determination: Non-specific binding is determined by performing the assay in the presence of a high concentration of unlabeled kyotorphin.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by Scatchard analysis of the saturation binding data.

Visualizations

Signaling Pathway of this compound Induced Met-enkephalin Release

DKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum DKT This compound Receptor Kyotorphin Receptor (GPCR) DKT->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates InsP3 InsP3 PLC->InsP3 Generates TRPC1 TRPC1 Channel Ca_influx Ca²⁺ Influx TRPC1->Ca_influx Mediates InsP3R InsP3 Receptor InsP3->InsP3R Binds Met_Vesicle Met-enkephalin Vesicle Ca_influx->Met_Vesicle Triggers Exocytosis Met_Release Met-enkephalin Release Met_Vesicle->Met_Release InsP3R->TRPC1 Conformational Coupling ER_Ca InsP3R->ER_Ca Releases

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow for Measuring Met-enkephalin Release

Met_Release_Workflow start Start: Brain Tissue Dissection slicing Tissue Slicing (300 µm) start->slicing superfusion Superfusion with Buffer slicing->superfusion equilibration Equilibration (60 min) superfusion->equilibration basal_collection Collect Basal Release Fractions equilibration->basal_collection stimulation Stimulate with this compound basal_collection->stimulation stimulated_collection Collect Stimulated Release Fractions stimulation->stimulated_collection ria Radioimmunoassay (RIA) for Met-enkephalin stimulated_collection->ria analysis Data Analysis and Quantification ria->analysis end End: Determine Met-enkephalin Release analysis->end

Caption: Workflow for quantifying this compound-induced Met-enkephalin release.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start: Brain Homogenization centrifugation Differential Centrifugation start->centrifugation membrane_prep Prepare Synaptosomal Membranes (P2) centrifugation->membrane_prep incubation Incubate Membranes with ³H-Kyotorphin membrane_prep->incubation separation Separate Bound and Free Ligand (Filtration/Centrifugation) incubation->separation washing Wash to Remove Non-specific Binding separation->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Scatchard Analysis (Kd, Bmax) quantification->analysis end End: Determine Binding Parameters analysis->end

Caption: Workflow for determining this compound receptor binding characteristics.

Conclusion and Future Directions

This compound represents a fascinating and promising molecule in the field of pain research and drug development. Its unique mechanism of action, which harnesses the body's endogenous opioid system without direct opioid receptor agonism, offers the potential for developing a new class of analgesics. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on the definitive identification and characterization of the kyotorphin receptor, a more detailed understanding of the downstream signaling events, and preclinical and clinical studies to evaluate the efficacy and safety of this compound-based therapies for the management of pain.

References

Beyond Pain Relief: A Technical Guide to the Diverse Physiological Roles of D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP), the dextrorotatory stereoisomer of the endogenous dipeptide L-Kyotorphin (L-Tyr-L-Arg), has long been recognized for its potent analgesic properties.[1] Discovered in 1979, this neuroactive dipeptide exerts its pain-relieving effects not by direct interaction with opioid receptors, but through the release of endogenous opioids, primarily Met-enkephalin.[1][2] While its role in nociception is well-documented, a growing body of evidence reveals a wider spectrum of physiological activities, positioning this compound and its analogues as promising therapeutic candidates for a range of conditions beyond pain management. This technical guide provides an in-depth exploration of the non-analgesic physiological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Physiological Effects Beyond Analgesia

This compound and its derivatives exhibit a variety of physiological effects, including neuroprotection, modulation of learning and memory, cardiovascular effects, and anti-inflammatory and anticonvulsant activities. These effects are often mediated through a specific G-protein coupled receptor, distinct from opioid receptors, which triggers a downstream signaling cascade involving phospholipase C (PLC) and subsequent calcium influx.[2][3]

Neuroprotection and Cognitive Enhancement

This compound and its amidated analogue, KTP-NH2, have demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease (AD).[4][5][6] Studies have shown that these compounds can mitigate memory deficits and protect against synaptic damage induced by amyloid-β (Aβ) peptides.

ParameterCompoundModelConcentration/DoseEffectReference
Object Recognition IndexKTP-NH2Aβ-induced AD rat model32.3 mg/kg, i.p.Restored to control levels (0.68 ± 0.028) from Aβ-induced deficit (-0.05 ± 0.091)[4]
Spine DensityKTP-NH2Aβ-treated cortical neurons50 nMPrevented Aβ-induced decrease in spine density[4][5]
Long-Term Potentiation (LTP)KTP-NH2Aβ-treated hippocampal slices50 nMRescued Aβ-induced impairment of LTP[4][5]
  • Animal Model: Sporadic AD model induced in male Wistar rats by intracerebroventricular (i.c.v.) injection of amyloid β peptide (Aβ1–42; 2.25 mg/ml).

  • Treatment: Amidatethis compound (KTP-NH2) administered intraperitoneally (i.p.) at a dose of 32.3 mg/kg daily for 18-20 days, starting 3 days after Aβ injection.

  • Behavioral Testing:

    • Novel Object Recognition (NOR) Test: To assess long-term recognition memory. The test consists of a familiarization phase with two identical objects and a test phase where one object is replaced by a novel one. The time spent exploring each object is recorded.

    • Y-Maze Spontaneous Alternation Test: To evaluate spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

  • Electrophysiology:

    • Long-Term Potentiation (LTP) Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of hippocampal slices. LTP is induced by theta-burst stimulation. Slices are incubated with Aβ oligomers (200 nM) with or without KTP-NH2 (50 nM).

  • Microscopy:

    • Spine Density Analysis: Primary cortical neurons are treated with Aβ (25 µM) in the presence or absence of KTP-NH2 (50 nM) for 24 hours. Dendritic spine density is quantified using microscopy and image analysis software.

G cluster_protocol Neuroprotection Experimental Workflow Abeta Aβ Injection (i.c.v.) in Wistar Rats Treatment KTP-NH2 Treatment (i.p.) (32.3 mg/kg for 18-20 days) Abeta->Treatment Behavior Behavioral Testing (NOR, Y-Maze) Treatment->Behavior Sacrifice Sacrifice and Brain Tissue Collection Behavior->Sacrifice LTP Hippocampal Slice Electrophysiology (LTP) Sacrifice->LTP Spine Cortical Neuron Culture and Spine Density Analysis Sacrifice->Spine

Experimental workflow for assessing neuroprotection.
Cardiovascular Modulation

Kyotorphin (B1673678) exhibits modulatory effects on the cardiovascular system, particularly on cardiac muscle contractility. It has been shown to inhibit the β-adrenergic agonist-induced increase in cardiac muscle tension.[7][8]

ParameterCompoundModelConcentrationEffectReference
Isoprenaline-induced Twitch TensionKyotorphinRat papillary muscleDose-dependentInhibition[7][8]
  • Preparation: Papillary muscles are isolated from the right ventricle of male Wistar rats.

  • Apparatus: The muscle is mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. One end of the muscle is fixed, and the other is connected to an isometric force transducer.

  • Stimulation: The muscle is stimulated with electrical pulses to elicit isometric contractions (twitches).

  • Drug Application:

    • Isoprenaline (a β-adrenergic agonist) is added to the bath to increase twitch tension.

    • Kyotorphin is then added in a cumulative, dose-dependent manner to assess its inhibitory effect.

    • To investigate the mechanism, a selective kyotorphin antagonist (Leu-Arg) or an opioid receptor antagonist (naloxone) can be co-administered.

  • Data Analysis: Changes in the isometric twitch tension are recorded and analyzed.

Neurotransmitter Release

This compound has been shown to facilitate the release of the neurotransmitter acetylcholine (B1216132) (ACh) from preganglionic nerve terminals in the sympathetic nervous system.[9][10] This effect is naloxone-reversible, suggesting an indirect opioid-mediated mechanism.

ParameterCompoundModelConcentrationEffectReference
Mean Quantal Content of fast-e.p.s.p.This compoundBullfrog sympathetic ganglia1-100 µMIncreased[9][10]
Amplitude of fast-e.p.s.p.This compoundBullfrog sympathetic ganglia1-100 µMIncreased[9][10]
  • Preparation: The sympathetic ganglia are isolated from bullfrogs.

  • Recording: Ganglion cells are impaled with glass microelectrodes for intracellular recording of fast excitatory postsynaptic potentials (fast-e.p.s.p.s). The preganglionic nerve is stimulated to evoke these potentials. A low Ca2+/high Mg2+ medium is used to reduce transmitter release and allow for the analysis of individual quantal events.

  • Drug Application: this compound (1-100 µM) is added to the perfusion medium. The opioid antagonist naloxone (B1662785) (10 µM) can be used to test for opioid receptor involvement.

  • Data Analysis: The amplitude and mean quantal content of the fast-e.p.s.p.s are measured and analyzed before and after drug application.

Anti-inflammatory and Anticonvulsant Properties

Emerging research indicates that this compound derivatives possess anti-inflammatory and anticonvulsant activities.[2][11] KTP-NH2 has been shown to reduce leukocyte rolling in a model of inflammation.[2] Furthermore, kyotorphin has demonstrated the ability to inhibit seizures in animal models of epilepsy.[11]

EffectCompoundModelDoseResultReference
Anti-inflammatoryKTP-NH2LPS-induced inflammation in mice96 µM (topical)Decreased number of rolling leukocytes[2]
AnticonvulsantKyotorphinPicrotoxin-induced seizures in rats2.5–10 nmol (i.c.v.)Significant inhibition of convulsive behaviors[11]

Signaling Pathway of this compound

The physiological effects of this compound are primarily initiated by its binding to a specific G-protein coupled receptor (GPCR), which is distinct from classical opioid receptors.[2][3] This binding activates the Gαi subunit of the G-protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event that mediates many of the downstream effects of this compound.[2]

cluster_pathway This compound Signaling Pathway DKTP This compound Receptor Kyotorphin Receptor (GPCR) DKTP->Receptor Binds G_protein G-protein (Gi) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Physiological Effects Ca_release->Downstream Mediates

Signaling pathway of this compound.

Conclusion

The physiological effects of this compound extend far beyond its established role in analgesia. Its demonstrated neuroprotective, cognitive-enhancing, cardiovascular-modulating, anti-inflammatory, and anticonvulsant properties highlight its potential as a versatile therapeutic agent. The elucidation of its unique signaling pathway, independent of direct opioid receptor agonism, further underscores its appeal for drug development, potentially offering a safer alternative to traditional opioid-based therapies. Further research into the nuanced mechanisms and clinical applications of this compound and its derivatives is warranted to fully realize their therapeutic promise.

References

An In-depth Technical Guide on D-Kyotorphin Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyotorphin (B1673678) (L-tyrosyl-L-arginine) is a neuroactive dipeptide with analgesic properties first isolated from the bovine brain.[1] Its D-amino acid-containing analog, D-Kyotorphin (L-tyrosyl-D-arginine), exhibits enhanced stability and potent analgesic effects.[2] While kyotorphin's analgesic action is known to be naloxone-reversible, it does not directly bind to opioid receptors.[3][4] Instead, it is understood to act through a specific G-protein coupled receptor (GPCR) to induce the release of endogenous opioids, such as Met-enkephalin.[1][3][5] This guide provides a comprehensive overview of the receptor binding characteristics of this compound, including its affinity, specificity, and the downstream signaling pathways it modulates.

Receptor Binding Affinity and Specificity

This compound, like its L-isomer, is believed to exert its effects through a specific kyotorphin receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o subunits.[6][7]

Quantitative Binding Data

Binding affinity studies have been conducted to characterize the interaction of kyotorphin and its analogs with the kyotorphin receptor. These studies typically utilize radioligand binding assays to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays are also employed to determine the half-maximal inhibitory concentration (IC50) of unlabeled ligands.

LigandReceptor/TissueAssay TypeKd (nM)Bmax (fmol/mg protein)IC50 (nM)Reference
3H-KyotorphinRat Brain MembranesSaturation Binding0.34 (High Affinity)36 (High Affinity)-[6][7]
9.07 (Low Affinity)1930 (Low Affinity)[7]
KyotorphinRat Brain MembranesCompetition Binding--20.8[6][7]
Leucine-ArginineRat Brain MembranesCompetition Binding--11.2[6][7]
Phenylalanine-ArginineRat Brain MembranesCompetition Binding--12.7[6][7]
Tyrosine-LeucineRat Brain MembranesCompetition Binding--37.6[6][7]
Tyrosine-LysineRat Brain MembranesCompetition Binding--224[6][7]

Note: Specific binding data for this compound is less commonly reported in direct radioligand assays, but its functional potency suggests a comparable or higher affinity than L-Kyotorphin due to its increased enzymatic stability.[2]

Receptor Specificity

The kyotorphin receptor demonstrates a degree of specificity for dipeptides containing tyrosine or arginine.[6][7] Leucine-Arginine has been identified as a potent antagonist of the kyotorphin receptor, effectively blocking kyotorphin-induced effects.[3][6] Importantly, kyotorphin and its analogs do not exhibit significant binding to classical opioid receptors.[4]

Signaling Pathways

Activation of the kyotorphin receptor by this compound initiates a downstream signaling cascade primarily through the Gαi subunit.[6][7] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6][7] The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in the subsequent release of Met-enkephalin.[4][8] The Gαi subunit also mediates the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][6][7]

Kyotorphin_Signaling_Pathway cluster_membrane Plasma Membrane K_Receptor Kyotorphin Receptor Gi Gαi/βγ K_Receptor->Gi Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP DK This compound DK->K_Receptor Binds G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->PLC Activates G_alpha_i->AC Inhibits IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Met_Enk_release Met-Enkephalin Release Ca_release->Met_Enk_release Induces ATP ATP ATP->AC

This compound Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of a test compound for the kyotorphin receptor.[9][10][11]

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat brain) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[9]

  • Centrifuge the homogenate at low speed to remove debris.[9]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

  • Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., 3H-Kyotorphin), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]

  • For total binding, omit the unlabeled compound.

  • For non-specific binding, include a high concentration of an unlabeled ligand (e.g., L-Kyotorphin or Leucine-Arginine).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]

  • Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.[9]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the unlabeled test compound to generate a competition curve.

  • Determine the IC50 value from the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay Binding Assay (Incubation) prep->assay filtration Filtration & Washing assay->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the kyotorphin receptor.[13][14][15][16]

1. Membrane Preparation:

  • Prepare cell membranes as described in the radioligand binding assay protocol.

2. Assay Setup:

  • In a 96-well plate, add assay buffer, GDP (to ensure all G-proteins are in the inactive state), the membrane preparation, and varying concentrations of the agonist (e.g., this compound).[14]

  • For basal binding, add vehicle instead of the agonist.

  • For non-specific binding, include a high concentration of unlabeled GTPγS.[14]

3. Reaction and Incubation:

  • Initiate the reaction by adding [35S]GTPγS.[14]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[14]

4. Filtration and Counting:

  • Terminate the reaction by rapid filtration through glass fiber filters.[14]

  • Wash the filters with ice-cold buffer.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the net agonist-stimulated binding by subtracting basal binding.

  • Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the curve.

GTPgS_Binding_Workflow start Start prep Membrane Preparation start->prep assay Assay Setup (Agonist + GDP) prep->assay reaction Initiate with [³⁵S]GTPγS & Incubate assay->reaction filtration Filtration & Washing reaction->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (EC50, Emax) counting->analysis end End analysis->end

GTPγS Binding Assay Workflow.

Conclusion

This compound represents a potent and stable analog of the endogenous neuropeptide kyotorphin. Its specific interaction with a dedicated Gαi-coupled receptor, leading to the release of Met-enkephalin, underscores its potential as a novel analgesic agent. The methodologies and data presented in this guide provide a framework for the further investigation and development of this compound and related compounds for therapeutic applications. A thorough understanding of its receptor binding profile and downstream signaling is crucial for advancing its development from preclinical research to potential clinical use.

References

Subcellular Localization of D-Kyotorphin in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the subcellular localization of D-Kyotorphin (D-KTP), a synthetic analog of the endogenous neuropeptide Kyotorphin (B1673678) (L-KTP). D-KTP, like its endogenous counterpart, exhibits potent analgesic effects primarily by stimulating the release of Met-enkephalin.[1] Understanding the precise location of this compound within neurons is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

While the majority of detailed subcellular fractionation studies have been conducted on the endogenous L-Kyotorphin, the functional similarities and equipotent effects of this compound on Met-enkephalin release suggest a comparable subcellular distribution.[1] This guide synthesizes the available data for L-Kyotorphin as a strong proxy for this compound's localization and provides detailed experimental methodologies relevant to its study.

Data Presentation: Quantitative Subcellular Distribution of Kyotorphin

The following tables summarize the quantitative data on the subcellular distribution of L-Kyotorphin in rat brain tissue. These values provide a foundational understanding of where this compound is likely concentrated within neurons.

Table 1: Distribution of L-Kyotorphin in Crude Subcellular Fractions of Rat Brain

Subcellular FractionL-Kyotorphin Concentration (ng/mg protein)L-Kyotorphin Content (% of total)
Nuclear (P1)1.277.4
Crude Mitochondrial (P2)5.8792.2
Microsome + Cytosol (S2)0.020.4

Data adapted from a comprehensive review on Kyotorphin research.[2]

Table 2: Distribution of L-Kyotorphin in Subfractions of the Crude Mitochondrial (P2) Fraction

P2 Subfraction (Sucrose Density Gradient)L-Kyotorphin Concentration (ng/mg protein)
Myelin (0.32–0.8 M)0
Synaptosome (0.8–1.2 M)17.1
Mitochondrial Pellet (1.2 M)0.78

Data adapted from a comprehensive review on Kyotorphin research.[2][3]

These data strongly indicate that Kyotorphin is predominantly localized within the synaptosomal fraction of neurons, which contains the nerve terminals.[2][4] This localization is consistent with its proposed role as a neurotransmitter or neuromodulator that is released at the synapse.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization of this compound.

Subcellular Fractionation of Brain Tissue and Synaptosome Preparation

This protocol describes the isolation of synaptosomes from brain tissue, the primary site of Kyotorphin localization.

Objective: To isolate enriched subcellular fractions, particularly synaptosomes, from brain tissue for the analysis of this compound content.

Materials:

  • Fresh or frozen brain tissue (e.g., rat cortex)

  • Homogenization Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, with protease inhibitors

  • Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for density gradient centrifugation

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenization: Dissect and weigh the brain tissue on ice. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Differential Centrifugation (Initial Fractions):

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction (P1).

    • Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to obtain the crude mitochondrial fraction (P2), which contains synaptosomes, and the supernatant (S2), containing microsomes and cytosol.

  • Synaptosome Enrichment (Sucrose Density Gradient):

    • Resuspend the P2 pellet in Homogenization Buffer.

    • Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).

    • Centrifuge at 53,000 x g for 2 hours at 4°C.

    • Synaptosomes will collect at the interface between the 0.8 M and 1.2 M sucrose layers.

    • Carefully collect the synaptosomal fraction.

  • Washing and Storage:

    • Dilute the collected synaptosomal fraction with Homogenization Buffer and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the pellet in a suitable buffer for downstream analysis (e.g., HPLC or binding assays).

    • Determine the protein concentration of each fraction using a Bradford assay.

    • Store fractions at -80°C until use.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of this compound in the isolated subcellular fractions.

Objective: To accurately measure the concentration of this compound in neuronal subcellular fractions.

Materials:

  • Subcellular fractions (e.g., synaptosomal preparation)

  • Perchloric acid (PCA) for protein precipitation

  • HPLC system with a C18 reverse-phase column and an electrochemical detector

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and acetonitrile)

  • This compound standard solutions of known concentrations

Procedure:

  • Sample Preparation:

    • Thaw the subcellular fractions on ice.

    • Add an equal volume of cold PCA (e.g., 0.2 M) to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the peptides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered supernatant onto the HPLC column.

    • Elute this compound using an isocratic or gradient mobile phase.

    • Detect this compound using an electrochemical detector set at an appropriate potential.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the this compound concentration to the protein concentration of the respective fraction (e.g., in pmol/mg of protein).

Radiolabeled this compound Uptake and Release Assay in Synaptosomes

This protocol describes a method to study the dynamics of this compound at the nerve terminal.

Objective: To measure the uptake and depolarization-induced release of radiolabeled this compound in isolated synaptosomes.

Materials:

  • Isolated synaptosomes

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Krebs-Ringer buffer (standard and high K⁺)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Uptake Assay:

    • Pre-incubate synaptosomes in Krebs-Ringer buffer at 37°C for 5 minutes.

    • Initiate the uptake by adding a known concentration of radiolabeled this compound.

    • Incubate for various time points (e.g., 1-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Release Assay:

    • Load synaptosomes with radiolabeled this compound by incubating them as in the uptake assay.

    • Wash the synaptosomes to remove excess unincorporated label.

    • Resuspend the loaded synaptosomes in standard Krebs-Ringer buffer.

    • Stimulate release by resuspending the synaptosomes in high K⁺ Krebs-Ringer buffer (depolarizing stimulus).

    • Collect samples at different time points and separate the synaptosomes from the supernatant by centrifugation.

    • Measure the radioactivity in the supernatant (released this compound) and the pellet (retained this compound).

    • Calculate the percentage of release relative to the total amount of this compound taken up.

Mandatory Visualizations

This compound Signaling Pathway

The proposed signaling pathway for Kyotorphin involves a G-protein coupled receptor (GPCR), leading to the release of Met-enkephalin.

D_Kyotorphin_Signaling_Pathway DKTP This compound KTP_R Kyotorphin Receptor (GPCR) DKTP->KTP_R Binds G_protein Gi/o Protein KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Met_Enk_Vesicle Met-Enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers fusion Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow for Subcellular Localization of this compound

This diagram illustrates the key steps involved in determining the subcellular location of this compound.

Experimental_Workflow start Start: Brain Tissue Dissection homogenization Homogenization in Isotonic Buffer start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Obtain Crude Fractions (P1, P2, S2) diff_cent->fractions sucrose_grad Sucrose Density Gradient Centrifugation of P2 fractions->sucrose_grad synaptosomes Isolate Synaptosomes sucrose_grad->synaptosomes analysis Analysis of Fractions synaptosomes->analysis hplc HPLC for D-KTP Quantification analysis->hplc binding_assay Radiolabeled D-KTP Binding Assay analysis->binding_assay end End: Determine Subcellular Localization and Concentration hplc->end binding_assay->end

Caption: Workflow for isolating neuronal fractions to study this compound.

References

A Comparative Analysis of the Enzymatic Stability of D-Kyotorphin and L-Kyotorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic stability of D-Kyotorphin in comparison to its native counterpart, L-Kyotorphin. Understanding the metabolic fate of these neuropeptides is critical for the development of novel analgesics with enhanced therapeutic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways.

Introduction to Kyotorphin (B1673678) and Its Analogs

Kyotorphin (L-tyrosyl-L-arginine) is an endogenous dipeptide with analgesic properties, first isolated from the bovine brain.[1] Its mechanism of action involves the release of Met-enkephalin, an endogenous opioid peptide, rather than direct interaction with opioid receptors.[1][2] However, the therapeutic potential of L-Kyotorphin is limited by its rapid enzymatic degradation in the brain.[3][4][5][6][7] This has led to the development of synthetic analogs, such as this compound (L-tyrosyl-D-arginine), which substitutes the L-arginine with its D-amino acid counterpart to improve metabolic stability.[3][8]

Enzymatic Degradation of Kyotorphins

L-Kyotorphin is primarily metabolized by aminopeptidases, which cleave the peptide bond between the tyrosine and arginine residues.[4] In the soluble fraction of rat brain, two distinct kyotorphin-hydrolyzing peptidases, KHP I and KHP II, have been identified. KHP I is responsible for the majority (95%) of L-Kyotorphin degradation.[4] Additionally, a membrane-bound, bestatin-sensitive aminopeptidase (B13392206) has been shown to rapidly degrade L-Kyotorphin.[4][5]

In stark contrast, this compound is resistant to this enzymatic degradation.[3][8] The substitution of L-arginine with D-arginine sterically hinders the binding of the peptide to the active site of these aminopeptidases, thereby preventing its hydrolysis. This enhanced stability is a key factor contributing to the more potent and prolonged analgesic effects observed with this compound.[3][7][8]

Quantitative Comparison of Stability and Potency

The difference in enzymatic stability between L-Kyotorphin and this compound is reflected in both their degradation kinetics and their biological potency.

ParameterL-KyotorphinThis compoundSource
Enzymatic Degradation Rapidly degraded by aminopeptidasesResistant to degradation by aminopeptidases[3][8]
Degrading Enzymes Kyotorphin-hydrolyzing peptidase I & II (KHP I & II), membrane-bound aminopeptidasesNot a substrate for purified KTPase[3][4]

Table 1: Comparative Enzymatic Stability

Enzyme SourceVmax (nmol/mg protein/min)Km (μM)Source
Rat Brain Homogenates29.416.6[3][5][9]
Purified Membrane-Bound Aminopeptidase (Monkey Brain)20.029.2[5]

Table 2: Kinetic Parameters of L-Kyotorphin Degradation

The enhanced stability of this compound directly translates to a greater analgesic potency, as demonstrated by the significantly lower doses required to produce an analgesic effect (ED50) in preclinical models.

Administration SiteL-Kyotorphin ED50 (μ g/rat )This compound ED50 (μ g/rat )Potency Increase (Fold)Source
Periaqueductal Gray (PAG)59.06.29.5[8]
Nucleus Reticularis Paragigantocellularis (NRPG)1058.811.9[8]
Lumbosacral Subarachnoid Space (LSS)52.610.65.0[8]

Table 3: Comparative Analgesic Potency (ED50) in the Rat Tail-Pinch Test

Furthermore, the duration of the analgesic effect of this compound is substantially longer than that of L-Kyotorphin. When administered intracisternally, the analgesic effect of L-Kyotorphin lasts for approximately 30 minutes, whereas this compound's effect persists for at least 60 minutes.[3]

Experimental Protocols

The following sections outline the general methodologies employed in the assessment of Kyotorphin stability and activity.

In Vitro Peptide Stability Assay in Brain Homogenate

This protocol provides a general method to assess the stability of a peptide in a brain tissue preparation.

Materials:

  • Test peptide (L-Kyotorphin or this compound) stock solution

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a crude brain homogenate by homogenizing fresh rat brain tissue in ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the enzymes responsible for degradation.

  • Pre-warm the brain homogenate to 37°C.

  • Initiate the reaction by adding the test peptide to the homogenate to a final concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the peptide-homogenate mixture.

  • Immediately add the aliquot to a cold quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC method.

  • Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

In Vivo Analgesia Assessment (Tail-Pinch Test)

This protocol describes a common method for evaluating the analgesic effects of Kyotorphin and its analogs in rats.

Materials:

  • Test peptide (L-Kyotorphin or this compound) solution for injection

  • Stereotaxic apparatus for targeted brain injections (for PAG and NRPG administration)

  • Intrathecal catheters (for LSS administration)

  • Arterial clamp or other pressure-applying device

Procedure:

  • Administer the test peptide at various doses to different groups of rats via the desired route (e.g., microinjection into the PAG or NRPG, or intrathecal injection into the LSS).

  • At specific time points after administration, apply pressure to the base of the rat's tail with an arterial clamp.

  • Measure the latency to a response (e.g., tail flick or vocalization). An increase in the response latency compared to a vehicle-treated control group is indicative of an analgesic effect.

  • Determine the dose-response relationship and calculate the ED50 for each peptide.

Signaling and Degradation Pathways

The biological activity and subsequent inactivation of L-Kyotorphin are governed by distinct molecular pathways.

L_Kyotorphin_Signaling_Pathway L_KTP L-Kyotorphin KTP_R Kyotorphin Receptor L_KTP->KTP_R Binds to G_protein Gi Protein KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_influx Ca2+ Influx PLC->Ca_influx Induces Met_Enk_release Met-Enkephalin Release Ca_influx->Met_Enk_release Analgesia Analgesia Met_Enk_release->Analgesia

Figure 1: L-Kyotorphin Signaling Pathway for Analgesia.

The enzymatic degradation of L-Kyotorphin represents a critical inactivation pathway that limits its duration of action.

Kyotorphin_Degradation_Workflow cluster_L_KTP L-Kyotorphin cluster_D_KTP This compound L_KTP L-Kyotorphin (Active) Degradation Enzymatic Degradation L_KTP->Degradation Inactive Tyrosine + Arginine (Inactive) Degradation->Inactive Aminopeptidases Aminopeptidases (KTPases) Aminopeptidases->Degradation D_KTP This compound (Active) Resistant Resistant to Degradation D_KTP->Resistant D_Aminopeptidases Aminopeptidases (KTPases) D_Aminopeptidases->Resistant No interaction

Figure 2: Comparative Enzymatic Fate of L- and this compound.

Conclusion

The substitution of L-arginine with its D-isomer in the kyotorphin dipeptide structure confers remarkable resistance to enzymatic degradation by cerebral aminopeptidases. This enhanced stability of this compound leads to a significantly more potent and sustained analgesic effect compared to the native L-Kyotorphin. These findings underscore the critical role of metabolic stability in neuropeptide drug design and highlight this compound as a promising lead for the development of novel, non-opioid analgesics. Further research focusing on optimizing the pharmacokinetic properties of this compound analogs could pave the way for new therapeutic strategies in pain management.

References

D-Kyotorphin and its Interaction with the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (D-KTP), the D-amino acid analog of the endogenous neuropeptide L-Kyotorphin (L-KTP), presents a compelling case for central nervous system (CNS) therapeutics due to its enhanced enzymatic stability and potent analgesic properties. This technical guide provides an in-depth exploration of D-KTP's interaction with the blood-brain barrier (BBB), a critical determinant of its bioavailability and efficacy within the CNS. While direct quantitative permeability data for D-KTP remains elusive in the current literature, this document synthesizes available information on its transport mechanisms, summarizes relevant quantitative data for related compounds, and provides detailed experimental protocols for future investigations. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of D-KTP's journey to and action within the brain.

Introduction to this compound

L-Kyotorphin (L-tyrosyl-L-arginine) is an endogenous dipeptide first isolated from the bovine brain that exhibits analgesic effects by inducing the release of Met-enkephalin.[1][2] However, its therapeutic potential is limited by rapid degradation by aminopeptidases.[3][4] this compound (L-tyrosyl-D-arginine) is a synthetic analog designed to resist this enzymatic degradation.[4][5] This increased stability is hypothesized to prolong its half-life and improve its ability to cross the blood-brain barrier, thereby enhancing its analgesic potency and duration of action when administered systemically.[5]

Interaction with the Blood-Brain Barrier

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuropeptide like D-KTP to exert its effects, it must effectively traverse this barrier.

Putative Transport Mechanisms

While the precise transport mechanism for D-KTP across the BBB has not been definitively elucidated, several possibilities exist based on its structure and the known functions of the BBB:

  • Passive Diffusion: As a small dipeptide, some degree of passive diffusion across the endothelial cell membranes is possible, influenced by its lipophilicity.

  • Carrier-Mediated Transport: D-KTP may be a substrate for amino acid or peptide transporters expressed on the BBB. The peptide transporter PEPT2 has been implicated in the transport of L-KTP, suggesting a potential route for D-KTP as well.[6]

  • Adsorptive-Mediated Transcytosis: The cationic nature of the arginine residue could facilitate electrostatic interactions with the negatively charged luminal surface of the brain endothelial cells, potentially inducing transcytosis.

Efflux transporters, such as P-glycoprotein, are a major challenge for many CNS drug candidates. Whether D-KTP is a substrate for any of these efflux pumps is currently unknown and warrants investigation.

Quantitative Data

Compound/ParameterValueSpecies/ModelMeasurement TechniqueReference
L-Kyotorphin Degradation
Vmax29.4 nmol/mg protein/minRat brain homogenatesIncubation and analysis[3]
Km16.6 µMRat brain homogenatesIncubation and analysis[3]
This compound Analgesic Potency (Intracerebroventricular)
ED50 (PAG)6.2 µ g/rat RatTail-pinch test[7]
ED50 (NRPG)8.8 µ g/rat RatTail-pinch test[7]
ED50 (LSS)10.6 µ g/rat RatTail-pinch test[7]
Kyotorphin (B1673678) Derivative Permeability
KTP-NH2-DL (D-Tyr analog) Relative Permeability0.38In vitro membraneNot specified[8]
Methylated KTP-NH2 Isomers Relative Permeability0.8In vitro membraneNot specified[8]
Related Dermorphin Analog Influx
¹²⁵I-ADAB Influx Rate0.0515 ± 0.0284 µl/(min·g of brain)Mouse (in vivo)IV bolus injection[9]
¹²⁵I-ADAMB Influx Rate0.0290 ± 0.0059 µl/(min·g of brain)Mouse (in vivo)IV bolus injection[9]

PAG: Periaqueductal gray; NRPG: Nucleus reticularis paragigantocellularis; LSS: Lumbosacral subarachnoid space.

Signaling Pathway of Kyotorphin

This compound is believed to exert its analgesic effects through the same signaling pathway as L-Kyotorphin. This pathway is initiated by the binding of kyotorphin to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on neuronal membranes.[3][10] This binding activates a Gαi subunit, which in turn stimulates Phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] The elevated intracellular Ca²⁺ concentration is a key step leading to the release of Met-enkephalin, an endogenous opioid peptide.[3] Met-enkephalin then acts on opioid receptors to produce analgesia.[11]

Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_Kyotorphin This compound KTP_Receptor Kyotorphin Receptor (GPCR) D_Kyotorphin->KTP_Receptor Binds G_Protein Gαi/βγ KTP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Met_Enk_Vesicle Met-Enkephalin Vesicle Ca2_cyto->Met_Enk_Vesicle Triggers fusion Met_Enkephalin Met-Enkephalin Met_Enk_Vesicle->Met_Enkephalin Releases Opioid_Receptor Opioid Receptor Met_Enkephalin->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia

This compound Signaling Pathway

Experimental Protocols

In Vitro BBB Permeability Assay using hCMEC/D3 Cells

This protocol describes a method to assess the permeability of this compound across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer, a widely used in vitro model of the human BBB.

Materials:

  • hCMEC/D3 cells (passage 25-35)

  • Endothelial Cell Growth Medium (EGM-2)

  • Collagen I, rat tail

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Lucifer yellow (paracellular marker)

  • This compound

  • LC-MS/MS system

Procedure:

  • Coating Transwell Inserts:

    • Dilute rat tail collagen I in 70% ethanol (B145695) to a final concentration of 180 µg/mL.

    • Add 50 µL of the collagen solution to the apical side of each Transwell insert.

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the collagen solution and allow the inserts to air dry under UV light.

  • Seeding hCMEC/D3 Cells:

    • Culture hCMEC/D3 cells to confluence in a T-75 flask coated with collagen I.

    • Trypsinize and resuspend the cells in EGM-2.

    • Seed the cells onto the coated Transwell inserts at a density of 1 x 10⁵ cells/well.

    • Add EGM-2 to the basolateral chamber.

    • Culture for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • Barrier Integrity Measurement (TEER):

    • Before the permeability assay, measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. Monolayers are considered ready for experiments when TEER values are stable and significantly higher than empty inserts.

  • Permeability Assay:

    • Wash the cell monolayer twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS containing this compound at the desired concentration and Lucifer yellow to the apical (luminal) chamber.

    • Add 1.5 mL of HBSS (containing 1% BSA to act as a sink) to the basolateral (abluminal) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS with 1% BSA.

    • At the end of the experiment, collect samples from the apical chamber.

  • Quantification:

    • Quantify the concentration of Lucifer yellow in the basolateral samples using a fluorescence plate reader to assess paracellular flux.

    • Quantify the concentration of this compound in the apical and basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of this compound appearance in the basolateral chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of this compound in the apical chamber.

In_Vitro_BBB_Permeability_Workflow Start Start Coat_Inserts Coat Transwell Inserts with Collagen I Start->Coat_Inserts Seed_Cells Seed hCMEC/D3 Cells on Inserts Coat_Inserts->Seed_Cells Culture_Cells Culture to Confluence (5-7 days) Seed_Cells->Culture_Cells Measure_TEER Measure TEER for Barrier Integrity Culture_Cells->Measure_TEER Permeability_Assay Perform Permeability Assay: - Add D-KTP + Lucifer Yellow (Apical) - Add HBSS + BSA (Basolateral) Measure_TEER->Permeability_Assay Incubate_Sample Incubate at 37°C and Collect Samples (t = 30, 60, 90, 120 min) Permeability_Assay->Incubate_Sample Quantify_LY Quantify Lucifer Yellow (Fluorescence) Incubate_Sample->Quantify_LY Quantify_DKTP Quantify this compound (LC-MS/MS) Incubate_Sample->Quantify_DKTP Calculate_Papp Calculate Apparent Permeability (Papp) Quantify_DKTP->Calculate_Papp End End Calculate_Papp->End

In Vitro BBB Permeability Workflow
In Situ Rat Brain Perfusion

This technique allows for the measurement of brain uptake of this compound under controlled conditions, eliminating the influence of peripheral metabolism.[9][12]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • This compound

  • [¹⁴C]Sucrose (vascular space marker)

  • Syringes, tubing, and cannulas

  • Brain homogenization equipment

  • Scintillation counter

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with sodium pentobarbital (B6593769) (e.g., 50 mg/kg, i.p.).

    • Expose the common carotid arteries. Ligate the external carotid artery and place a cannula in the common carotid artery directed towards the brain.

  • Perfusion:

    • Begin perfusion with the perfusion buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

    • After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of this compound and [¹⁴C]Sucrose.

    • Perfuse for a short, defined period (e.g., 1-5 minutes).

  • Brain Tissue Collection:

    • At the end of the perfusion period, decapitate the rat and quickly remove the brain.

    • Dissect the brain region of interest (e.g., cortex, hippocampus).

    • Homogenize the brain tissue in an appropriate buffer.

  • Quantification:

    • Take an aliquot of the brain homogenate to determine the amount of [¹⁴C]Sucrose using liquid scintillation counting. This is used to calculate the vascular volume.

    • Process the remaining brain homogenate (e.g., by protein precipitation) and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (X_br - V_v * C_pf) / (C_pf * T) Where:

      • X_br is the amount of this compound in the brain per gram of tissue.

      • V_v is the vascular volume determined from the [¹⁴C]Sucrose data.

      • C_pf is the concentration of this compound in the perfusate.

      • T is the perfusion time in seconds.

In_Situ_Brain_Perfusion_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Cannulate_Artery Cannulate Common Carotid Artery Anesthetize_Rat->Cannulate_Artery Washout_Perfusion Washout Perfusion (30s) Cannulate_Artery->Washout_Perfusion Drug_Perfusion Perfuse with D-KTP and [¹⁴C]Sucrose (1-5 min) Washout_Perfusion->Drug_Perfusion Collect_Brain Decapitate and Collect Brain Drug_Perfusion->Collect_Brain Homogenize_Brain Homogenize Brain Tissue Collect_Brain->Homogenize_Brain Quantify_Sucrose Quantify [¹⁴C]Sucrose (Scintillation Counting) Homogenize_Brain->Quantify_Sucrose Quantify_DKTP Quantify this compound (LC-MS/MS) Homogenize_Brain->Quantify_DKTP Calculate_Kin Calculate Brain Uptake Clearance (Kin) Quantify_Sucrose->Calculate_Kin Quantify_DKTP->Calculate_Kin End End Calculate_Kin->End

In Situ Brain Perfusion Workflow

Conclusion and Future Directions

This compound holds promise as a CNS therapeutic due to its enhanced stability and potent analgesic action. While its ability to cross the BBB is strongly suggested by its systemic efficacy in some studies, a thorough quantitative characterization of its BBB transport is a critical next step in its development. The experimental protocols outlined in this guide provide a framework for obtaining this crucial data. Future research should focus on:

  • Determining the specific BBB transport mechanisms for this compound, including the identification of any influx or efflux transporters involved.

  • Obtaining robust quantitative data on its BBB permeability using both in vitro and in vivo models.

  • Investigating the impact of formulation strategies on the BBB penetration of this compound.

A comprehensive understanding of this compound's interaction with the BBB will be instrumental in unlocking its full therapeutic potential for the treatment of pain and other neurological disorders.

References

The Synthetic Analgesic Dipeptide D-Kyotorphin: A Technical Guide to its Metabolic Stability and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis and degradation pathways of D-Kyotorphin (L-Tyrosyl-D-Arginine), a synthetic stereoisomer of the endogenous neuropeptide L-Kyotorphin. This document elucidates the mechanisms behind this compound's enhanced analgesic potency and duration of action, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in pain management and neuropharmacology.

Introduction: this compound, an Analog with Enhanced Stability

L-Kyotorphin (L-Tyr-L-Arg) is an endogenous dipeptide with analgesic properties, first isolated from the bovine brain. Its mechanism of action involves the release of Met-enkephalin, an endogenous opioid peptide.[1][2] However, the therapeutic potential of L-Kyotorphin is limited by its rapid degradation by aminopeptidases in the brain.[3] this compound, its synthetic counterpart containing a D-Arginine residue, was developed to overcome this limitation. It exhibits a significantly more potent and longer-lasting analgesic effect due to its resistance to enzymatic degradation.[1]

Biosynthesis of Kyotorphin (B1673678): A Tale of Two Isomers

L-Kyotorphin: Natural Biosynthesis Pathways

The naturally occurring L-Kyotorphin is synthesized in the brain through two primary pathways:

  • De novo synthesis by Kyotorphin Synthetase: This pathway involves the direct condensation of L-Tyrosine and L-Arginine, a reaction catalyzed by a specific kyotorphin synthetase in an ATP and Mg²⁺ dependent manner.[4] There is evidence suggesting that tyrosyl-tRNA synthetase (TyrRS) may be responsible for this activity.[5]

  • Degradation of Precursor Proteins: L-Kyotorphin can also be generated from the breakdown of larger proteins. One identified precursor is calpastatin, which can be processed by a calcium-activated neutral protease (calpain) to release the dipeptide.[4][5]

This compound: A Synthetic Origin

In contrast to its L-isomer, there is no evidence of a natural biosynthetic pathway for this compound in mammals. The enzymes responsible for L-Kyotorphin synthesis are stereospecific and do not produce the D-isomer. Therefore, this compound is considered a synthetic peptide, designed and chemically synthesized for research and potential therapeutic applications. The synthesis of D-amino acid-containing peptides can be achieved through various chemical and chemoenzymatic methods.[6][7]

Degradation and Clearance: The Key to this compound's Potency

The significant difference in the metabolic fate of L- and this compound is the cornerstone of their distinct pharmacological profiles.

L-Kyotorphin: Rapid Enzymatic Degradation and Active Transport

The biological activity of L-Kyotorphin is short-lived due to two primary inactivation mechanisms in the brain:

  • Enzymatic Degradation: L-Kyotorphin is rapidly hydrolyzed into its constituent amino acids, L-Tyrosine and L-Arginine, by membrane-bound aminopeptidases, often referred to as kyotorphin-degrading enzyme or KTPase.[3][8] This degradation is effectively inhibited by the aminopeptidase (B13392206) inhibitor bestatin.[3]

  • Active Transport: The peptide transporter 2 (PEPT2) plays a role in the clearance of L-Kyotorphin from the cerebrospinal fluid (CSF).[9][10] This active transport mechanism contributes to the termination of its signaling.

This compound: Resistance to Degradation and Clearance

This compound's enhanced and prolonged analgesic effect is directly attributable to its metabolic stability:

  • Resistance to Aminopeptidases: The presence of the D-Arginine residue renders this compound a poor substrate for the aminopeptidases that readily degrade L-Kyotorphin.[5] This enzymatic resistance prevents its rapid inactivation in the brain.

  • Lack of Interaction with PEPT2: Studies have shown that this compound is not a substrate for the PEPT2 transporter.[6] This lack of active clearance from the CSF further contributes to its sustained presence and prolonged biological activity.

The ultimate metabolic fate of this compound is not yet fully elucidated. It is likely cleared from the central nervous system at a much slower rate through less specific mechanisms, such as bulk flow of the CSF or slow degradation by other, less prevalent proteases.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biosynthesis and degradation of L-Kyotorphin and the comparative analgesic potency of L- and this compound.

ParameterValueOrganism/SystemReference
L-Kyotorphin Synthetase
Km (L-Tyrosine)25.6 µMRat brain synaptosomes[5]
Km (L-Arginine)926 µMRat brain synaptosomes[5]
Km (ATP)294 µMRat brain synaptosomes[5]
Km (MgCl₂)442 µMRat brain synaptosomes[5]
L-Kyotorphin Degradation
Vmax29.4 nmol/mg protein/minRat brain homogenates[3]
Km16.6 µMRat brain homogenates[3]
L-Kyotorphin Uptake (Synaptosomes)
Vmax5.9 ± 0.5 pmol/mg protein/minRat brain synaptosomes[1]
Km1.31 ± 0.12 x 10⁻⁴ MRat brain synaptosomes[1]

Table 1: Kinetic Parameters for L-Kyotorphin Biosynthesis and Degradation.

PeptideED₅₀ (nmol/mouse)Duration of ActionTest MethodReference
L-Kyotorphin15.730 minTail pinch test[1]
This compound6.260 minTail pinch test[1]

Table 2: Comparative Analgesic Potency of L- and this compound.

Signaling Pathway and Mechanism of Action

Both L-Kyotorphin and this compound exert their analgesic effects indirectly by stimulating the release of Met-enkephalin.[1] Although the specific kyotorphin receptor has not yet been cloned, functional studies indicate that it is a G-protein coupled receptor (GPCR) that signals through the Gᵢ subunit to activate phospholipase C (PLC).[1][9] This leads to an increase in intracellular calcium, which triggers the release of Met-enkephalin. This compound has been shown to be equipotent to L-Kyotorphin in stimulating Met-enkephalin release in vitro.[11][12]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthesis and degradation pathways of L-Kyotorphin and the metabolic resistance of this compound.

L_Kyotorphin_Biosynthesis cluster_synthesis De novo Synthesis cluster_degradation Precursor Degradation L-Tyrosine L-Tyrosine Synthetase Synthetase L-Tyrosine->Synthetase L-Arginine L-Arginine L-Arginine->Synthetase L-Kyotorphin L-Kyotorphin Synthetase->L-Kyotorphin AMP + PPi ATP ATP ATP->Synthetase Mg2+ Mg2+ Mg2+->Synthetase Calpastatin Calpastatin Calpain Calpain Calpastatin->Calpain Calpain->L-Kyotorphin Ca2+ Ca2+ Ca2+->Calpain

Biosynthesis pathways of L-Kyotorphin.

Kyotorphin_Degradation_and_Clearance cluster_L_KTP L-Kyotorphin cluster_D_KTP This compound L-KTP L-Kyotorphin Degradation_L Enzymatic Degradation (Aminopeptidase) L-KTP->Degradation_L Clearance_L Active Transport (PEPT2) L-KTP->Clearance_L Products_L L-Tyrosine + L-Arginine Degradation_L->Products_L CSF_Clearance Clearance from CSF Clearance_L->CSF_Clearance D-KTP This compound Resistance_D Resistant to Aminopeptidase D-KTP->Resistance_D No_Transport_D Not a substrate for PEPT2 D-KTP->No_Transport_D Prolonged_Action Prolonged Analgesic Effect Resistance_D->Prolonged_Action No_Transport_D->Prolonged_Action Kyotorphin_Signaling_Pathway Kyotorphin L- or this compound GPCR Kyotorphin Receptor (GPCR) Kyotorphin->GPCR Gi Gᵢ GPCR->Gi activates PLC Phospholipase C (PLC) Gi->PLC activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Met_Enk_Release Met-enkephalin Release Ca_increase->Met_Enk_Release Analgesia Analgesia Met_Enk_Release->Analgesia

References

D-Kyotorphin: A Technical Guide to its Role in Thermoregulation and the Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP), the dextrorotatory isomer of the endogenous dipeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a neuroactive compound with significant potential in modulating key physiological processes. While its analgesic properties, mediated through the release of Met-enkephalin, have been a primary focus of research, emerging evidence highlights its distinct roles in thermoregulation and the stress response. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Concepts: Signaling and Mechanism of Action

This compound, like its L-isomer, is believed to exert its effects through a specific G-protein coupled receptor (GPCR). Although the receptor has not yet been cloned, binding studies with the L-isomer have revealed high-affinity and low-affinity binding sites in brain membranes. The primary signaling cascade initiated by kyotorphin binding involves the activation of a pertussis toxin-sensitive inhibitory G-protein (Gi). This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in cytosolic IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many of this compound's downstream effects.

This compound Signaling Pathway

D_Kyotorphin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DKT This compound Receptor Kyotorphin Receptor (GPCR) DKT->Receptor Binds Gi_protein Gi Protein (αβγ subunits) Receptor->Gi_protein Activates PLC Phospholipase C (PLC) Gi_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Met-Enkephalin Release) Ca_release->Downstream Initiates

This compound's primary signaling cascade.

Role in Thermoregulation

Intracerebroventricular (i.c.v.) administration of kyotorphin has been shown to induce a significant, dose-dependent hypothermic response in mice.[1] This effect is notably not reversed by the opioid antagonist naloxone, indicating a non-opioid mediated pathway.[1] Further studies have suggested that the thermoregulatory effects of kyotorphin may involve an interaction with the thyrotropin-releasing hormone (TRH) neuronal system, as the hypothermia can be prevented by a small dose of TRH.[1] While much of the detailed research has focused on the L-isomer, the greater enzymatic stability of this compound suggests it may have more potent and prolonged effects on body temperature.

Quantitative Data: Thermoregulatory Effects
CompoundAnimal ModelRoute of AdministrationDoseMaximum Temperature Change (°C)Naloxone ReversibilityReference
L-KyotorphinMousei.c.v.10-50 µgDose-dependent decreaseNo[1]
L-KyotorphinCati.c.v.-No consistent change-[1]
Experimental Protocol: Assessment of this compound-Induced Hypothermia

Objective: To determine the dose-dependent effect of intracerebroventricularly administered this compound on the core body temperature of mice.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • This compound (sterile, pyrogen-free solution in saline)

  • Stereotaxic apparatus

  • Hamilton microsyringe

  • Rectal thermometer

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame. Surgically implant a guide cannula into the lateral cerebral ventricle. Allow for a recovery period of at least one week.

  • Baseline Temperature Measurement: On the day of the experiment, allow mice to acclimate to the testing room for at least 1 hour. Measure and record the baseline core body temperature using a rectal thermometer.

  • This compound Administration: Gently restrain the mouse and inject the desired dose of this compound (or vehicle control) in a small volume (e.g., 1-5 µL) through the implanted cannula over a period of 1 minute.

  • Post-Injection Temperature Monitoring: Measure and record the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Data Analysis: Calculate the change in body temperature from baseline for each time point and compare the effects of different doses of this compound to the vehicle control group using appropriate statistical analysis.

Experimental Workflow: Thermoregulation Study

Thermoregulation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 hour) Baseline_Temp Measure Baseline Core Body Temperature Animal_Acclimation->Baseline_Temp ICV_Injection Intracerebroventricular (i.c.v.) Injection of this compound or Vehicle Baseline_Temp->ICV_Injection Temp_Monitoring Monitor Core Body Temperature (at 15, 30, 60, 90, 120 min) ICV_Injection->Temp_Monitoring Data_Analysis Calculate Temperature Change and Perform Statistical Analysis Temp_Monitoring->Data_Analysis

Workflow for in vivo thermoregulation study.

Role in the Stress Response

This compound and its L-isomer have been implicated in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Moderate concentrations of kyotorphin are found in the hypothalamus, a critical brain region for stress regulation.[1] Studies have shown that both KTP and D-KTP can reduce stress-induced analgesia, suggesting they may act as anti-opioid peptides in the context of stress. Furthermore, there is evidence that these peptides can inhibit the stress-induced increase in plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441), key hormones of the HPA axis. High doses of kyotorphin administered intracerebroventricularly can also activate the sympathetic nervous system and trigger the release of oxytocin, a hormone involved in social bonding and stress modulation.

Quantitative Data: Stress Response Modulation

At present, specific quantitative data detailing the dose-response effects of this compound on ACTH and corticosterone levels are limited in the publicly available literature. Further research is required to fully elucidate these parameters.

Experimental Protocol: Assessment of this compound's Effect on the HPA Axis Stress Response

Objective: To investigate the effect of this compound on the HPA axis response to acute restraint stress in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound (sterile, pyrogen-free solution in saline)

  • Restraint stress tubes

  • Equipment for blood collection (e.g., tail vein catheter or trunk blood collection)

  • Assay kits for ACTH and corticosterone (e.g., ELISA or RIA)

Procedure:

  • Animal Preparation and Catheter Implantation: For repeated blood sampling, surgically implant a catheter into the tail artery or jugular vein of the rats and allow for a recovery period.

  • Acclimation: Acclimate the rats to the experimental room and handling procedures for several days prior to the experiment to minimize non-specific stress responses.

  • This compound/Vehicle Administration: On the day of the experiment, administer the desired dose of this compound or vehicle (saline) via an appropriate route (e.g., intraperitoneal or intracerebroventricular) at a predetermined time before stress induction.

  • Stress Induction: Place the rats in restraint tubes for a defined period (e.g., 30 minutes).

  • Blood Sampling: Collect blood samples at baseline (before this compound administration), immediately after the restraint period, and at subsequent time points (e.g., 30, 60, and 120 minutes post-stress) to measure plasma ACTH and corticosterone levels.

  • Hormone Assays: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis. Quantify ACTH and corticosterone concentrations using commercially available ELISA or RIA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma ACTH and corticosterone levels between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical methods (e.g., two-way ANOVA).

Experimental Workflow: Stress Response Study

Stress_Response_Workflow cluster_prep Pre-Stress Phase cluster_treatment Treatment cluster_stress Stress Induction cluster_post_stress Post-Stress Phase cluster_analysis Data Analysis Acclimation Animal Acclimation and Handling Baseline_Sample Baseline Blood Sample (for ACTH/Corticosterone) Acclimation->Baseline_Sample DKT_Admin Administer this compound or Vehicle Baseline_Sample->DKT_Admin Restraint_Stress Induce Restraint Stress (e.g., 30 minutes) DKT_Admin->Restraint_Stress Post_Stress_Samples Collect Blood Samples (at 0, 30, 60, 120 min post-stress) Restraint_Stress->Post_Stress_Samples Hormone_Assay Measure Plasma ACTH and Corticosterone Levels Post_Stress_Samples->Hormone_Assay Analysis Statistical Analysis of Hormone Levels Hormone_Assay->Analysis

Workflow for HPA axis stress response study.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of thermoregulation and the stress response, with mechanisms that are distinct from the classical opioid pathways. Its enhanced stability compared to its endogenous L-isomer makes it an attractive candidate for further investigation and potential therapeutic development. Future research should focus on elucidating the precise molecular identity of the kyotorphin receptor, conducting comprehensive dose-response studies for this compound's effects on body temperature and HPA axis hormones, and exploring its therapeutic potential in conditions characterized by dysregulated thermoregulation or stress responses. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and standardize these future research endeavors.

References

Non-Opioid Mediated Effects of D-Kyotorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (Tyr-Arg), a naturally occurring dipeptide, has garnered significant interest for its analgesic properties. While its opioid-mediated effects, primarily through the release of endogenous enkephalins, are well-documented, a growing body of evidence illuminates a distinct and equally important repertoire of non-opioid mediated actions. These effects, independent of classical opioid receptor interaction, open new avenues for therapeutic development, potentially circumventing the adverse effects associated with traditional opioid analgesics.

This technical guide provides an in-depth exploration of the non-opioid mediated effects of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying molecular mechanisms, experimental validation, and quantitative data. The guide adheres to stringent data presentation and visualization standards to facilitate clear understanding and reproducibility of the described phenomena.

Core Non-Opioid Mediated Effects

This compound exerts its non-opioid effects through several distinct pathways, including direct activation of a specific G-protein coupled receptor (GPCR), modulation of nitric oxide signaling, and exertion of anti-inflammatory and neuroprotective activities.

G-Protein Coupled Receptor Signaling Cascade

This compound interacts with a putative, yet-to-be-cloned, specific G-protein coupled receptor, distinct from opioid receptors. This interaction initiates a signaling cascade that is central to many of its non-opioid effects.

Mechanism of Action:

Binding of this compound to its receptor activates an inhibitory G-protein (Gi/o). This activation, in turn, stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that mediates downstream cellular responses.[1][2]

Signaling Pathway Diagram:

D_Kyotorphin_Signaling DKTP This compound Receptor Kyotorphin Receptor (GPCR) DKTP->Receptor Binds Gi_o Gi/o Protein Receptor->Gi_o Activates PLC Phospholipase C (PLC) Gi_o->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response

Caption: this compound G-protein coupled receptor signaling pathway.

Quantitative Data:

ParameterValueSpeciesTissue/Cell LineReference
Binding Affinity (Kd)
High-affinity site0.34 nMRatBrain membranes[3]
Low-affinity site9.07 nMRatBrain membranes[3]
Receptor Density (Bmax)
High-affinity site36 fmol/mg proteinRatBrain membranes[3]
Low-affinity site1.93 pmol/mg proteinRatBrain membranes[3]
IC50 Values (vs [3H]-Kyotorphin)
Kyotorphin20.8 nMRatBrain membranes[4]
Leucine-arginine11.2 nMRatBrain membranes[4]
Phenylalanine-arginine12.7 nMRatBrain membranes[4]
Tyrosine-leucine37.6 nMRatBrain membranes[4]
Tyrosine-lysine224 nMRatBrain membranes[4]

Experimental Protocols:

Protocol 1: Assessment of Gi/o Protein Coupling using Pertussis Toxin

Objective: To demonstrate the involvement of Gi/o proteins in this compound receptor signaling.

Principle: Pertussis toxin (PTX) specifically ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with GPCRs. By treating cells with PTX and observing the abrogation of this compound-induced effects (e.g., IP3 production or Ca2+ release), the involvement of Gi/o proteins can be confirmed.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the putative Kyotorphin receptor (e.g., primary neuronal cultures or a stable cell line).

  • Pertussis Toxin Treatment:

    • Prepare a stock solution of Pertussis Toxin in sterile, endotoxin-free water.

    • Incubate the cells with PTX at a final concentration of 100-200 ng/mL for 18-24 hours at 37°C in a CO2 incubator.

    • A control group of cells should be incubated under the same conditions without PTX.

  • Wash: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess PTX.

  • Stimulation: Stimulate both PTX-treated and control cells with an effective concentration of this compound (e.g., 10 µM).

  • Downstream Assay: Immediately proceed with the measurement of a downstream signaling event, such as IP3 production (see Protocol 2) or intracellular calcium concentration (see Protocol 3).

  • Data Analysis: Compare the this compound-induced response in PTX-treated cells to that in control cells. A significant reduction or abolition of the response in PTX-treated cells indicates the involvement of Gi/o proteins.

Protocol 2: Measurement of Inositol 1,4,5-Trisphosphate (IP3) Production

Objective: To quantify the production of IP3 in response to this compound stimulation.

Principle: Commercially available ELISA kits provide a sensitive and quantitative method for measuring IP3 levels in cell lysates. The assay is typically a competitive immunoassay.

Methodology:

  • Cell Culture and Treatment: Culture cells as described in Protocol 1. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis:

    • After treatment, rapidly aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer provided with the IP3 ELISA kit (e.g., containing a non-ionic detergent and protease inhibitors).

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific IP3 ELISA kit. This typically involves:

      • Adding standards and samples to the wells of a microplate pre-coated with an IP3-binding protein or antibody.

      • Adding a biotinylated IP3 conjugate and a streptavidin-HRP conjugate.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the absorbance values of the known IP3 standards.

    • Calculate the concentration of IP3 in the samples based on the standard curve.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Objective: To monitor changes in intracellular calcium concentration in real-time following this compound stimulation.

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent indicator for Ca2+. Once inside the cell, it is cleaved by esterases to the active form, Fura-2. The excitation wavelength of Fura-2 shifts from ~380 nm in the Ca2+-free form to ~340 nm when it binds Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular Ca2+ concentration.

Methodology:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for fluorescence microscopy 24-48 hours before the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Wash the cells three times with the loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with the loading buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

    • Apply this compound at the desired concentration through the perfusion system.

    • Continue to acquire images to record the change in fluorescence ratio over time.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in this ratio from baseline indicates a change in intracellular Ca2+ concentration.

Modulation of Nitric Oxide Signaling

This compound can influence the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and inflammation.

Mechanism of Action:

The primary mechanism by which this compound is thought to influence NO production is through its metabolic precursor, L-arginine. This compound can be hydrolyzed by peptidases into L-tyrosine and L-arginine. L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to NO and L-citrulline. Therefore, by increasing the local availability of L-arginine, this compound can indirectly lead to an increase in NO synthesis.

Signaling Pathway Diagram:

D_Kyotorphin_NO_Signaling DKTP This compound Peptidases Peptidases DKTP->Peptidases Hydrolysis L_Arg L-Arginine Peptidases->L_Arg L_Tyr L-Tyrosine Peptidases->L_Tyr NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO L_Cit L-Citrulline NOS->L_Cit Physiological_Effects Physiological Effects NO->Physiological_Effects

Caption: this compound and its influence on Nitric Oxide production.

Experimental Protocol:

Protocol 4: Measurement of Nitric Oxide Production using the Griess Reagent Assay

Objective: To quantify the production of nitric oxide (NO) by measuring its stable breakdown product, nitrite (B80452) (NO2-), in cell culture supernatants or tissue homogenates following this compound treatment.

Principle: The Griess reagent assay is a colorimetric method for the detection of nitrite. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at 540-570 nm.

Methodology:

  • Sample Collection:

    • Cell Culture: Collect the cell culture supernatant from cells treated with this compound at various concentrations and time points.

    • Tissue Homogenates: Homogenize tissues in a suitable buffer and centrifuge to obtain a clear supernatant.

  • Griess Reagent Preparation:

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. The reagent should be freshly prepared and protected from light.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same medium or buffer as the samples.

  • Assay Procedure:

    • Add 50-100 µL of standards and samples to the wells of a 96-well microplate in duplicate.

    • Add an equal volume of Griess Reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540-570 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the nitrite concentration in the samples from the standard curve.

Anti-Inflammatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory properties, which are not mediated by opioid receptors.

Mechanism of Action:

The anti-inflammatory effects of this compound are multifaceted. One proposed mechanism is the reduction of leukocyte rolling and adhesion to the endothelium, key early events in the inflammatory cascade. This effect may be linked to the modulation of adhesion molecule expression or function. Additionally, the production of nitric oxide, as previously described, can also contribute to anti-inflammatory responses by modulating vascular tone and inhibiting platelet aggregation.[5]

Experimental Workflow Diagram:

Anti_Inflammatory_Workflow cluster_0 In Vivo Model cluster_1 Data Outcome Induction Induce Inflammation (e.g., LPS injection) Treatment Administer this compound or Vehicle Induction->Treatment Microscopy Intravital Microscopy of Microvasculature Treatment->Microscopy Analysis Quantify Leukocyte Rolling and Adhesion Microscopy->Analysis Result Reduced Leukocyte Recruitment Analysis->Result

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Quantitative Data:

CompoundConcentrationEffectAnimal ModelReference
KTP-NH2-DL96 µMDecreased number of rolling leukocytesMurine LPS model[5]
IbKTP-NH296 µMDecreased rolling and adherent leukocytesRodent LPS model[5]

Experimental Protocol:

Protocol 5: Intravital Microscopy for Assessing Leukocyte-Endothelial Interactions

Objective: To visualize and quantify the effect of this compound on leukocyte rolling and adhesion in the microvasculature of a living animal during an inflammatory response.

Principle: Intravital microscopy allows for the real-time observation of cellular processes within the microcirculation of an anesthetized animal. By fluorescently labeling leukocytes and observing a surgically exposed vascular bed, the dynamics of leukocyte interaction with the endothelium can be quantified.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic.

    • Surgically expose a suitable vascular bed, such as the cremaster muscle or the mesentery.

    • Maintain the exposed tissue in a superfusion chamber with warmed, buffered saline.

  • Induction of Inflammation:

    • Induce a local inflammatory response by topical application or systemic injection of an inflammatory agent (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).

  • This compound Administration:

    • Administer this compound systemically (e.g., intravenously or intraperitoneally) or topically to the exposed tissue at the desired concentration. A vehicle control group should be included.

  • Leukocyte Labeling:

    • Inject a fluorescent dye that labels leukocytes (e.g., Rhodamine 6G) intravenously to allow for their visualization.

  • Microscopy and Image Acquisition:

    • Position the animal on the stage of an intravital microscope equipped with fluorescence illumination and a high-speed camera.

    • Select post-capillary venules of a specific diameter range for observation.

    • Record video sequences of leukocyte trafficking within the selected venules at different time points after treatment.

  • Data Analysis:

    • Leukocyte Rolling Flux: Count the number of rolling leukocytes passing a defined line perpendicular to the vessel axis per minute.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the venular endothelium for at least 30 seconds within a defined vessel segment.

    • Compare the results from the this compound-treated group with the vehicle control group.

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects in various models of neuronal injury, an action that is independent of opioid receptor activation.

Mechanism of Action:

The precise mechanisms underlying the neuroprotective effects of this compound are still under investigation. However, it is hypothesized that its ability to modulate intracellular calcium signaling and potentially reduce excitotoxicity plays a role. Furthermore, its anti-inflammatory properties may contribute to neuroprotection by mitigating the damaging effects of neuroinflammation.

Experimental Workflow Diagram:

Neuroprotection_Workflow cluster_0 In Vivo Model of Neurodegeneration cluster_1 Data Outcome Induction Induce Neuronal Injury (e.g., Aβ injection) Treatment Administer this compound or Vehicle Induction->Treatment Behavioral Behavioral Testing (e.g., Y-Maze) Treatment->Behavioral Histology Post-mortem Histological Analysis Treatment->Histology Improved_Cognition Improved Cognitive Function Behavioral->Improved_Cognition Reduced_Damage Reduced Neuronal Damage Histology->Reduced_Damage

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Quantitative Data:

CompoundDosageEffectAnimal ModelReference
KTP-NH232.3 mg/kg, i.p.Reversed memory impairmentAβ-induced Alzheimer's model (rat)[6]
IbKTP-NH2-Restored normal memory function2VO-ischemic brain (rat)[5]

Experimental Protocol:

Protocol 6: Y-Maze Spontaneous Alternation Test for Assessing Spatial Working Memory

Objective: To evaluate the effect of this compound on spatial working memory in an animal model of neurodegeneration.

Principle: The Y-maze spontaneous alternation test is based on the innate tendency of rodents to explore novel environments. A healthy animal will tend to visit a new arm of the maze rather than returning to one it has recently visited. A high rate of spontaneous alternation is indicative of intact spatial working memory.

Methodology:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Animal Groups:

    • Sham-operated + Vehicle

    • Sham-operated + this compound

    • Neuronal injury model + Vehicle

    • Neuronal injury model + this compound

  • Procedure:

    • Place a mouse in the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system or by a trained observer.

  • Data Analysis:

    • An arm entry is counted when all four paws of the mouse are within the arm.

    • A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB).

    • The percentage of spontaneous alternation is calculated as: [(Number of spontaneous alternations) / (Total number of arm entries - 2)] x 100.

    • Compare the percentage of spontaneous alternation between the different experimental groups. An increase in the percentage of spontaneous alternation in the this compound-treated neuronal injury group compared to the vehicle-treated injury group suggests a neuroprotective effect on spatial working memory.

Conclusion

The non-opioid mediated effects of this compound represent a promising area of research with significant therapeutic potential. Its ability to engage a distinct G-protein coupled receptor signaling pathway, modulate nitric oxide production, and exert anti-inflammatory and neuroprotective effects, all independent of opioid receptor interaction, positions it as a compelling candidate for the development of novel therapeutics. This technical guide provides a foundational resource for researchers seeking to further investigate and harness the non-opioid properties of this compound. The detailed protocols and compiled quantitative data are intended to facilitate the design and execution of rigorous scientific inquiry in this exciting field. Future research focused on the definitive identification of the this compound receptor and further elucidation of its downstream signaling pathways will be crucial in fully realizing its therapeutic promise.

References

Investigating the Endogenous Presence of Kyotorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kyotorphin (B1673678) (KTP), the dipeptide L-Tyrosyl-L-Arginine, is an endogenously produced neuromodulator with well-documented analgesic properties. It is synthesized in the central nervous system and exerts its effects primarily through the release of endogenous opioids, specifically Met-enkephalin. This guide provides a comprehensive overview of the current scientific understanding of endogenous Kyotorphin, including its biosynthesis, distribution, and mechanism of action. A critical point of clarification is the status of D-Kyotorphin (L-Tyrosyl-D-Arginine). Based on current scientific literature, This compound is not an endogenous compound but rather a synthetic analog created for research purposes. Its resistance to enzymatic degradation makes it a more potent and longer-lasting research tool to probe the kyotorphin system. This document will focus on the endogenous L-isoform, while referencing the D-isoform in the context of its experimental applications.

Quantitative Data on Endogenous L-Kyotorphin

The concentration of L-Kyotorphin varies significantly across different regions of the central nervous system and in cerebrospinal fluid (CSF). Its distribution is closely linked to areas involved in pain modulation.

Table 1: Regional Distribution of L-Kyotorphin in Rat Brain and Spinal Cord

Brain/Spinal Cord RegionL-Kyotorphin Concentration (ng/g tissue)Percentage of Total Brain Content (%)
Midbrain719.516.9
Pons and Medulla Oblongata556.525.0
Hypothalamus391.8Not Reported
Cerebral Cortex367.1~50
Thalamus119.3Not Reported
Cerebellum101.8Not Reported
Hippocampus61.8Not Reported
Striatum45.5Not Reported
Dorsal half of Spinal Cord405.1Not Applicable
Ventral half of Spinal Cord230.2Not Applicable

Data compiled from Ueda et al. (1980) as cited in multiple reviews.[1][2]

Table 2: Subcellular Distribution of L-Kyotorphin in Rat Brain

Brain FractionL-Kyotorphin Concentration (ng/mg protein)Percentage of Total Content (%)
Nuclear P1 fraction1.277.4
Crude mitochondrial P2 fraction5.8792.2
Microsome + cytosol S2 fraction0.020.4
Synaptosome sub-fraction (from P2)17.1Not Reported

Data from a 2021 review by Ueda, highlighting the concentration of L-Kyotorphin in nerve-ending particles.[3]

Table 3: L-Kyotorphin in Human Cerebrospinal Fluid (CSF)

ConditionL-Kyotorphin Concentration (pmol/mL)
Normal/Control1.19 ± 0.51
Patients with Persistent PainLower than normal

Concentrations in human CSF suggest a potential role in pain modulation and as a biomarker.[4]

Experimental Protocols

The detection and quantification of endogenous L-Kyotorphin require sensitive and specific analytical methods. Below are detailed methodologies for key experiments.

Protocol for L-Kyotorphin Extraction and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methods used for determining the regional distribution of L-Kyotorphin in rodent brain tissue.

Objective: To extract and quantify L-Kyotorphin from brain tissue homogenates.

Materials:

  • Rodent brain tissue

  • 0.1 M perchloric acid

  • Homogenizer

  • Centrifuge (refrigerated)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • L-Kyotorphin standard

  • Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier)

Methodology:

  • Tissue Dissection and Homogenization:

    • Dissect specific brain regions on ice.

    • Weigh the tissue samples.

    • Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the deproteinized extract.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the C18 reverse-phase column.

    • Elute the sample isocratically with the mobile phase at a constant flow rate.

    • Detect L-Kyotorphin using an electrochemical detector set to an appropriate oxidation potential for the tyrosine residue.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the L-Kyotorphin standard.

    • Determine the concentration of L-Kyotorphin in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the initial tissue weight (e.g., ng/g of tissue).

Protocol for In Vitro Met-enkephalin Release Assay

This protocol outlines the procedure to measure the primary biological effect of Kyotorphin, which is the release of Met-enkephalin from brain slices.

Objective: To measure L-Kyotorphin-induced Met-enkephalin release from guinea-pig striatal slices.

Materials:

  • Guinea-pig striatum

  • Krebs-Ringer bicarbonate buffer, oxygenated (95% O2 / 5% CO2)

  • L-Kyotorphin and this compound solutions

  • Bestatin (aminopeptidase inhibitor)

  • High K+ buffer (for depolarization-induced release)

  • Radioimmunoassay (RIA) kit for Met-enkephalin

  • Scintillation counter

Methodology:

  • Tissue Preparation:

    • Prepare 0.4 mm thick striatal slices from guinea-pig brain.

    • Pre-incubate the slices in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes.

  • Induction of Release:

    • Transfer the slices to tubes containing fresh buffer with 10 µM Bestatin.

    • Add L-Kyotorphin or this compound to achieve the desired final concentration (e.g., 10 µM). A control group should receive only the buffer.

    • Incubate for 15 minutes at 37°C.

  • Sample Collection:

    • After incubation, collect the supernatant (the incubation medium).

    • Boil the supernatant for 10 minutes to inactivate any remaining enzymes and centrifuge.

  • Quantification of Met-enkephalin:

    • Measure the concentration of Met-enkephalin in the collected supernatant using a specific radioimmunoassay (RIA).

    • Perform the RIA according to the manufacturer's instructions.

    • Determine the amount of radioactivity using a scintillation counter and calculate the Met-enkephalin concentration based on the standard curve.

  • Data Analysis:

    • Express the results as the amount of Met-enkephalin released per mg of tissue.

    • Compare the release induced by L-Kyotorphin and this compound to the basal release in the control group. The enzymatically stable this compound is expected to induce a similar or more sustained release.[3]

Visualization of Pathways and Workflows

L-Kyotorphin Biosynthesis and Degradation Pathway

G cluster_synthesis Biosynthesis cluster_degradation Degradation L-Tyrosine L-Tyrosine Kyotorphin_Synthetase Kyotorphin Synthetase L-Tyrosine->Kyotorphin_Synthetase L-Arginine L-Arginine L-Arginine->Kyotorphin_Synthetase ATP ATP ATP->Kyotorphin_Synthetase L-Kyotorphin L-Kyotorphin (L-Tyr-L-Arg) Kyotorphin_Synthetase->L-Kyotorphin L-Kyotorphin_Deg L-Kyotorphin Aminopeptidases Aminopeptidases Degraded_Products L-Tyrosine + L-Arginine Aminopeptidases->Degraded_Products Bestatin Bestatin (Inhibitor) Bestatin->Aminopeptidases L-Kyotorphin_Deg->Aminopeptidases

Caption: Biosynthesis of L-Kyotorphin from its precursor amino acids and its subsequent enzymatic degradation.

L-Kyotorphin Signaling Pathway

G L-Kyotorphin L-Kyotorphin KTP_Receptor Kyotorphin Receptor (GPCR) L-Kyotorphin->KTP_Receptor Gi_Protein Gi Protein KTP_Receptor->Gi_Protein Activates PLC Phospholipase C (PLC) Gi_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Induces Met_Enk_Vesicle Met-Enk Vesicle Ca_Release->Met_Enk_Vesicle Triggers fusion of Met_Enk_Release Met-enkephalin Release Met_Enk_Vesicle->Met_Enk_Release

Caption: Signal transduction cascade initiated by L-Kyotorphin binding to its G-protein coupled receptor.

Experimental Workflow for L-Kyotorphin Analysis

G Tissue_Sample Brain Tissue Sample Homogenization Homogenization (Perchloric Acid) Tissue_Sample->Homogenization Centrifugation Centrifugation (12,000 x g) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-ECD Analysis Supernatant->HPLC Quantification Quantification vs. Standard Curve HPLC->Quantification

Caption: A typical workflow for the extraction and quantification of L-Kyotorphin from biological tissue.

References

D-Kyotorphin: A Potential Neurotransmitter and Neuromodulator in Pain Management and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Kyotorphin, the D-amino acid-containing stereoisomer of the endogenous dipeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), has emerged as a compelling candidate for therapeutic development, primarily due to its potent and long-lasting analgesic properties. Unlike traditional opioids, this compound exerts its effects indirectly, stimulating the release of endogenous opioid peptides, principally Met-enkephalin. This unique mechanism of action, coupled with its enhanced enzymatic stability compared to its L-isomer, positions this compound as a promising alternative for pain management with a potentially favorable side-effect profile. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its potential as a neurotransmitter or neuromodulator. It delves into the quantitative aspects of its biological activity, details key experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel analgesic and neuromodulatory agents.

Introduction

First discovered in 1979, the neuroactive dipeptide kyotorphin (KTP) was isolated from bovine brain and identified as an endogenous analgesic substance.[1][2] Its D-isomer, this compound (D-KTP), a synthetic analog, has garnered significant attention due to its increased resistance to enzymatic degradation, leading to more potent and sustained biological effects.[3] this compound's primary mechanism of action involves the release of Met-enkephalin, which then acts on opioid receptors to produce analgesia.[4][5] This indirect action suggests that this compound may offer a safer therapeutic window compared to direct opioid receptor agonists. Evidence suggests that kyotorphin meets many of the criteria to be considered a neurotransmitter or neuromodulator, including its uneven distribution in the brain, localization in synaptosomes, specific synthesis and release mechanisms, and interaction with a specific G protein-coupled receptor.[6][7] This guide will explore these facets in detail, providing the technical information necessary to advance the research and development of this compound-based therapeutics.

Quantitative Data

A thorough understanding of the quantitative parameters of this compound's biological activity is crucial for its development as a therapeutic agent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its receptor binding, analgesic potency, and enzymatic stability.

Table 1: Receptor Binding Affinity of Kyotorphin

LigandReceptorPreparationKd (nM)Bmax (fmol/mg protein)Reference
3H-KyotorphinHigh-affinity Kyotorphin ReceptorRat brain membranes0.3436[8]
3H-KyotorphinLow-affinity Kyotorphin ReceptorRat brain membranes9.071,930[8]

Table 2: Analgesic Potency of Kyotorphin and this compound (Tail-Pinch Test)

CompoundAdministrationED50Duration of ActionReference
L-KyotorphinIntracisternal (mouse)15.7 nmol/mouse30 min[8]
This compoundIntracisternal (mouse)6.2 nmol/mouse60 min[8]
L-KyotorphinPeriaqueductal Gray (rat)59.0 µ g/rat -[3]
This compoundPeriaqueductal Gray (rat)6.2 µ g/rat -[3]
L-KyotorphinNucleus Reticularis Paragigantocellularis (rat)105 µ g/rat -[3]
This compoundNucleus Reticularis Paragigantocellularis (rat)8.8 µ g/rat -[3]
L-KyotorphinLumbosacral Subarachnoid Space (rat)52.6 µ g/rat -[3]
This compoundLumbosacral Subarachnoid Space (rat)10.6 µ g/rat -[3]

Table 3: Enzymatic Degradation of Kyotorphin

Enzyme SourceSubstrateKm (µM)Vmax (nmol/mg protein/min)Inhibitor (Ki)Reference
Rat brain homogenatesL-Kyotorphin16.629.4Bestatin (B1682670) (0.1 µM)[8]
Monkey brain membrane-bound aminopeptidase (B13392206)L-Kyotorphin29.220.0Bestatin (0.4 µM)[9]
Rat brain enkephalin-degrading aminopeptidaseL-Kyotorphin959.2 µmol/min/mg protein-[10]

Table 4: this compound Stimulated Met-enkephalin Release

CompoundConcentrationFold Increase in ReleasePreparationReference
L-Kyotorphin1 µM1.6Guinea pig striatal slices[8]
L-Kyotorphin10 µM3.4Guinea pig striatal slices[8]
This compound0.5 mM (maximal)2-3Rat striatum[4]

Signaling Pathway

This compound is understood to act through a specific G protein-coupled receptor (GPCR), which is distinct from the classical opioid receptors.[6][11] The binding of this compound to its receptor initiates a downstream signaling cascade that ultimately leads to the release of Met-enkephalin.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to its specific GPCR on the neuronal membrane.

  • G-Protein Activation: This binding event activates an associated inhibitory G-protein (Gi).[8]

  • Phospholipase C (PLC) Activation: The activated Gi protein stimulates Phospholipase C (PLC).[8][12]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[8] This is followed by a Ca2+ influx from the extracellular space.[8][12]

  • Met-enkephalin Release: The rise in intracellular Ca2+ concentration promotes the fusion of Met-enkephalin-containing vesicles with the presynaptic membrane, leading to the release of Met-enkephalin into the synaptic cleft.[4][8]

  • Opioid Receptor Activation: Released Met-enkephalin then binds to and activates µ- and δ-opioid receptors on adjacent neurons, producing an analgesic effect.[1]

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_synaptic_cleft Synaptic Cleft DK This compound GPCR Kyotorphin Receptor (GPCR) DK->GPCR Binds Gi Gi Protein GPCR->Gi Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces Ca_influx Ca²⁺ Influx PLC->Ca_influx Leads to Gi->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release Met_Vesicle Met-enkephalin Vesicle Ca_ER->Met_Vesicle Promotes fusion Ca_influx->Met_Vesicle Promotes fusion Met_Released Met-enkephalin Met_Vesicle->Met_Released Releases Opioid_Receptor Opioid Receptor (μ/δ) Met_Released->Opioid_Receptor Binds Analgesia Analgesia Opioid_Receptor->Analgesia Experimental_Workflow_Analgesia cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis A1 Synthesize and Purify This compound A2 Prepare this compound Solution for Injection A1->A2 B2 Administer this compound or Vehicle Control A2->B2 B1 Acclimatize Mice to Testing Environment B1->B2 B3 Perform Tail-Pinch Test at Pre-determined Timepoints B2->B3 C1 Record Latency to Nociceptive Response B3->C1 C2 Compare Treatment vs. Control Groups C1->C2 C3 Calculate ED50 C2->C3

References

The Landscape of D-Kyotorphin Analogs: A Technical Guide to Structure, Properties, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (L-Tyrosyl-D-Arginine), a structural analog of the endogenous neuropeptide Kyotorphin (B1673678) (L-Tyrosyl-L-Arginine), has garnered significant attention in the field of neuroscience and pharmacology due to its potent and prolonged analgesic effects. This technical guide provides an in-depth exploration of the structural analogs of this compound, focusing on their fundamental properties, the experimental methodologies used to characterize them, and the underlying signaling pathways they modulate. Through a comprehensive review of the current scientific literature, this document aims to serve as a critical resource for professionals engaged in the research and development of novel therapeutics targeting pain and neurological disorders.

Introduction: this compound and its Significance

Kyotorphin (KTP), first isolated from the bovine brain, is a dipeptide with morphine-like analgesic properties.[1] Its mechanism of action is distinct from traditional opioids; it does not directly bind to opioid receptors but rather stimulates the release of endogenous Met-enkephalin, which in turn activates these receptors.[2] The native L-form of Kyotorphin is susceptible to rapid enzymatic degradation in the brain, limiting its therapeutic potential.[1][3] This led to the synthesis of this compound, where the L-Arginine is replaced by its D-enantiomer. This single stereochemical alteration confers remarkable resistance to enzymatic hydrolysis, resulting in a more potent and longer-lasting analgesic response.[3][4] The exploration of other structural modifications has since yielded a diverse array of this compound analogs with varied properties, opening new avenues for drug discovery.

Structural Analogs of this compound: Modifications and Properties

The rational design of this compound analogs has focused on enhancing key pharmacodynamic and pharmacokinetic properties, including receptor binding affinity, functional efficacy, enzymatic stability, and blood-brain barrier permeability. Modifications have been systematically introduced at the N-terminus, the C-terminus, and within the peptide backbone.

Key Structural Modifications
  • D-Amino Acid Substitution: The foundational modification of replacing L-Arg with D-Arg significantly enhances stability against aminopeptidases.[3][5]

  • N-Terminal Methylation: Introduction of a methyl group on the N-terminal tyrosine can further increase enzymatic stability.[4]

  • C-Terminal Amidation: Modification of the C-terminal carboxyl group to an amide has been explored to improve stability and receptor interaction.

  • Incorporation of Unnatural Amino Acids: The substitution of Tyrosine or Arginine with non-proteinogenic amino acids, such as norcanavanine (NCav) and norcanaline (NCan), has been investigated to probe structure-activity relationships.[6]

  • Lipophilic Conjugation: To enhance blood-brain barrier penetration, this compound has been conjugated with lipophilic moieties.

Quantitative Analysis of Basic Properties

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Receptor Binding Affinity of Kyotorphin and Related Dipeptides

CompoundIC50 (nM)
Kyotorphin (L-Tyr-L-Arg)20.8
Leucine-Arginine11.2
Phenylalanine-Arginine12.7
Tyrosine-Leucine37.6
Tyrosine-Lysine224

Data from a competitive binding study using ³H-kyotorphin.[7]

Table 2: Enzymatic Degradation Kinetics of Kyotorphin

Enzyme SourceVmax (nmol/mg protein/min)Km (µM)
Rat Brain Homogenates29.416.6
Monkey Brain Aminopeptidase20.029.2

This degradation is effectively inhibited by bestatin (B1682670) (IC50 = 0.08 µM).[1]

Table 3: Analgesic Potency of Kyotorphin and a D-Analog

CompoundED50 (nmol/mouse)Duration of Action
Kyotorphin (L-Tyr-L-Arg)15.730 min
L-Tyr-D-Arg6.260 min

Data from tail-pinch test. The enhanced potency of the D-analog is attributed to its enzymatic stability.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and characterization of this compound analogs.

Synthesis of this compound Analogs: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize this compound analogs in a stepwise manner on a solid support.

Materials:

  • Fmoc-protected amino acids (Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Arg(Pbf)-OH, etc.)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-D-Arg(Pbf)-OH) with coupling reagents (HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the subsequent amino acid (e.g., Fmoc-L-Tyr(tBu)-OH).

  • Cleavage and Deprotection: After the final coupling, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound analogs to the Kyotorphin receptor.

Materials:

  • Brain membrane preparations (e.g., from rat brain)

  • Radiolabeled ligand (e.g., ³H-Kyotorphin)

  • Unlabeled this compound analogs (competitors)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a microplate, combine the brain membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound analog. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Kyotorphin).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of analog that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activity Assay

Objective: To measure the ability of this compound analogs to activate Phospholipase C.

Materials:

  • Cell membranes expressing the Kyotorphin receptor

  • This compound analogs

  • Radiolabeled substrate (e.g., [³H]phosphatidylinositol 4,5-bisphosphate, [³H]PIP₂)

  • Assay buffer

  • Organic solvents for extraction

  • Thin-layer chromatography (TLC) system or other separation method

Procedure:

  • Assay Setup: Incubate the cell membranes with varying concentrations of the this compound analog in the presence of the radiolabeled PLC substrate ([³H]PIP₂).

  • Enzymatic Reaction: Allow the reaction to proceed for a defined period.

  • Termination of Reaction: Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol/HCl).

  • Extraction of Inositol (B14025) Phosphates: Separate the aqueous phase containing the radiolabeled inositol phosphate (B84403) products (e.g., [³H]IP₃) from the organic phase containing the unreacted substrate.

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]IP₃ produced against the logarithm of the analog concentration to determine the EC50 value (the concentration of analog that produces 50% of the maximal PLC activation).

Met-enkephalin Release Assay

Objective: To quantify the amount of Met-enkephalin released from brain tissue slices upon stimulation with this compound analogs.

Materials:

  • Fresh brain tissue slices (e.g., from rat striatum)

  • This compound analogs

  • Krebs-Ringer bicarbonate buffer

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

  • Met-enkephalin standard

Procedure:

  • Tissue Preparation: Prepare thin slices of brain tissue and pre-incubate them in oxygenated Krebs-Ringer buffer.

  • Stimulation: Incubate the slices with varying concentrations of the this compound analog for a defined period.

  • Sample Collection: Collect the supernatant containing the released Met-enkephalin.

  • Sample Preparation: Deproteinize the supernatant (e.g., by adding acid and centrifuging) and filter it.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the components using a suitable column and mobile phase.

  • Quantification: Detect and quantify the Met-enkephalin peak based on its retention time and peak area compared to a standard curve generated with known concentrations of Met-enkephalin.

  • Data Analysis: Plot the amount of Met-enkephalin released against the logarithm of the analog concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are initiated by their binding to a specific G protein-coupled receptor (GPCR), which is distinct from the classical opioid receptors.[7] This binding event triggers a downstream signaling cascade that ultimately leads to the release of Met-enkephalin.

This compound Signaling Pathway

D_Kyotorphin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol KTP_Analog This compound Analog KTP_Receptor Kyotorphin Receptor (GPCR) KTP_Analog->KTP_Receptor Binds to G_Protein Gi Protein KTP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Met_Enk_Vesicle Met-enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers Exocytosis Met_Enk_Release Met-enkephalin Release Met_Enk_Vesicle->Met_Enk_Release

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow for Analog Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Functional Assay Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (IC50/Ki) Characterization->Binding_Assay PLC_Assay PLC Activity Assay (EC50) Characterization->PLC_Assay Stability_Assay Enzymatic Stability Assay (t½) Characterization->Stability_Assay Met_Enk_Assay Met-enkephalin Release Assay Binding_Assay->Met_Enk_Assay PLC_Assay->Met_Enk_Assay

Caption: Workflow for the characterization of novel this compound analogs.

Conclusion and Future Directions

The development of structural analogs of this compound represents a promising strategy in the quest for novel analgesics with improved efficacy and safety profiles. By systematically modifying the dipeptide structure, researchers have been able to enhance enzymatic stability and potency. The methodologies outlined in this guide provide a robust framework for the continued synthesis and characterization of new analogs. Future research should focus on obtaining comprehensive quantitative data for a wider range of analogs, including their pharmacokinetic properties and in vivo efficacy in various pain models. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation this compound-based therapeutics. Furthermore, elucidation of the precise molecular interactions between these analogs and the Kyotorphin receptor will provide invaluable insights for drug development.

References

Methodological & Application

Application Notes and Protocols: Intracisternal Injection of D-Kyotorphin in Mice for Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP), the D-isomer of the endogenous neuropeptide Kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a potent analgesic agent. Unlike conventional opioids, this compound does not directly bind to opioid receptors.[1][2] Its analgesic effects are mediated through the release of endogenous opioids, primarily Met-enkephalin, in the central nervous system.[1][3] This unique mechanism of action makes this compound a compelling subject for pain research and the development of novel analgesics. Due to its enzymatic stability, this compound exhibits a more potent and prolonged analgesic effect compared to its endogenous L-isomer.[4]

Intracisternal (i.cist.) injection is a valuable technique for administering substances directly into the cerebrospinal fluid (CSF) of the cisterna magna, bypassing the blood-brain barrier and allowing for direct investigation of their central effects.[5][6] This document provides a detailed protocol for the intracisternal injection of this compound in mice to study its antinociceptive properties.

Data Presentation

Table 1: Analgesic Potency of Kyotorphin and this compound
CompoundAdministration RouteSpeciesAnalgesic TestED₅₀Duration of ActionReference
KyotorphinIntracisternal (i.cist.)MouseTail-pinch15.7 nmol/mouse30 minutes[4]
This compound Intracisternal (i.cist.) Mouse Tail-pinch 6.2 nmol/mouse 60 minutes [4]
KyotorphinIntracerebroventricular (i.c.v.)MouseHot-plate5.3 µ g/animal (~15.7 nmol)-
KyotorphinIntrathecal (i.t.)MouseTail-pinch26 µ g/mouse -[7]
L-Arginine (precursor)Intracisternal (i.cist.)MouseTail-flick30 µ g/mouse -[7]
MorphineIntracerebroventricular (i.c.v.) / Intrathecal (i.t.)MouseTail-pressureAD₅₀ Ratio (ICV/IT) = 1.46Shorter than D-Arg²-dermorphin analogs[8]

Note: ED₅₀ (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population. AD₅₀ (Antinociceptive Dose, 50%) is the dose that produces a 50% maximal possible effect.

Experimental Protocols

Materials and Reagents
  • This compound (Tyr-D-Arg)

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic agent (e.g., Ketamine/Xylazine mixture or Isoflurane)[9][10]

  • Ophthalmic ointment

  • Antiseptic solution (e.g., 70% ethanol, Betadine or Chlorhexidine)[10]

  • Sterile surgical instruments (scissors, forceps, retractors)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Stereotaxic apparatus for mice

  • Heating pad

  • Post-operative analgesics (e.g., Buprenorphine, Meloxicam)[9]

  • Sterile saline for post-operative hydration

This compound Solution Preparation
  • Aseptically prepare a stock solution of this compound in sterile 0.9% saline.

  • The final concentration should be calculated based on the desired dose and an injection volume of 5-10 µL per mouse.[9]

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Intracisternal Injection Protocol

1. Animal Preparation and Anesthesia

  • Weigh the mouse to determine the correct dosage of anesthetic and this compound.

  • Anesthetize the mouse using an approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).[9][10]

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe-pinch).

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.[10]

  • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

2. Surgical Site Preparation

  • Position the mouse in the stereotaxic apparatus with its head flexed downwards at a 120° angle to the body to expose the occipital crest.[10]

  • Shave the fur from the back of the neck, from the occipital crest to the shoulders.

  • Disinfect the shaved area with an antiseptic solution, moving from the center outwards. Repeat this step three times.[10]

3. Surgical Procedure

  • Make a small midline incision (approximately 5-7 mm) in the skin over the occipital bone.

  • Carefully dissect the underlying muscle layers along the midline using blunt forceps to expose the translucent dura mater of the cisterna magna. The cisterna magna is an inverted triangular space.[11]

  • Use sterile cotton swabs to control any minor bleeding.

4. Intracisternal Injection

  • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

  • Carefully insert the 30-gauge needle through the dura mater into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura.

  • Slowly inject 5-10 µL of the this compound solution over approximately 1 minute.[9]

  • Leave the needle in place for an additional minute to prevent backflow of the injectate.

  • Slowly withdraw the needle.

5. Post-Surgical Care

  • Suture or apply tissue adhesive to close the skin incision.

  • Administer a post-operative analgesic as per your institution's guidelines (e.g., subcutaneous buprenorphine).[9]

  • Provide subcutaneous sterile saline for rehydration.

  • Place the mouse in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.[11]

  • Provide softened food and easy access to water.

  • Monitor the mouse daily for at least three days for any signs of pain, distress, or infection.[11]

Behavioral Assay for Antinociception (Tail-Pinch Test)
  • At a predetermined time point after this compound injection (e.g., 15, 30, 60, 90, and 120 minutes), apply a pressure-adjusted artery clip (approximately 500g) to the base of the mouse's tail.[4]

  • Measure the latency for the mouse to attempt to remove the clip.

  • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE).

Mandatory Visualizations

This compound Signaling Pathway

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound KTP_R Kyotorphin Receptor (GPCR) This compound->KTP_R Binds G_protein Gi KTP_R->G_protein Activates PLC Phospholipase C (PLC) Ca_channel Calcium Channel PLC->Ca_channel Leads to opening of G_protein->PLC Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Met-Enkephalin Vesicle Ca_ion->Vesicle Triggers fusion Met_Enk Met-Enkephalin Vesicle->Met_Enk Release Opioid_Receptor Opioid Receptor (Postsynaptic Neuron) Met_Enk->Opioid_Receptor Met_Enk->Opioid_Receptor Binds to Analgesia Analgesia Met_Enk->Analgesia Opioid_Receptor->Analgesia

Caption: this compound signaling pathway leading to analgesia.

Experimental Workflow for this compound Analgesia Study

Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Surgery Intracisternal Surgery Animal_Prep->Surgery Injection This compound Injection (i.cist.) Surgery->Injection Recovery Recovery & Monitoring (Analgesia, Hydration) Injection->Recovery Post_Injection_Test Post-Injection Tail-Pinch Tests (e.g., 15, 30, 60, 90, 120 min) Recovery->Post_Injection_Test Baseline Baseline Tail-Pinch Test Baseline->Animal_Prep Before Procedure Data_Analysis Calculate %MPE & Statistical Analysis Post_Injection_Test->Data_Analysis

Caption: Experimental workflow for assessing this compound analgesia.

References

Application Notes and Protocols for In Vivo Administration of D-Kyotorphin in Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and evaluation of D-Kyotorphin for its analgesic properties. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound (D-KTP), a synthetic analog of the endogenous neuropeptide Kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a promising candidate for analgesic drug development.[1] Its resistance to enzymatic degradation compared to the endogenous form enhances its potency and duration of action, making it a subject of significant interest in pain research.[2] this compound exerts its analgesic effects primarily through the release of endogenous opioids, specifically Met-enkephalin, which then act on opioid receptors to modulate pain perception.[3][4]

Mechanism of Action

This compound is understood to bind to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on neuronal membranes.[5] This binding event initiates a signaling cascade that leads to the release of Met-enkephalin. The released Met-enkephalin subsequently binds to and activates opioid receptors, primarily μ- and δ-opioid receptors, on adjacent neurons.[4] Activation of these opioid receptors leads to the inhibition of neuronal activity and a reduction in the transmission of nociceptive signals, resulting in analgesia.[4] The analgesic effects of this compound are largely reversible by the opioid antagonist naloxone, confirming the involvement of the opioid system.[6]

D_Kyotorphin_Signaling_Pathway DKTP This compound KTP_Receptor Kyotorphin Receptor (GPCR) DKTP->KTP_Receptor Binds to G_Protein G-Protein (Gi/o) KTP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Met_Enk_Vesicle Met-Enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers Exocytosis Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Met_Enk Met-Enkephalin Met_Enk_Release->Met_Enk Opioid_Receptor Opioid Receptor (μ, δ) Met_Enk->Opioid_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition Opioid_Receptor->Neuronal_Inhibition Leads to Analgesia Analgesia Neuronal_Inhibition->Analgesia Results in

This compound Signaling Pathway for Analgesia

Data Presentation

The analgesic efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies.

Table 1: Analgesic Efficacy of this compound in the Tail-Pinch Test in Mice

Administration RouteED₅₀ (nmol/mouse)Duration of Action (at 29.5 nmol)Reference
Intracisternal (i.cist.)6.260 minutes[5][7]

Table 2: Analgesic Efficacy of Intrathecally Administered Kyotorphin (KTP) in the Tail-Pinch Test in Mice

CompoundED₅₀ (µ g/mouse )Reference
Kyotorphin (KTP)26[8]

Table 3: Effect of this compound on Nociception in Various Pain Models

Animal ModelAdministration RouteDoseObserved EffectReference
RatIntraperitoneal (i.p.)5 mg/kgModulates stress-induced analgesia in the paw pressure and hot plate tests.[9]
MouseIntraplantar0.1 - 100 fmolDose-dependent nociceptive flexor responses.[10]

Table 4: Naloxone Reversal of Kyotorphin-Induced Analgesia

AgonistAdministration RouteAnimal ModelNaloxone Dose and RouteEffectReference
KyotorphinIntracisternal (i.cist.)Mouse Tail-Pinch0.5 mg/kg, s.c.Complete reversal of analgesia.[5]
This compoundIntracisternal (i.cist.)Mouse Tail-PinchNot specifiedNaloxone-reversible analgesia.[9]
KyotorphinIntrathecal (i.t.)Rat Hot PlateNot specifiedNaloxone-reversible analgesia.[11]
This compoundNot specifiedBullfrog Sympathetic Ganglion10 µMReversibly inhibited the facilitatory effect on fast-e.p.s.p.[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Materials:

    • This compound powder

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe to ensure sterility.

    • The solution is now ready for administration. Prepare fresh on the day of the experiment.

Intravenous (IV) Tail Vein Injection in Mice
  • Materials:

    • Mouse restrainer

    • Heat lamp or warming pad

    • 70% ethanol (B145695)

    • Sterile gauze

    • 27-30 gauge needles

    • 1 mL sterile syringes

    • Prepared this compound solution

  • Procedure:

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the tail veins.[12][13]

    • Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.

    • Locate one of the lateral tail veins.

    • Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle (approximately 10-20 degrees).[14]

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution (bolus injection of up to 5 ml/kg).[14]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site. Limit to a maximum of two attempts per vein.[14]

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Intrathecal (IT) Lumbar Puncture in Mice
  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Hair clippers

    • 70% ethanol and povidone-iodine solution

    • 30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe

    • Prepared this compound solution

  • Procedure:

    • Anesthetize the mouse using a non-injectable anesthetic such as isoflurane.

    • Shave the fur over the lumbar region of the back.

    • Position the mouse in a prone position with the spine slightly flexed to open the intervertebral spaces.[15]

    • Sterilize the injection site with 70% ethanol followed by povidone-iodine.

    • Palpate the iliac crests; the injection site is on the midline between them, corresponding to the L5-L6 intervertebral space.[15][16]

    • Insert the 30-gauge needle perpendicular to the skin at the identified location.[17]

    • A characteristic tail flick is often observed upon successful entry into the subarachnoid space.[18]

    • Slowly inject the this compound solution (typically 5-10 µL).

    • Withdraw the needle and return the mouse to its home cage.

    • Monitor the animal for recovery from anesthesia and any signs of motor impairment.

Tail-Flick Test
  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Allow the animal to acclimate to the testing room for at least 30 minutes.

    • Gently restrain the animal, leaving the tail exposed.

    • Place the distal portion of the tail over the radiant heat source.

    • Activate the heat source and start the timer simultaneously.

    • The latency to a rapid flick or withdrawal of the tail from the heat source is recorded as the response time.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Administer this compound via the desired route.

    • Measure the tail-flick latency at predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.[10]

Hot Plate Test
  • Apparatus: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimate the animal to the testing environment.

    • Gently place the animal on the heated surface of the hot plate and start the timer.

    • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

    • The time until the first nociceptive response is recorded as the latency.

    • A cut-off time (e.g., 30-60 seconds) must be used to prevent injury.

    • Administer this compound or vehicle.

    • Measure the hot plate latency at various time points post-administration to assess the analgesic effect.[10]

Acetic Acid-Induced Writhing Test
  • Materials:

    • 0.6% acetic acid solution in sterile saline

    • Syringes and needles for intraperitoneal injection

    • Observation chambers

  • Procedure:

    • Acclimate the mice to the testing room.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, 30 minutes before acetic acid).

    • Inject 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg).

    • Immediately place each mouse into an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[19]

    • The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound in vivo.

Experimental_Workflow cluster_treatment Treatment Administration cluster_analgesia_assays Analgesia Assessment start Start animal_prep Animal Acclimation & Baseline Measurements start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping vehicle Vehicle Control grouping->vehicle positive_control Positive Control (e.g., Morphine) grouping->positive_control dktp_dose1 This compound (Dose 1) grouping->dktp_dose1 tail_flick Tail-Flick Test vehicle->tail_flick hot_plate Hot Plate Test vehicle->hot_plate writhing Writhing Test vehicle->writhing positive_control->tail_flick positive_control->hot_plate positive_control->writhing dktp_dose2 This compound (Dose 2) dktp_dose1->tail_flick dktp_dose1->hot_plate dktp_dose1->writhing dktp_dose3 This compound (Dose 3) dktp_dose2->tail_flick dktp_dose2->hot_plate dktp_dose2->writhing dktp_dose3->tail_flick dktp_dose3->hot_plate dktp_dose3->writhing data_collection Data Collection (Latency, Writhing Count) tail_flick->data_collection hot_plate->data_collection writhing->data_collection data_analysis Data Analysis (e.g., %MPE, % Inhibition) data_collection->data_analysis results Results Interpretation & Dose-Response Curve data_analysis->results end End results->end

Experimental Workflow for In Vivo Analgesia Studies

References

Application Notes and Protocols for Assessing D-Kyotorphin Efficacy Using the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP) is a synthetic, enzymatically stable analog of the endogenous dipeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine).[1] Endogenous kyotorphin plays a role in the modulation of pain and is found in high concentrations in brain regions associated with pain regulation.[2][3] Unlike opioids that directly bind to opioid receptors, this compound exerts its analgesic effects indirectly by stimulating the release of endogenous opioid peptides, primarily Met-enkephalin.[2][4] This unique mechanism of action makes this compound a compelling candidate for analgesic drug development. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal nociceptive response in rodents.[5] This document provides a detailed protocol for utilizing the hot plate test to evaluate the analgesic properties of this compound.

Principle of the Hot Plate Test

The hot plate test measures the thermal pain threshold of an animal. The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[5] An increase in the latency period following the administration of a test compound indicates an analgesic effect. This test is particularly suitable for evaluating centrally acting analgesics like this compound.[5]

Mechanism of Action of this compound

This compound induces analgesia through a signaling cascade that results in the release of Met-enkephalin. The proposed mechanism is as follows:

  • Receptor Binding: this compound binds to a specific, yet to be fully characterized, G protein-coupled receptor (GPCR) on the neuronal membrane.

  • G-Protein Activation: This binding activates an inhibitory G-protein (Gαi).

  • PLC Activation: The activated Gαi subunit, in turn, activates Phospholipase C (PLC).

  • IP₃ Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Met-enkephalin Release: The increase in intracellular Ca²⁺ concentration triggers the exocytosis of vesicles containing Met-enkephalin.

  • Opioid Receptor Activation: Released Met-enkephalin then binds to and activates opioid receptors (μ and δ) on adjacent neurons, leading to an analgesic effect.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical study assessing the efficacy of this compound using the hot plate test. The dosage is based on effective doses observed in other nociceptive tests, such as the tail-pinch test.

Treatment GroupDose (µ g/rat , i.c.v.)NBaseline Latency (s)30 min Post-Administration Latency (s)60 min Post-Administration Latency (s)
Vehicle Control (Saline) -1012.5 ± 1.212.8 ± 1.512.6 ± 1.3
This compound 6.21012.3 ± 1.425.7 ± 2.122.4 ± 1.9
This compound + Naloxone (B1662785) 6.2 + 1 mg/kg (s.c.)1012.6 ± 1.113.1 ± 1.612.9 ± 1.4

*p < 0.05 compared to Vehicle Control. Data are presented as Mean ± SEM.

Experimental Protocols

Materials and Reagents
  • This compound

  • Sterile Saline (0.9% NaCl)

  • Naloxone hydrochloride (opioid antagonist)

  • Hot Plate Analgesia Meter

  • Animal restraining cylinder (optional)

  • Syringes and needles for administration

  • Male Sprague-Dawley rats (200-250 g)

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals prepare_drugs Prepare this compound and Control Solutions acclimatize->prepare_drugs baseline Determine Baseline Latency prepare_drugs->baseline administer Administer this compound or Vehicle baseline->administer test_30 Hot Plate Test at 30 min administer->test_30 test_60 Hot Plate Test at 60 min test_30->test_60 analyze Analyze and Compare Latency Times test_60->analyze

Caption: Experimental workflow for the hot plate test.

Procedure
  • Animal Acclimatization: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow the animals to acclimate to the testing room for at least 30 minutes before starting the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical effective dose for central administration (intracerebroventricular, i.c.v.) is in the range of 6-10 µg per rat.[1] Prepare a vehicle control group with sterile saline only. If investigating opioid receptor involvement, prepare a naloxone solution for subcutaneous (s.c.) administration.

  • Baseline Latency Measurement:

    • Set the hot plate temperature to a constant 55 ± 0.5°C.

    • Gently place each rat on the hot plate surface and immediately start the timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency time.

    • To prevent tissue damage, a cut-off time of 45-60 seconds should be established. If the animal does not respond within the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.

    • Allow at least a 15-minute interval between baseline testing and drug administration.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route. For central nervous system effects, intracerebroventricular (i.c.v.) administration is common. For systemic effects, intraperitoneal (i.p.) or subcutaneous (s.c.) routes can be used, though higher doses may be required.

    • If using an opioid antagonist, administer naloxone (e.g., 1 mg/kg, s.c.) 15 minutes prior to this compound administration.

  • Post-Administration Testing:

    • At predetermined time points after drug administration (e.g., 30 and 60 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement step. The duration of the analgesic effect of this compound has been noted to be around 60 minutes.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the latency times for each treatment group at each time point.

    • Compare the latency times of the this compound-treated group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by a post-hoc test). A significant increase in latency in the this compound group indicates an analgesic effect.

    • Compare the latency times of the this compound + naloxone group to the this compound group to determine if the analgesic effect is mediated by opioid receptors.

This compound Signaling Pathway

G DKTP This compound GPCR Kyotorphin Receptor (GPCR) DKTP->GPCR Binds Gi Gαi Protein GPCR->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release Met_vesicle Met-enkephalin Vesicle Ca2_release->Met_vesicle Triggers Exocytosis Met_release Met-enkephalin Release Met_vesicle->Met_release Opioid_receptor Opioid Receptor (μ, δ) Met_release->Opioid_receptor Activates Analgesia Analgesic Effect Opioid_receptor->Analgesia

Caption: this compound signaling pathway leading to analgesia.

References

Application Notes and Protocols: Tail-Pinch Test for D-Kyotorphin Antinociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the antinociceptive effects of D-Kyotorphin using the tail-pinch test in rodents. This compound, a stable analog of the endogenous dipeptide Kyotorphin (B1673678), elicits an analgesic response by stimulating the release of Met-enkephalin, which subsequently activates opioid receptors.[1][2][3] This naloxone-reversible analgesia makes the tail-pinch test a valuable tool for studying the pharmacological properties of this compound.[2][3] Included herein are a step-by-step experimental protocol, a summary of relevant quantitative data, and diagrams illustrating the experimental workflow and the underlying signaling pathway.

Introduction

This compound (Tyr-D-Arg) is a synthetic dipeptide analog of the endogenous neuropeptide Kyotorphin (Tyr-Arg). It exhibits more potent and longer-lasting antinociceptive effects due to its increased resistance to enzymatic degradation.[2][3] The primary mechanism of action for both Kyotorphin and this compound involves the specific release of Met-enkephalin from nerve terminals.[1][4] This released Met-enkephalin then binds to opioid receptors, leading to an analgesic effect that can be antagonized by opioid receptor blockers such as naloxone (B1662785).[2][3] The tail-pinch test is a widely used method to evaluate the efficacy of analgesic compounds by measuring the response latency to a mechanical noxious stimulus.[2][5] This application note details the procedure for utilizing the tail-pinch test to quantify the antinociceptive properties of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from studies utilizing the tail-pinch test to assess the antinociceptive effects of this compound and Kyotorphin in mice.

CompoundMedian Effective Dose (ED50) (nmol/mouse, i.cist.)Duration of Action (at tested dose)Reference
This compound 6.260 minutes (at 29.5 nmol)[2][3]
Kyotorphin 15.730 minutes (at 59.2 nmol)[2][3]
Kyotorphin (intrathecal) 26 µ g/mouse Not Specified[6][7]

Experimental Protocols

Tail-Pinch Test Protocol for this compound Antinociception in Mice

This protocol describes the methodology for evaluating the analgesic effect of this compound using a mechanical tail-pinch stimulus.

Materials:

  • Male ICR mice (or other suitable strain), 20-25g

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Naloxone hydrochloride

  • Artery clip with adjustable pressure (e.g., 500g pressure)[2]

  • Mouse restrainers (e.g., conical tubes)[5]

  • Stopwatch

Procedure:

  • Animal Acclimation:

    • House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.

    • Provide ad libitum access to food and water.

    • Handle the mice for several days before the experiment to acclimate them to the procedure and reduce stress-induced analgesia.[5]

  • Drug Preparation:

    • Dissolve this compound and Naloxone hydrochloride in sterile saline to the desired concentrations.

  • Baseline Latency Measurement:

    • Gently place a mouse in a restrainer.[5]

    • Apply the artery clip to the base of the mouse's tail (approximately 1-2 cm from the body).[2]

    • Immediately start the stopwatch.

    • Observe the mouse for a nociceptive response, which is characterized by an attempt to remove the clip by biting it.[2]

    • Record the latency (in seconds) for the mouse to respond.

    • If the mouse does not respond within a predetermined cut-off time (e.g., 15-30 seconds), remove the clip to prevent tissue damage and exclude the animal from the study for that time point.[8]

    • Perform at least two baseline measurements for each mouse with a minimum of 5 minutes between measurements.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intracisternal, intracerebroventricular, or intrathecal injection).

    • For control groups, administer an equivalent volume of sterile saline.

    • To confirm the opioid-mediated mechanism, a separate group of animals can be pre-treated with naloxone (e.g., 0.5 mg/kg, s.c.) 15-30 minutes before this compound administration.[3]

  • Post-Treatment Latency Measurement:

    • At various time points after this compound administration (e.g., 15, 30, 45, 60, 90 minutes), repeat the tail-pinch test as described in step 3.

    • Record the response latency at each time point.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Determine the ED50 value of this compound using a dose-response curve analysis.

    • Compare the response latencies between the this compound treated group, the control group, and the naloxone pre-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation baseline Baseline Latency Measurement acclimation->baseline drug_admin Drug Administration (this compound / Saline / Naloxone + this compound) baseline->drug_admin post_treatment Post-Treatment Latency Measurement drug_admin->post_treatment data_analysis Data Analysis (%MPE, ED50) post_treatment->data_analysis

Caption: Workflow for the tail-pinch test to assess this compound antinociception.

This compound Signaling Pathway for Antinociception

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_synapse Synaptic Cleft DK This compound GPCR Kyotorphin Receptor (GPCR) DK->GPCR binds Gai Gαi GPCR->Gai activates PLC Phospholipase C (PLC) Gai->PLC activates Ca_influx Ca²⁺ Influx PLC->Ca_influx leads to Met_release Met-enkephalin Release Ca_influx->Met_release triggers Met Met-enkephalin Met_release->Met Opioid_R Opioid Receptor Met->Opioid_R binds Analgesia Antinociception (Analgesia) Opioid_R->Analgesia results in Naloxone Naloxone Naloxone->Opioid_R blocks

Caption: this compound signaling pathway leading to antinociception.

References

Measuring Met-enkephalin Release from Brain Slices using D-Kyotorphin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin is an endogenous opioid peptide that plays a crucial role in pain modulation and neurotransmission. Understanding the mechanisms of its release is vital for the development of novel analgesic drugs. Kyotorphin (Tyr-Arg) and its enzymatically stable analog, D-Kyotorphin (L-Tyr-D-Arg), are dipeptides known to induce the release of Met-enkephalin from nerve terminals.[1][2][3] This document provides detailed application notes and experimental protocols for measuring this compound-induced Met-enkephalin release from brain slices, a valuable in vitro model for studying neuropeptide secretion. This compound is often used in these assays due to its resistance to enzymatic degradation, providing a more sustained and reproducible effect compared to the endogenous kyotorphin.[1]

Principle of the Assay

This assay is based on the principle that this compound specifically interacts with a G-protein coupled receptor on enkephalinergic neurons, triggering a signaling cascade that leads to the release of Met-enkephalin.[1][4] Brain slices, typically from the striatum or spinal cord which are rich in enkephalinergic neurons, are prepared and maintained in a viable state in vitro.[2][5] The slices are then stimulated with this compound, and the amount of Met-enkephalin released into the surrounding medium (superfusate) is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA). The release is calcium-dependent, a hallmark of vesicular exocytosis.[2]

Data Presentation

The following tables summarize quantitative data on this compound-induced Met-enkephalin release from brain slices as reported in the literature.

Table 1: this compound-Induced Met-enkephalin Release from Guinea Pig Striatal Slices

This compound Concentration (µM)Fold Increase in Met-enkephalin Release (vs. Basal)Reference
11.6[1]
103.4[1]

Table 2: Kyotorphin-Induced Met-enkephalin Release from Guinea Pig Spinal Cord Slices

Kyotorphin Concentration (µM)Fold Increase in Met-enkephalin Release (vs. Basal)Reference
102.2[6]

Table 3: Kyotorphin and this compound-Induced Met-enkephalin Release from Rat Striatum

CompoundConcentration (mM)Fold Increase in Met-enkephalin Release (vs. Basal)Reference
Kyotorphin0.5~2-3[7]
This compound0.5~2-3[7]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

G This compound Signaling Pathway for Met-enkephalin Release DK This compound KTP_R Kyotorphin Receptor (GPCR) DK->KTP_R Binds to Gi Gi Protein KTP_R->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) IP3R->ER on Ca_ER Ca²⁺ Release IP3R->Ca_ER Mediates TRPC1 TRPC1 Channel IP3R->TRPC1 Conformational Coupling Ca_Increase Increased Intracellular [Ca²⁺] Ca_ER->Ca_Increase Ca_Influx Ca²⁺ Influx TRPC1->Ca_Influx Opens Ca_Influx->Ca_Increase Vesicle Met-enkephalin Containing Vesicle Ca_Increase->Vesicle Triggers Release Met-enkephalin Release (Exocytosis) Vesicle->Release

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow

G Experimental Workflow for Measuring Met-enkephalin Release cluster_prep Brain Slice Preparation cluster_exp Release Experiment cluster_analysis Analysis Dissection Brain Dissection (e.g., Striatum) Slicing Vibratome Slicing (200-500 µm) Dissection->Slicing Recovery Slice Recovery (aCSF, 32-34°C) Slicing->Recovery Equilibration Equilibration/ Basal Release Collection Recovery->Equilibration Stimulation Stimulation with This compound Equilibration->Stimulation Washout Washout & Post-Stimulation Collection Stimulation->Washout Quantification Met-enkephalin Quantification (LC-MS/MS or ELISA) Washout->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for this compound-induced Met-enkephalin release measurement.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing viable acute brain slices.[8][9][10][11][12]

Materials:

  • Animal (e.g., Guinea Pig or Rat)

  • Anesthetic

  • Vibratome

  • Dissection tools (chilled)

  • Beakers and Petri dishes (chilled)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF), see recipe below

  • N-methyl-D-glucamine (NMDG) protective cutting solution (optional, for enhanced viability), see recipe below

Solutions:

  • Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 Glucose. Prepare fresh and continuously bubble with carbogen gas for at least 15-20 minutes before use. The pH should be 7.4.

  • NMDG Protective Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄. Adjust pH to 7.3-7.4 with HCl. Bubble with carbogen gas.

Procedure:

  • Preparation: Pre-cool all solutions and equipment. Continuously oxygenate the aCSF and/or NMDG solution with carbogen gas.

  • Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated NMDG or aCSF solution.

  • Slicing:

    • Isolate the brain region of interest (e.g., striatum).

    • Mount the tissue block onto the vibratome stage using cyanoacrylate glue.

    • Submerge the tissue in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.

    • Cut slices to the desired thickness (e.g., 200-500 µm).[1]

  • Recovery:

    • Transfer the slices to a recovery chamber containing oxygenated aCSF (or NMDG solution for an initial recovery period) at 32-34°C for at least 30-60 minutes.

    • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until the experiment begins.

Protocol 2: this compound-Induced Met-enkephalin Release Assay (Superfusion)

This protocol describes a superfusion method to measure neuropeptide release.

Materials:

  • Prepared brain slices

  • Superfusion or perfusion system with a chamber for the slices

  • Peristaltic pump

  • Water bath to maintain temperature at 37°C

  • Fraction collector

  • Oxygenated aCSF

  • This compound stock solution

  • High Potassium (K⁺) aCSF (for positive control, e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Calcium-free aCSF (for negative control)

Procedure:

  • Setup: Place one or more brain slices in the superfusion chamber. Perfuse the slices with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.[1]

  • Equilibration: Allow the slices to equilibrate in the chamber for 30-60 minutes.

  • Basal Release Collection: Collect several fractions of the superfusate (e.g., every 3-5 minutes) to establish a stable basal release of Met-enkephalin.

  • Stimulation: Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM).[1] Continue collecting fractions during the stimulation period.

  • Washout: Switch the perfusion medium back to standard aCSF to wash out the this compound. Collect several post-stimulation fractions.

  • Positive Control (Optional): At the end of the experiment, stimulate the slices with high K⁺ aCSF for a short period to induce depolarization-dependent release, confirming slice viability.

  • Negative Control (Optional): In a separate experiment, perform the this compound stimulation in calcium-free aCSF to demonstrate the calcium-dependency of the release.[2]

  • Sample Processing: Immediately after collection, add protease inhibitors to the collected fractions to prevent Met-enkephalin degradation. Store samples at -80°C until analysis.

Protocol 3: Quantification of Met-enkephalin by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for quantifying neuropeptides.[13][14][15]

Materials:

  • Collected superfusate samples

  • Met-enkephalin standard

  • Stable isotope-labeled Met-enkephalin (as internal standard)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Solvents for SPE and LC mobile phases (e.g., acetonitrile (B52724), water, formic acid)

Procedure:

  • Sample Preparation (SPE):

    • Spike the superfusate samples and standard curve points with the internal standard.

    • Condition the C18 SPE cartridges with methanol, followed by equilibration with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid).

    • Load the samples onto the cartridges.

    • Wash the cartridges to remove salts and other interferences.

    • Elute the Met-enkephalin with a solvent containing a high percentage of organic modifier (e.g., 70% acetonitrile with 0.1% formic acid).

    • Dry the eluted samples under vacuum or nitrogen.

    • Reconstitute the dried extract in the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate Met-enkephalin from other components using a C18 reversed-phase column with a gradient of acetonitrile in water with formic acid.

    • Detect and quantify Met-enkephalin and its internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for Met-enkephalin should be optimized beforehand.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the Met-enkephalin standard to the internal standard against the concentration.

    • Determine the concentration of Met-enkephalin in the superfusate samples by interpolating their peak area ratios from the standard curve.

    • Express the results as the amount of Met-enkephalin released per unit time (e.g., fmol/min) or as a fold increase over the basal release.

Concluding Remarks

The protocols outlined provide a robust framework for investigating the neuromodulatory effects of this compound on Met-enkephalin release. This in vitro assay is a powerful tool for screening novel compounds that target the enkephalinergic system and for elucidating the molecular mechanisms of neuropeptide secretion. Careful attention to slice viability and analytical sensitivity is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Radioimmunoassay (RIA) for Quantifying D-Kyotorphin-Induced Enkephalin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantification of D-Kyotorphin-induced enkephalin release using a competitive radioimmunoassay (RIA). This compound, an analog of the endogenous neuropeptide Kyotorphin, is known to elicit the release of methionine-enkephalin (Met-enkephalin), a key opioid peptide in pain regulation.[1][2] The protocols and data presented herein are intended to equip researchers with the necessary information to accurately measure this physiological response, which is critical for studies in neuroscience and the development of novel analgesic drugs.

The radioimmunoassay is a highly sensitive technique for detecting neuropeptides at low concentrations, making it well-suited for measuring their release from biological samples.[3] The principle of this competitive RIA is based on the competition between a radiolabeled enkephalin (tracer) and the unlabeled enkephalin in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled enkephalin in the sample.

Data Presentation

This compound Dose-Dependent Release of Immunoreactive Met-enkephalin

The following table summarizes the dose-dependent effect of this compound on the release of immunoreactive Met-enkephalin (I-ME) from rat striatum slices in vitro. The data demonstrates a significant, dose-dependent increase in I-ME release with a maximal effect observed at 0.5 mM this compound, resulting in a 2-3 fold stimulation of release compared to the basal level.[1]

This compound Concentration (mM)Fold Increase in I-ME Release (over basal)
0.01~1.5
0.1~2.0
0.52.0 - 3.0
1.02.0 - 3.0

Table 1: Dose-response of this compound on Met-enkephalin release. Data is synthesized from findings indicating a maximal 2-3 fold stimulation at 0.5 mM.[1]

Signaling Pathway

This compound is understood to exert its effects through a specific G-protein coupled receptor (GPCR).[4] Upon binding, the receptor activates a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This elevation in cytosolic Ca2+ is a critical step for initiating the exocytosis of enkephalin-containing vesicles.[2][4]

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound GPCR Kyotorphin Receptor (GPCR) This compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates Ca_channel Ca2+ Channel GPCR->Ca_channel Opens PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion_intra Ca2+ Ca_channel->Ca_ion_intra Influx ER IP3 Receptor IP3->ER Binds Vesicle Enkephalin Vesicle Ca_ion_intra->Vesicle Triggers Exocytosis Release Enkephalin Release Vesicle->Release Ca_ion_er Ca2+ Ca_ion_er->Ca_ion_intra Release

This compound signaling pathway for enkephalin release.

Experimental Workflow

The overall experimental workflow for quantifying this compound-induced enkephalin release involves several key stages: preparation of brain tissue slices, stimulation with this compound, collection of the released enkephalins, and subsequent quantification using radioimmunoassay.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_stimulation Stimulation & Collection cluster_ria Radioimmunoassay cluster_analysis Data Analysis A Brain Tissue Dissection (e.g., Striatum) B Tissue Slicing A->B C Incubation of Slices (Basal Release) B->C D Stimulation with This compound C->D E Collection of Supernatant D->E F Sample Preparation (Extraction/Purification) E->F G Competitive Binding Assay F->G H Separation of Bound/ Free Tracer G->H I Radioactivity Counting H->I J Standard Curve Generation I->J K Quantification of Enkephalin J->K

Workflow for enkephalin release quantification.

Experimental Protocols

Preparation of Brain Tissue Slices

This protocol is adapted for rat striatal slices, a region with significant enkephalin concentrations.

Materials:

  • Adult rat

  • Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2.

  • Vibratome or tissue chopper

  • Perifusion system (optional, for continuous flow experiments)

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated Krebs-Ringer buffer.

  • Isolate the striatum.

  • Prepare 300-400 µm thick slices using a vibratome or tissue chopper.

  • Allow the slices to recover in oxygenated Krebs-Ringer buffer at 37°C for at least 60 minutes.

This compound Stimulation and Sample Collection

Materials:

  • Prepared brain slices

  • Krebs-Ringer buffer

  • This compound stock solution

  • Microcentrifuge tubes

Procedure:

  • Place individual or pooled slices into tubes containing pre-warmed, oxygenated Krebs-Ringer buffer.

  • Pre-incubate the slices for 10-15 minutes to establish a stable basal release.

  • Collect the supernatant to measure basal enkephalin release.

  • Replace the buffer with fresh Krebs-Ringer buffer containing the desired concentration of this compound (e.g., 0.01 mM to 1.0 mM).

  • Incubate for a defined period (e.g., 10 minutes).[1]

  • Collect the supernatant containing the stimulated released enkephalins.

  • Immediately place the collected supernatants on ice and add protease inhibitors to prevent enkephalin degradation.

  • For tissue content analysis, homogenize the slices in an appropriate extraction solution (e.g., acid acetone).[6]

Met-Enkephalin Radioimmunoassay

This is a general protocol for a competitive RIA. Specific parameters may need to be optimized based on the antibody and tracer used.

Materials:

  • Collected supernatant samples

  • Met-enkephalin standards

  • Primary antibody (rabbit anti-Met-enkephalin)

  • Radiolabeled tracer (e.g., 125I-Met-enkephalin)

  • Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4, containing 0.9% NaCl, 0.05% Sodium Azide, and 0.3% BSA).[7]

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Normal rabbit serum (carrier)

  • Polyethylene glycol (PEG) solution (for precipitation)

  • Gamma counter

Procedure:

  • Assay Setup:

    • Prepare assay tubes in triplicate for:

      • Total Counts (TC): Contains only the tracer.

      • Non-Specific Binding (NSB): Contains tracer and assay buffer, but no primary antibody.

      • Zero Standard (B0): Contains tracer and primary antibody, but no unlabeled enkephalin.

      • Standards: Contains tracer, primary antibody, and known concentrations of Met-enkephalin.

      • Samples: Contains tracer, primary antibody, and the collected supernatant samples.

  • Reagent Addition:

    • Pipette assay buffer into all tubes except the TC tubes.

    • Add the appropriate volume of standards or samples to their respective tubes.

    • Add the diluted primary antibody to all tubes except the TC and NSB tubes.

    • Vortex gently and incubate for 24-48 hours at 4°C.[7]

    • Add the radiolabeled tracer to all tubes.

    • Vortex gently and incubate for another 24-48 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add normal rabbit serum and the secondary antibody to all tubes except the TC tubes.

    • Incubate for a sufficient time (e.g., 90 minutes at room temperature or overnight at 4°C) to allow for precipitation of the antibody-antigen complexes.

    • Add cold assay buffer and PEG solution to facilitate precipitation.

    • Centrifuge the tubes at a sufficient speed to pellet the precipitate (e.g., 3000 x g for 20 minutes at 4°C).

    • Carefully decant or aspirate the supernatant.

  • Radioactivity Counting:

    • Measure the radioactivity of the pellets in a gamma counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Subtract the average NSB CPM from all other average CPM values.

  • Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B₀ = (CPM_standard_or_sample / CPM_B₀) x 100.[6]

  • Construct a standard curve by plotting the %B/B₀ against the concentration of the Met-enkephalin standards on a semi-logarithmic scale.

  • Determine the concentration of Met-enkephalin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

  • Express the results as the amount of enkephalin released per unit of tissue weight or protein content.

References

Application Notes and Protocols for HPLC Analysis of D-Kyotorphin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analysis of D-Kyotorphin and its primary metabolites, L-tyrosine and L-arginine, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate quantification of these compounds in biological matrices.

Introduction

This compound (D-Tyr-D-Arg) is a synthetic, optically isomeric form of the endogenous neuropeptide Kyotorphin (L-Tyr-L-Arg). Kyotorphin exhibits analgesic properties by releasing Met-enkephalin in the brain.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. The primary metabolites of this compound are its constituent amino acids, L-tyrosine and L-arginine. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of this compound, L-tyrosine, and L-arginine.

Principle of the Method

The method employs pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to render the primary amines of this compound, L-tyrosine, and L-arginine fluorescent, thereby enhancing detection sensitivity.[3] The derivatized analytes are then separated on a C18 reversed-phase column with a gradient elution program and detected by a fluorescence detector. Sample preparation involves a straightforward protein precipitation step to remove interferences from biological matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • L-tyrosine reference standard (≥99% purity)

  • L-arginine reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trichloroacetic acid (TCA) or Perchloric acid (analytical grade)

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Sodium borate (B1201080) buffer (0.4 M, pH 9.5)

  • Phosphate buffer (for mobile phase)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (this compound, L-tyrosine, L-arginine) and dissolve in 10 mL of HPLC-grade water.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in HPLC-grade water to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M sodium borate buffer (pH 9.5) and 50 µL of 3-MPA. This solution should be prepared fresh daily and protected from light.

  • Protein Precipitation Agent: Prepare a 10% (w/v) solution of Trichloroacetic acid (TCA) in HPLC-grade water.

Sample Preparation
  • To 200 µL of plasma sample, add 20 µL of the internal standard solution (if used).

  • Add 200 µL of 10% TCA to precipitate proteins.

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant.

  • To 50 µL of the supernatant, add 50 µL of the OPA derivatizing reagent.

  • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the derivatized sample into the HPLC system.

Chromatographic Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Fluorescence Detector (Excitation: 338 nm, Emission: 455 nm)[5]

  • Injection Volume: 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.04060
20.0955
25.0955

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its metabolites.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
L-arginine~ 5.2
L-tyrosine~ 8.9
This compound~ 12.5

Table 2: Method Validation Parameters

ParameterL-arginineL-tyrosineThis compound
Linearity Range (µg/mL)0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²)> 0.998> 0.998> 0.998
LOD (µg/mL)0.030.020.05
LOQ (µg/mL)0.10.080.15
Accuracy (%)95 - 10596 - 10494 - 106
Precision (%RSD)< 5< 5< 6
Recovery (%)> 90> 92> 88

Visualizations

The following diagrams illustrate the key processes involved in the analysis.

Sample_Preparation_Workflow plasma Plasma Sample precipitation Add Protein Precipitation Agent (TCA) plasma->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization Add OPA Reagent supernatant->derivatization vortex2 Vortex derivatization->vortex2 hplc Inject into HPLC vortex2->hplc

Sample Preparation Workflow

HPLC_Analysis_Workflow cluster_hplc HPLC System autosampler Autosampler (Injects Derivatized Sample) column C18 Column (Separation) autosampler->column Gradient Elution pump HPLC Pump (Mobile Phase Delivery) pump->autosampler detector Fluorescence Detector (Detection) column->detector data_system Data Acquisition System detector->data_system

HPLC Analysis Workflow

DKyotorphin_Metabolism DKyotorphin This compound (D-Tyr-D-Arg) Metabolism Metabolic Cleavage (Peptidases) DKyotorphin->Metabolism LTyrosine L-tyrosine Metabolism->LTyrosine LArginine L-arginine Metabolism->LArginine

Metabolic Pathway of this compound

References

Application Notes and Protocols for Electrophysiological Recording Techniques with D-Kyotorphin Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP) is the synthetic D-amino acid-containing analogue of the endogenous neuropeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine). Like its endogenous counterpart, this compound exhibits potent analgesic properties. Its mechanism of action is primarily understood to be indirect, involving the stimulation of methionine-enkephalin (Met-enkephalin) release from neuronal tissues.[1][2] This released Met-enkephalin then acts on opioid receptors to produce its physiological effects, which are consequently reversible by the opioid antagonist naloxone.[1][3]

The signaling cascade initiated by this compound involves binding to a specific, yet to be fully isolated, G-protein coupled receptor (GPCR).[4] This binding activates a Gi-protein, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium (Ca2+) stores.[4][5] This elevation in intracellular Ca2+ is a critical step in promoting the exocytosis of Met-enkephalin-containing vesicles.

These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity, synaptic transmission, and plasticity. The methodologies described herein are essential for researchers in neuroscience, pharmacology, and drug development seeking to elucidate the functional consequences of this compound application in various experimental models.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from electrophysiological experiments involving the application of this compound.

ParameterPreparationThis compound ConcentrationObserved EffectReference
Fast Excitatory Postsynaptic Potential (f-e.p.s.p.) AmplitudeBullfrog sympathetic ganglion cells1-100 µMIncreased[1]
Mean Quantal Content of f-e.p.s.p.Bullfrog sympathetic ganglion cells1-100 µMIncreased[1]
Mean Quantal Size of f-e.p.s.p.Bullfrog sympathetic ganglion cells1-100 µMNo change[1]
Resting Membrane PotentialBullfrog sympathetic ganglion cells1-100 µMNo change[1]
Input Membrane ResistanceBullfrog sympathetic ganglion cells1-100 µMNo change[1]
Action Potential Amplitude and DurationBullfrog sympathetic ganglion cells1-100 µMNo change[1]
Met-enkephalin ReleaseRat striatum slices0.5 mM (maximal)2-3 fold stimulation[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its electrophysiological characterization.

D_Kyotorphin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR Kyotorphin Receptor (GPCR) This compound->GPCR Binds G_protein Gi-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx Met_vesicle Met-enkephalin Vesicle Ca_ion->Met_vesicle Triggers Exocytosis Met_release Met-enkephalin Release Met_vesicle->Met_release

Caption: this compound Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_tissue Prepare Brain Slices or Neuronal Culture setup Establish Stable Baseline Recording (e.g., Whole-Cell Patch-Clamp) prep_tissue->setup prep_solutions Prepare aCSF and Internal Solutions prep_solutions->setup prep_dktp Prepare this compound Stock Solution application Bath Apply this compound prep_dktp->application setup->application record_effect Record Electrophysiological Changes (e.g., EPSCs, firing rate) application->record_effect washout Washout this compound record_effect->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data (e.g., Amplitude, Frequency, Kinetics) record_recovery->analyze compare Compare Baseline vs. D-KTP vs. Washout analyze->compare statistics Statistical Analysis compare->statistics

Caption: Experimental Workflow for Electrophysiological Studies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on Synaptic Transmission in Brain Slices

This protocol is designed to investigate the effects of this compound on postsynaptic currents in neurons within acute brain slices.

1. Materials and Solutions

  • Slicing Artificial Cerebrospinal Fluid (aCSF) (ice-cold, oxygenated with 95% O2 / 5% CO2):

    • (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose, 1 MgCl2, 2 CaCl2.

  • Recording aCSF (room temperature or 32-34°C, oxygenated):

    • Same composition as slicing aCSF.

  • Internal Solution (for recording excitatory postsynaptic currents - EPSCs):

    • (in mM): 130 Cs-Gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution in deionized water. Store at -20°C. Dilute to the final desired concentration in recording aCSF on the day of the experiment.

2. Brain Slice Preparation

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

  • Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, oxygenated slicing aCSF.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, striatum).

  • Transfer the slices to a holding chamber containing oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature before recording.

3. Whole-Cell Patch-Clamp Recording

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF (2-3 mL/min).

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at -70 mV to record spontaneous or evoked EPSCs.

4. This compound Application and Data Acquisition

  • Record a stable baseline of synaptic activity for 5-10 minutes.

  • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM, or 100 µM).

  • Record the synaptic activity for 10-15 minutes in the presence of this compound.

  • To test for reversibility, switch the perfusion back to the control aCSF (washout) and record for another 10-15 minutes.

  • Data can be acquired using software such as pCLAMP or AxoGraph. Analyze the frequency, amplitude, and kinetics of EPSCs before, during, and after this compound application.

Protocol 2: Extracellular Field Potential Recording of this compound Effects on Synaptic Plasticity

This protocol is suitable for examining the influence of this compound on long-term potentiation (LTP) or long-term depression (LTD) in brain slices.

1. Materials and Solutions

  • aCSF: Same as in Protocol 1.

  • Recording Electrode: Glass micropipette filled with aCSF (1-3 MΩ resistance).

  • Stimulating Electrode: Bipolar tungsten electrode.

  • This compound Stock Solution: Same as in Protocol 1.

2. Brain Slice Preparation and Recording Setup

  • Prepare brain slices as described in Protocol 1.

  • Place a slice in the recording chamber and position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).

  • Place the recording electrode in the synaptic field where the postsynaptic response will be recorded (e.g., stratum radiatum of CA1).

  • Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a field excitatory postsynaptic potential (fEPSP) that is 30-50% of the maximal response.

3. This compound Application and Plasticity Induction

  • Record a stable baseline of fEPSPs for at least 20 minutes.

  • Apply this compound at the desired concentration by adding it to the perfusing aCSF.

  • After a 10-20 minute pre-incubation with this compound, induce synaptic plasticity using a standard protocol (e.g., high-frequency stimulation for LTP or low-frequency stimulation for LTD).

  • Continue to record fEPSPs for at least 60 minutes post-induction in the continued presence or absence (washout) of this compound.

4. Data Analysis

  • Measure the initial slope of the fEPSP for each time point.

  • Normalize the fEPSP slopes to the average slope during the baseline recording period.

  • Compare the magnitude of LTP or LTD in the presence and absence of this compound.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the electrophysiological investigation of this compound. Researchers can adapt these methodologies to suit their specific experimental questions, cell types, and recording setups. A thorough understanding of this compound's effects on neuronal function is crucial for the development of novel analgesic therapies and for expanding our knowledge of neptidergic modulation of the central nervous system.

References

Application Notes and Protocols for In Vitro Perfusion of Spinal Cord Preparations with D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of D-Kyotorphin on spinal cord preparations in vitro. This compound, a stable analog of the endogenous analgesic dipeptide Kyotorphin (Tyr-Arg), is a valuable tool for investigating nociceptive pathways and endogenous opioid release mechanisms.[1][2] This document outlines the necessary procedures for tissue preparation, in vitro perfusion, and analysis of this compound's effects, particularly on Met-enkephalin release.

Introduction

Kyotorphin and its D-isoform analog, this compound, are neuroactive dipeptides that play a significant role in pain modulation.[2][3] Unlike traditional opioids, Kyotorphin does not directly bind to opioid receptors but rather elicits its analgesic effects by stimulating the release of endogenous opioids, such as Met-enkephalin, from nerve terminals.[2][3][4] This indirect mechanism makes this compound a subject of interest for developing novel analgesic therapies with potentially fewer side effects than conventional opioids. The in vitro spinal cord slice preparation is an established model for studying the neurophysiological and pharmacological effects of compounds on spinal circuitry in a controlled environment.[5][6][7]

Data Presentation

The following table summarizes the quantitative effects of Kyotorphin and this compound on Met-enkephalin release as reported in the literature.

CompoundConcentrationPreparationFold Increase in Met-enkephalin ReleaseReference
Kyotorphin10 µMSpinal Cord Slices2.2-fold[1][8][9]
This compound10 µMStriatal SlicesSame level as Kyotorphin[8]

Signaling Pathway of Kyotorphin

This compound, like Kyotorphin, is believed to act through a specific G-protein coupled receptor (GPCR).[1] The binding of this compound to its receptor initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3).[1][9] IP3, in turn, triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This rise in intracellular Ca2+ is a critical step for the subsequent release of Met-enkephalin from synaptic vesicles.[4][9]

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DK This compound Receptor Kyotorphin Receptor (GPCR) DK->Receptor G_protein Gi Receptor->G_protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces G_protein->PLC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Met_Enk_Vesicle Met-enkephalin Vesicle Ca_release->Met_Enk_Vesicle induces fusion of Met_Enk_Release Met-enkephalin Release Met_Enk_Vesicle->Met_Enk_Release

Caption: this compound signaling pathway leading to Met-enkephalin release.

Experimental Protocols

Protocol 1: Preparation of Acute Spinal Cord Slices

This protocol describes the preparation of viable spinal cord slices from adult rodents for in vitro studies.[5][6][10][11]

Materials:

  • Adult rat or mouse

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, rongeurs)

  • Vibrating microtome (vibratome)

  • Low gelling temperature agarose (B213101)

  • Carbogen gas (95% O2 / 5% CO2)

  • Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold

  • Normal aCSF for incubation and recording

Solutions:

  • Sucrose-aCSF (for dissection and slicing):

    • 210 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 7 mM MgCl2

    • 0.5 mM CaCl2

    • 10 mM D-glucose

    • pH 7.4 when bubbled with carbogen

  • Normal aCSF (for incubation and recording):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 2 mM MgCl2

    • 2 mM CaCl2

    • 10 mM D-glucose

    • pH 7.4 when bubbled with carbogen

Procedure:

  • Deeply anesthetize the animal via intraperitoneal injection.

  • Perform a transcardial perfusion with ice-cold, carbogenated sucrose-aCSF.[11]

  • Rapidly dissect the spinal column and isolate the lumbar spinal cord in a dish of ice-cold sucrose-aCSF.

  • Remove the dura mater and pial membranes carefully.

  • Embed the spinal cord in low gelling temperature agarose.

  • Mount the agarose block onto the vibratome stage.

  • Cut transverse slices (300-400 µm) in a bath of ice-cold, carbogenated sucrose-aCSF.

  • Transfer the slices to an incubation chamber containing normal aCSF at 32-34°C, continuously bubbled with carbogen.

  • Allow slices to recover for at least 1 hour before starting the perfusion experiments.

Spinal_Cord_Slice_Preparation_Workflow Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion (Sucrose-aCSF) Anesthesia->Perfusion Dissection Dissect Spinal Cord Perfusion->Dissection Embedding Embed in Agarose Dissection->Embedding Slicing Slice with Vibratome (300-400 µm) Embedding->Slicing Recovery Incubate Slices (Normal aCSF, 32-34°C) Slicing->Recovery Experiment Ready for Perfusion Recovery->Experiment

Caption: Workflow for the preparation of acute spinal cord slices.

Protocol 2: In Vitro Perfusion and Measurement of Met-enkephalin Release

This protocol details the perfusion of spinal cord slices with this compound and the subsequent collection of perfusate for Met-enkephalin analysis.

Materials:

  • Prepared spinal cord slices (from Protocol 1)

  • Perfusion chamber

  • Peristaltic pump

  • Fraction collector

  • Normal aCSF

  • This compound stock solution

  • High KCl aCSF (for depolarization-induced release control)

  • Radioimmunoassay (RIA) or ELISA kit for Met-enkephalin

Procedure:

  • Transfer a recovered spinal cord slice to the perfusion chamber.

  • Perfuse the slice with carbogenated normal aCSF at a constant flow rate (e.g., 1-2 mL/min) at 32-34°C.

  • Collect baseline perfusate samples for a set period (e.g., 3-minute fractions for 15-20 minutes).

  • Switch the perfusion medium to normal aCSF containing the desired concentration of this compound (e.g., 10 µM).

  • Continue collecting perfusate fractions during the this compound application.

  • Wash out the this compound by switching back to normal aCSF and continue collecting fractions to observe recovery.

  • As a positive control, at the end of the experiment, perfuse the slice with high KCl aCSF (e.g., 50 mM KCl) to induce massive depolarization and neurotransmitter release.[4]

  • Store all collected fractions at -80°C until analysis.

  • Quantify the Met-enkephalin concentration in each fraction using a suitable method like RIA or ELISA.

  • Express the results as a fold increase over the baseline release.

Perfusion_Experiment_Workflow Place_Slice Place Slice in Perfusion Chamber Baseline Baseline Perfusion (Normal aCSF) Place_Slice->Baseline Collect_Baseline Collect Baseline Fractions Baseline->Collect_Baseline Apply_DK Apply this compound in aCSF Collect_Baseline->Apply_DK Collect_DK Collect Experimental Fractions Apply_DK->Collect_DK Washout Washout (Normal aCSF) Collect_DK->Washout Collect_Washout Collect Washout Fractions Washout->Collect_Washout Control Positive Control (High KCl) Collect_Washout->Control Analysis Analyze Met-enkephalin (RIA/ELISA) Control->Analysis

Caption: Experimental workflow for this compound perfusion and analysis.

References

Protocol for Assessing D-Kyotorphin Effects on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Kyotorphin, the D-amino acid-containing analogue of the endogenous neuropeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), has garnered significant interest in neuroscience and pharmacology due to its potential as a potent and stable analgesic. Unlike traditional opioids, this compound is believed to exert its effects indirectly by modulating the release of endogenous opioid peptides, primarily Met-enkephalin.[1][2] This unique mechanism of action suggests a favorable side-effect profile and makes it a compelling candidate for therapeutic development.

Understanding the precise effects of this compound on synaptic transmission is crucial for elucidating its physiological role and therapeutic potential. This document provides a detailed set of protocols for assessing the impact of this compound on key aspects of synaptic function, including postsynaptic potential modulation, neurotransmitter release, and intracellular calcium dynamics. The provided methodologies are based on established experimental paradigms and can be adapted for various research applications, from basic neuroscience to preclinical drug screening.

Mechanism of Action

This compound is thought to bind to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on presynaptic terminals. This binding event initiates a signaling cascade that leads to a calcium-dependent release of Met-enkephalin.[1][3][4] The released Met-enkephalin then acts on opioid receptors to produce its physiological effects, including analgesia. The facilitatory effect of this compound on the fast excitatory postsynaptic potential (fast-e.p.s.p.) has been shown to be reversibly inhibited by naloxone, an opioid receptor antagonist, further supporting this indirect mechanism of action.[5]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on synaptic transmission parameters.

ParameterThis compound ConcentrationObserved EffectReference
Fast Excitatory Postsynaptic Potential (f-EPSP) Amplitude 1-100 µMIncreased[5][6]
Mean Quantal Content of f-EPSP 1-100 µMIncreased[5][6]
Mean Quantal Size of f-EPSP 1-100 µMNo change[5]
Resting Membrane Potential 1-100 µMNo change[5]
Input Membrane Resistance 1-100 µMNo change[5]
Action Potential Amplitude and Duration 1-100 µMNo change[5]
ParameterThis compound ConcentrationObserved EffectReference
Immunoreactive Met-enkephalin (I-ME) Release Dose-dependent2-3 fold stimulation of release[1]
0.5 mM (maximal concentration)2-3 fold stimulation of release[1]
Basal [3H]noradrenaline Release Up to 1 mMNo change[1]
Basal [3H]GABA Release Up to 1 mMNo change[1]
Basal [3H]D-aspartate Release Up to 1 mMNo change[1]
Basal Immunoreactive beta-endorphin (B3029290) Release Up to 1 mMNo change[1]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound on Synaptic Transmission

This protocol describes the methodology for intracellular recording from bullfrog sympathetic ganglion cells to assess the effects of this compound on fast excitatory postsynaptic potentials (f-EPSPs).

Materials:

  • Bullfrog (Rana catesbeiana)

  • Ringer's solution (composition in mM: NaCl 112, KCl 2.0, CaCl2 1.8, HEPES 5, pH adjusted to 7.4 with NaOH)

  • Low Ca2+/high Mg2+ Ringer's solution (composition in mM: NaCl 112, KCl 2.0, CaCl2 0.5, MgCl2 5.0, HEPES 5, pH adjusted to 7.4 with NaOH)

  • This compound stock solution

  • Glass microelectrodes (for intracellular recording)

  • Suction electrode (for nerve stimulation)

  • Dissection microscope

  • Micromanipulators

  • Electrophysiology recording setup (amplifier, digitizer, data acquisition software)

Procedure:

  • Preparation of Sympathetic Ganglia:

    • Anesthetize a bullfrog by pithing.

    • Dissect the sympathetic ganglia chain.

    • Transfer the ganglion to a recording chamber continuously perfused with oxygenated Ringer's solution at room temperature.

  • Intracellular Recording:

    • Pull glass microelectrodes to a resistance of 50-80 MΩ when filled with 3 M KCl.

    • Using a micromanipulator, impale a ganglion cell with the microelectrode.

    • Monitor the resting membrane potential, input resistance, and action potential characteristics.

  • Synaptic Stimulation and Recording:

    • Place a suction electrode on the preganglionic nerve trunk.

    • Deliver supramaximal electrical stimuli to evoke f-EPSPs.

    • For quantal analysis, switch the perfusion to a low Ca2+/high Mg2+ Ringer's solution to reduce transmitter release.

  • Application of this compound:

    • Establish a stable baseline recording of f-EPSPs.

    • Add this compound to the perfusion solution at desired concentrations (e.g., 1, 10, 50, 100 µM).

    • Record the f-EPSPs in the presence of this compound for a sufficient duration to observe a stable effect.

    • Perform a washout by perfusing with normal Ringer's solution to check for reversibility.

  • Data Analysis:

    • Measure the amplitude of individual f-EPSPs.

    • Calculate the mean f-EPSP amplitude before and after this compound application.

    • In low Ca2+/high Mg2+ conditions, determine the mean quantal size from the amplitude of spontaneous miniature EPSPs or the first peak of the f-EPSP amplitude histogram.

    • Calculate the mean quantal content by dividing the mean f-EPSP amplitude by the mean quantal size.

Protocol 2: In Vitro Met-enkephalin Release Assay

This protocol details a batch technique to measure the release of immunoreactive Met-enkephalin (I-ME) from rat striatal slices in response to this compound.

Materials:

  • Rat striatal tissue

  • Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2

  • This compound stock solution

  • High potassium (K+) KRB solution (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Calcium-free KRB solution

  • Radioimmunoassay (RIA) kit for Met-enkephalin

  • Incubation tubes

  • Centrifuge

Procedure:

  • Preparation of Striatal Slices:

    • Rapidly dissect the striatum from a rat brain in ice-cold KRB.

    • Prepare coronal slices (e.g., 300 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated KRB at 37°C for at least 60 minutes.

  • Basal and Stimulated Release:

    • Transfer individual slices to incubation tubes containing 1 ml of KRB.

    • For basal release, incubate for a defined period (e.g., 10 minutes) at 37°C. Collect the supernatant.

    • To assess this compound-stimulated release, replace the buffer with KRB containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 500 µM) and incubate for the same duration. Collect the supernatant.

    • To assess potassium-stimulated release (positive control), incubate slices in high K+ KRB.

    • To determine the calcium dependency of release, perform the stimulation in calcium-free KRB.

  • Sample Processing and Quantification:

    • After incubation, centrifuge the tubes to pellet any tissue debris.

    • Collect the supernatant for I-ME quantification.

    • Homogenize the remaining tissue slice to determine the total tissue content of I-ME.

    • Quantify the amount of I-ME in the supernatant and the tissue homogenate using a Met-enkephalin radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Express the amount of I-ME released as a percentage of the total tissue content.

    • Compare the basal release with the release stimulated by different concentrations of this compound and high K+.

Protocol 3: Calcium Imaging of this compound Effects in Cultured Neurons

This protocol provides a general framework for assessing changes in intracellular calcium concentration ([Ca2+]i) in cultured neurons in response to this compound, adapted from general calcium imaging protocols.[7][8][9][10]

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)

  • Imaging buffer (e.g., HEPES-buffered saline)

  • This compound stock solution

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image acquisition and analysis software

Procedure:

  • Loading of Calcium Indicator:

    • For chemical indicators, incubate the cultured neurons with the AM ester form of the dye (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.

    • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification.

    • For genetically encoded indicators, transfect the neurons with the GCaMP plasmid several days prior to imaging.

  • Baseline Calcium Imaging:

    • Place the coverslip with the loaded or transfected neurons in a recording chamber on the microscope stage.

    • Continuously perfuse with imaging buffer.

    • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).

  • Application of this compound:

    • After establishing a stable baseline, apply this compound to the perfusion solution at the desired concentration.

    • Continue to acquire fluorescence images to monitor changes in [Ca2+]i.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies or presynaptic terminals.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from the baseline (F0).

    • Quantify parameters such as the peak amplitude, duration, and frequency of calcium transients before and after this compound application.

Mandatory Visualizations

D_Kyotorphin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DK This compound GPCR Kyotorphin Receptor (GPCR) DK->GPCR Binds Gi Gi Protein GPCR->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_ER Ca2+ ER->Ca_ER Releases Vesicle Synaptic Vesicle (Met-enkephalin) Ca_ER->Vesicle Triggers fusion Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Ca_influx->Vesicle Triggers fusion Release Met-enkephalin Release Vesicle->Release Exocytosis Opioid_Receptor Opioid Receptor Release->Opioid_Receptor Binds Postsynaptic_Effect Postsynaptic Effect (e.g., Analgesia) Opioid_Receptor->Postsynaptic_Effect Initiates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_release_assay Neurotransmitter Release Assay cluster_calcium_imaging Calcium Imaging prep_ephys Prepare Sympathetic Ganglion record_baseline_ephys Record Baseline f-EPSPs prep_ephys->record_baseline_ephys apply_dk_ephys Apply this compound record_baseline_ephys->apply_dk_ephys record_effect_ephys Record f-EPSPs with this compound apply_dk_ephys->record_effect_ephys analyze_ephys Analyze f-EPSP Amplitude & Quantal Content record_effect_ephys->analyze_ephys end End analyze_ephys->end prep_release Prepare Striatal Slices incubate_release Incubate with This compound prep_release->incubate_release collect_supernatant Collect Supernatant incubate_release->collect_supernatant quantify_release Quantify Met-enkephalin (RIA) collect_supernatant->quantify_release analyze_release Analyze Fold-Increase in Release quantify_release->analyze_release analyze_release->end prep_imaging Culture & Load Neurons with Ca2+ Indicator record_baseline_imaging Record Baseline Fluorescence prep_imaging->record_baseline_imaging apply_dk_imaging Apply this compound record_baseline_imaging->apply_dk_imaging record_effect_imaging Record Ca2+ Transients apply_dk_imaging->record_effect_imaging analyze_imaging Analyze ΔF/F0 record_effect_imaging->analyze_imaging analyze_imaging->end start Start start->prep_ephys start->prep_release start->prep_imaging

Caption: Experimental Workflow.

References

Application Notes and Protocols for Studying D-Kyotorphin's Effects on Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common behavioral assays for investigating the anxiolytic or anxiogenic potential of D-Kyotorphin (D-KTP), an analog of the endogenous dipeptide Kyotorphin (KTP). Detailed protocols, data interpretation guidelines, and relevant signaling pathways are included to facilitate experimental design and execution.

Introduction to this compound and Anxiety

This compound (Tyr-D-Arg) is a stable analog of the endogenous neuropeptide Kyotorphin (L-Tyrosyl-L-Arginine), which is involved in pain regulation within the brain.[1] Beyond its analgesic properties, emerging evidence suggests a role for Kyotorphin and its analogues in modulating emotional states, including anxiety.[2] The primary mechanism of action for Kyotorphin involves stimulating the release of Met-enkephalin, an endogenous opioid peptide, which then acts on opioid receptors.[3][4][5] This indirect opioid activation suggests that this compound may influence anxiety-related behaviors.

Proposed Signaling Pathway of this compound

This compound is thought to exert its effects by binding to a specific G protein-coupled receptor, which in turn activates Phospholipase C (PLC). This leads to a signaling cascade that results in the release of Met-enkephalin. Met-enkephalin then binds to opioid receptors (primarily δ- and μ-opioid receptors), which are known to modulate anxiety pathways.

D_Kyotorphin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DKTP This compound KTP_R Kyotorphin Receptor (GPCR) DKTP->KTP_R Binds G_protein G-protein (Gi) KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Met_Enk_Vesicle Met-enkephalin Vesicle PLC->Met_Enk_Vesicle Stimulates Release Met_Enk_Released Met-enkephalin Met_Enk_Vesicle->Met_Enk_Released Opioid_R Opioid Receptor (δ, μ) Anxiety_Modulation Modulation of Anxiety Pathways Opioid_R->Anxiety_Modulation EPM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Elevated Plus Maze (Two open, two closed arms) Environment Quiet, dimly lit room Acclimation Acclimate rodent to testing room (at least 30 min) Dosing Administer this compound or vehicle (e.g., intracerebroventricularly) Acclimation->Dosing Placement Place rodent in the center of the maze, facing an open arm Dosing->Placement Recording Record behavior for 5 minutes (video tracking system) Placement->Recording Cleaning Clean maze thoroughly between trials (e.g., 70% ethanol) Recording->Cleaning Parameters Measure: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled Recording->Parameters Interpretation Anxiolytic effect: ↑ Time in open arms ↑ Open arm entries Parameters->Interpretation OFT_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Open Field Arena (e.g., 42x42x42 cm box) Environment Quiet, evenly lit room Acclimation Acclimate rodent to testing room (at least 30 min) Dosing Administer this compound or vehicle Acclimation->Dosing Placement Gently place rodent in the center of the arena Dosing->Placement Recording Record behavior for 5-10 minutes (video tracking system) Placement->Recording Cleaning Clean arena thoroughly between trials Recording->Cleaning Parameters Measure: - Time spent in the center vs. periphery - Latency to enter the center - Total distance traveled - Rearing frequency Recording->Parameters Interpretation Anxiolytic effect: ↑ Time in center ↓ Latency to enter center Parameters->Interpretation LDB_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Box with two compartments: - Dark, enclosed area - Brightly lit area Environment Quiet testing room Acclimation Acclimate rodent to testing room (at least 30 min) Dosing Administer this compound or vehicle Acclimation->Dosing Placement Place rodent in the light compartment Dosing->Placement Recording Record behavior for 5-10 minutes (video tracking system) Placement->Recording Cleaning Clean apparatus between trials Recording->Cleaning Parameters Measure: - Time spent in the light compartment - Latency to enter the dark compartment - Number of transitions between compartments Recording->Parameters Interpretation Anxiolytic effect: ↑ Time in light compartment ↑ Number of transitions Parameters->Interpretation

References

Application Notes and Protocols for Investigating D-Kyotorphin Signaling Pathways in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP), the D-isomer of the endogenous neuropeptide L-Kyotorphin (L-Tyr-L-Arg), is a synthetic dipeptide with potent and long-lasting analgesic properties. Unlike traditional opioids, its primary mechanism of action is understood to be the stimulation of Met-enkephalin release from neurons, which then acts on opioid receptors to produce analgesia.[1][2][3] this compound is more resistant to enzymatic degradation than its L-isoform, making it a more stable tool for in vitro and in vivo studies.[1]

The specific receptor for Kyotorphin (B1673678) (KTPr) is a putative G protein-coupled receptor (GPCR).[4] Evidence strongly suggests that it couples to Gαi/o proteins, leading to the activation of Phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3), and a resultant influx of intracellular calcium (Ca2+).[4][5] This signaling cascade is crucial for the exocytosis of Met-enkephalin-containing vesicles. While the definitive identity of the KTPr remains under investigation, the orphan receptor GPR171 has emerged as a strong candidate due to its similar signaling profile (Gαi/o coupling and cAMP inhibition) in response to its endogenous ligand, BigLEN.[6][7]

These application notes provide a comprehensive guide to establishing and utilizing cell culture models for the detailed investigation of this compound's signaling pathways. We present two primary model systems: a heterologous expression system for direct receptor interrogation and a neuronal cell line for studying downstream physiological responses. Detailed protocols for key functional assays are provided to enable researchers to quantify the effects of this compound and potential antagonists.

This compound Signaling Pathway

This compound is hypothesized to bind to a Gαi/o-coupled receptor, such as GPR171. This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the Gβγ subunits of the activated G protein stimulate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). This initial release, coupled with the opening of plasma membrane channels like TRPC1, results in a significant increase in cytosolic Ca2+ concentration.[4] This calcium influx is a critical step for inducing the release of Met-enkephalin.[3]

D_Kyotorphin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum DKTP This compound KTPr Putative KTPr (e.g., GPR171) DKTP->KTPr Binds G_protein Gαi/oβγ KTPr->G_protein Activates PLC PLC G_protein->PLC Activates (βγ) AC Adenylyl Cyclase G_protein->AC Inhibits (αi) IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP TRPC1 TRPC1 Ca_influx Ca²⁺ Influx TRPC1->Ca_influx ATP ATP IP3R IP3 Receptor IP3->IP3R Activates Met_Enk_Release Met-enkephalin Release Ca_influx->Met_Enk_Release Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_influx Experimental_Workflow cluster_model_prep Model Preparation cluster_assays Functional Assays cluster_analysis Data Analysis start Start culture_cells Culture HEK293T or SH-SY5Y Cells start->culture_cells transfect Transfect HEK293T with GPR171 Plasmid culture_cells->transfect For Heterologous Model met_enk_assay Met-enkephalin Release (SH-SY5Y) culture_cells->met_enk_assay For Neuronal Model select_cells Select Stable Clones (Optional) transfect->select_cells binding_assay Receptor Binding Assay (HEK293T-GPR171) select_cells->binding_assay cAMP_assay cAMP Assay (HEK293T-GPR171) select_cells->cAMP_assay calcium_assay Calcium Mobilization (HEK293T-GPR171) select_cells->calcium_assay analyze_data Analyze Data (EC50, IC50, Fold Change) binding_assay->analyze_data cAMP_assay->analyze_data calcium_assay->analyze_data met_enk_assay->analyze_data end End analyze_data->end Met_Enk_Workflow culture_shsy5y Culture SH-SY5Y cells in 24-well plate differentiate Differentiate cells (optional, with retinoic acid) culture_shsy5y->differentiate wash_cells Wash cells with serum-free medium differentiate->wash_cells stimulate Stimulate with D-KTP (e.g., 30 min at 37°C) wash_cells->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant centrifuge Centrifuge to remove debris collect_supernatant->centrifuge elisa Perform Met-enkephalin ELISA on supernatant centrifuge->elisa quantify Quantify Met-enkephalin concentration elisa->quantify

References

Creating Stable D-Kyotorphin Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and stability assessment of D-Kyotorphin solutions intended for experimental use. This compound, the D-arginine stereoisomer of the endogenous dipeptide Kyotorphin (L-tyrosyl-L-arginine), exhibits enhanced resistance to enzymatic degradation, making it a more stable alternative for in vitro and in vivo studies.[1][2] These guidelines are designed to ensure the integrity and reproducibility of experimental results by minimizing degradation and ensuring accurate concentration of the peptide.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to preparing stable solutions.

PropertyValueReference
Chemical Formula C₁₅H₂₃N₅O₄[3]
Molecular Weight 337.38 g/mol [3]
Amino Acid Sequence L-Tyrosyl-D-Arginine
Appearance White to off-white lyophilized powder
Solubility Soluble in water and DMSO
Isoelectric Point (pI) ~9.5 - 10.5 (Estimated)
Enzymatic Stability More resistant to aminopeptidase (B13392206) degradation than L-Kyotorphin[1][2]

This compound Signaling Pathway

This compound exerts its analgesic and neuromodulatory effects primarily through the release of endogenous opioids, particularly Met-enkephalin.[1] It binds to a specific G-protein coupled receptor (GPCR), activating Phospholipase C (PLC) and subsequently leading to the release of intracellular calcium, which triggers Met-enkephalin exocytosis.[1][4][5]

D_Kyotorphin_Signaling_Pathway DK This compound GPCR Kyotorphin Receptor (GPCR) DK->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Vesicle Met-Enkephalin Vesicle Ca->Vesicle Triggers fusion MetEnk Met-Enkephalin Vesicle->MetEnk Releases OpioidR Opioid Receptor MetEnk->OpioidR Binds Analgesia Analgesic Effect OpioidR->Analgesia Leads to

This compound Signaling Cascade

Protocols for Preparing Stable this compound Solutions

The stability of this compound in solution is influenced by several factors, including pH, temperature, and the presence of enzymes. The following protocols are designed to mitigate degradation.

Preparation of this compound Stock Solutions

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Aseptically add the desired volume of sterile water or PBS to the vial to achieve a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 337.38 g/mol ), add 29.64 µL of solvent.

  • Dissolution: Gently vortex the solution to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals (10-20 seconds) to aid dissolution. Avoid excessive heating.

  • Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. This minimizes freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)

Materials:

  • This compound stock solution (1-10 mM)

  • Appropriate sterile cell culture medium or buffer (e.g., DMEM, Neurobasal, Hanks' Balanced Salt Solution)

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution on ice.

  • Dilution: Serially dilute the stock solution with the appropriate pre-warmed sterile cell culture medium or buffer to the desired final working concentration immediately before use.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause peptide degradation.

  • Application: Add the freshly prepared working solution to the cell cultures.

Preparation of Solutions for In Vivo Studies

Materials:

  • This compound lyophilized powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or an appropriate vehicle

  • Sterile filtration unit (0.22 µm pore size)

Protocol:

  • Reconstitution: Aseptically reconstitute the this compound powder in sterile, pyrogen-free saline to the desired concentration.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter to ensure sterility for in vivo administration.

  • Administration: Use the freshly prepared and filtered solution for injection. It is recommended to prepare the solution on the day of the experiment.

Stability Assessment of this compound Solutions

Regular assessment of the stability of this compound solutions is crucial for ensuring the validity of experimental data. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Prep Prepare this compound Solution Stress Apply Stress Conditions (e.g., pH, Temperature) Prep->Stress Sample Collect Samples at Time Points (T₀, T₁, T₂, ...) Stress->Sample HPLC Analyze by Stability-Indicating RP-HPLC Sample->HPLC Data Quantify this compound Peak Area and Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics (e.g., half-life) Data->Kinetics Report Report Stability Data Kinetics->Report

Workflow for this compound Stability Assessment
Protocol for Stability-Indicating RP-HPLC Method

This protocol provides a general framework. Optimization may be required based on the specific HPLC system and column used.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5-30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm or 280 nm
Injection Volume 10-20 µL

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method to ensure that degradation products are well-resolved from the parent this compound peak.

Summary of Stability Recommendations

ConditionRecommendation
pH Maintain solutions at a neutral pH (around 7.0-7.4) to minimize acid or base-catalyzed hydrolysis. A study on L-Kyotorphin showed significant conformational changes at extreme pH values.[5]
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles.
Enzymatic Degradation While this compound is more stable than its L-isomer, enzymatic degradation can still occur, especially in biological samples.[1][2] Work with sterile solutions and consider the use of protease inhibitors for prolonged experiments with cell lysates or tissue homogenates.
Light Exposure Store solutions in amber vials or protected from light to prevent potential photodegradation.

By adhering to these protocols and recommendations, researchers can significantly enhance the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Improving D-Kyotorphin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques and detailed protocols for enhancing the delivery of D-Kyotorphin (DKT), a potent analgesic dipeptide, across the blood-brain barrier (BBB). The information presented is intended to guide researchers in the development of novel therapeutic strategies for pain management and other neurological disorders.

Introduction

This compound (Tyr-Arg) is an endogenous neuropeptide with significant analgesic properties.[1] Its therapeutic potential is, however, limited by its poor ability to cross the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2][3][4] This document outlines several promising strategies to overcome this challenge, including nanoparticle-based delivery systems, liposomal encapsulation, and chemical modification of the DKT molecule. Detailed experimental protocols and comparative data are provided to facilitate the practical application of these techniques.

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for drug delivery to the brain, protecting the therapeutic agent from degradation and facilitating its transport across the BBB.[5] Polymeric nanoparticles, such as those made from poly(butylcyanoacrylate) (PBCA), and lipid-based nanoparticles have shown particular promise.[2][6]

Polysorbate 80 Coated Poly(butylcyanoacrylate) (PBCA) Nanoparticles

Coating PBCA nanoparticles with polysorbate 80 has been demonstrated to enhance brain uptake. It is hypothesized that the polysorbate 80 coating adsorbs apolipoprotein E (ApoE) from the bloodstream, leading to receptor-mediated endocytosis across the BBB.[7][8]

Quantitative Data:

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Drug-loaded PBCA NPs172 - 486< 0.2-15 to -2886 - 93[9][10][11]
Polysorbate 80-coated PBCA NPs~230~0.10Not specifiedNot specified[6]

Experimental Protocol: Preparation of DKT-Loaded Polysorbate 80-Coated PBCA Nanoparticles

Materials:

  • This compound (DKT)

  • n-Butylcyanoacrylate (BCA) monomer

  • Dextran 70

  • Polysorbate 80

  • Citric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Purified water

Protocol:

  • Preparation of the Polymerization Medium:

    • Dissolve Dextran 70 (1% w/v) and citric acid (0.1% w/v) in purified water.

    • Adjust the pH of the solution to 2.5 with 0.1 N HCl.

    • Filter the solution through a 0.22 µm filter.

  • DKT Loading:

    • Dissolve this compound in the acidic polymerization medium at the desired concentration (e.g., 1 mg/mL).

  • Nanoparticle Formation:

    • Add n-butylcyanoacrylate monomer (1% v/v) to the DKT-containing polymerization medium under vigorous magnetic stirring (e.g., 800 rpm) at room temperature.

    • Allow the polymerization to proceed for 4 hours.

  • Neutralization and Purification:

    • Adjust the pH of the nanoparticle suspension to 7.0 with 0.1 N NaOH.

    • Continue stirring for another hour.

    • Purify the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

    • Resuspend the pellet in purified water and repeat the centrifugation step twice to remove unreacted monomer and excess reagents.

  • Polysorbate 80 Coating:

    • Resuspend the purified nanoparticle pellet in a 1% (w/v) polysorbate 80 solution.

    • Incubate for 30 minutes at room temperature with gentle stirring.[6][8][12]

  • Final Processing:

    • Lyophilize the coated nanoparticle suspension for long-term storage, using a cryoprotectant like trehalose (B1683222) if necessary.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the nanoparticles from the aqueous phase by ultracentrifugation and measuring the amount of free DKT in the supernatant using a suitable analytical method like HPLC.

    • Encapsulation Efficiency (%) = [(Total DKT - Free DKT) / Total DKT] x 100

Intranasal Delivery of Nanoparticles

Intranasal administration provides a non-invasive route for direct nose-to-brain delivery, bypassing the BBB.[13][14][15] Nanoparticle formulations can enhance the transport of neuropeptides along the olfactory and trigeminal neural pathways.[5]

Experimental Protocol: Intranasal Administration of DKT-Loaded Nanoparticles in Mice

Materials:

  • DKT-loaded nanoparticle suspension

  • Anesthetized mice (e.g., with isoflurane)

  • Micropipette

Protocol:

  • Anesthetize the mouse until it is unresponsive to a toe pinch.

  • Place the mouse in a supine position.

  • Using a micropipette, slowly administer a small volume (e.g., 5-10 µL) of the nanoparticle suspension into one nostril.

  • Allow the mouse to inhale the suspension.

  • Repeat the administration for the other nostril.

  • Keep the mouse in the supine position for a few minutes to ensure the formulation reaches the olfactory region.

  • Monitor the animal until it has fully recovered from anesthesia.

Liposomal Delivery Systems

Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a biocompatible delivery vehicle.[16] Their surface can be modified to improve circulation time and targeting to the brain.

Quantitative Data:

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Peptide-loaded liposomes110 - 150< 0.2-21 to -30~44[17][18]
Plain Liposome143.7 ± 2.00.26 ± 0.0417.3 ± 1.275.6 ± 2.9[19]

Experimental Protocol: Preparation of DKT-Loaded Liposomes by the Film Hydration Method

Materials:

Protocol:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve this compound in PBS.

    • Add the DKT solution to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 37°C for DMPC).

  • Vesicle Formation and Sizing:

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated DKT by dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization:

  • Vesicle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the total DKT concentration. The unencapsulated drug is measured in the supernatant after centrifugation. The formula is the same as for nanoparticles.

In Vitro and In Vivo Evaluation

In Vitro Blood-Brain Barrier Model

An in vitro BBB model using immortalized mouse brain endothelial cells (bEnd.3) is a valuable tool for screening the permeability of DKT formulations.[2][3][4] Co-culturing with astrocytes can enhance the tightness of the barrier.[20]

Experimental Protocol: bEnd.3 Cell Culture and Permeability Assay

Materials:

  • bEnd.3 cells (ATCC CRL-2299)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • DKT formulation and control solutions

  • Lucifer yellow (paracellular marker)

Protocol:

  • Cell Culture:

    • Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Transwell Seeding:

    • Coat the Transwell® inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen).

    • Seed bEnd.3 cells onto the apical side of the inserts at a high density (e.g., 1 x 10^5 cells/cm²).

    • Culture for 3-4 days until a confluent monolayer is formed.

  • Barrier Integrity Measurement:

    • Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter to assess the tightness of the cell monolayer.

  • Permeability Assay:

    • Replace the medium in the apical chamber with the DKT formulation or control solution.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of DKT in the collected samples using a suitable analytical method.

    • At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm the integrity of the monolayer.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: the rate of DKT transport to the basolateral chamber

      • A: the surface area of the Transwell® membrane

      • C0: the initial concentration of DKT in the apical chamber

In Vivo Analgesic Activity (Hot Plate Test)

The hot plate test is a common method to assess the central analgesic effects of drugs in rodents.[21][22][23]

Experimental Protocol: Hot Plate Test in Mice

Materials:

  • Mice (e.g., Swiss albino)

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • DKT formulation and vehicle control

  • Stopwatch

Protocol:

  • Acclimatization:

    • Acclimatize the mice to the experimental room for at least 1 hour before the test.

  • Baseline Measurement:

    • Gently place each mouse on the hot plate and start the stopwatch.

    • Record the latency time for the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Administer the DKT formulation or vehicle control to the mice via the desired route (e.g., intravenous, intraperitoneal, or intranasal).

  • Post-treatment Measurement:

    • At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point:

      • %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Visualizations

This compound Signaling Pathway

DKT_Signaling_Pathway DKT This compound GPCR Kyotorphin Receptor (GPCR) DKT->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Met_Enk_Vesicle Met-Enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers Fusion Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Analgesia Analgesia Met_Enk_Release->Analgesia

Caption: this compound signaling cascade leading to analgesia.

Experimental Workflow for Nanoparticle-Based DKT Delivery

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation DKT Nanoparticle Formulation (e.g., PBCA) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro_BBB In Vitro BBB Model (bEnd.3 cells) Characterization->InVitro_BBB Permeability Permeability Assay (Papp) InVitro_BBB->Permeability Animal_Model Animal Model (Mice) Permeability->Animal_Model Administration Administration (IV or Intranasal) Animal_Model->Administration Analgesia_Test Analgesic Activity (Hot Plate Test) Administration->Analgesia_Test Brain_Uptake Brain Tissue Quantification Administration->Brain_Uptake

Caption: Workflow for developing and testing DKT nanoparticles.

Strategies for BBB Penetration of this compound

BBB_Strategies cluster_Strategies Delivery Strategies DKT This compound Nanoparticles Nanoparticle Encapsulation DKT->Nanoparticles Liposomes Liposomal Formulation DKT->Liposomes Chemical_Mod Chemical Modification DKT->Chemical_Mod BBB Blood-Brain Barrier Brain Brain BBB->Brain Nanoparticles->BBB Receptor-Mediated Transcytosis Liposomes->BBB Adsorptive-Mediated Transcytosis Chemical_Mod->BBB Increased Lipophilicity

Caption: Overview of this compound BBB delivery strategies.

References

Application Notes and Protocols for the Solid-Phase Synthesis of D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kyotorphin (L-Tyrosyl-L-Arginine) is a neuroactive dipeptide known for its role in pain regulation within the brain.[1] Its analgesic effects are primarily mediated through the release of Met-enkephalins.[2][3] The D-isomer, D-Kyotorphin (L-Tyrosyl-D-Arginine), is a synthetic analog often used in research to investigate the stereospecificity of its biological activity and receptor interactions.[4] Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides for research purposes.[5][6] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a robust and widely adopted approach for SPPS, enabling efficient and high-purity synthesis.[5][6]

This document provides a detailed protocol for the manual solid-phase synthesis of this compound (Tyr-D-Arg-NH₂) on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)

  • Fmoc-protected Amino Acids:

    • Fmoc-D-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

    • Fmoc-Tyr(tBu)-OH (tBu: tert-butyl)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents:

    • High-purity DMF

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Cold diethyl ether

  • Cleavage Cocktail:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% H₂O

  • Washing Solutions: DMF, DCM

Protocol 1: Solid-Phase Synthesis of this compound (Tyr-D-Arg-NH₂) on Rink Amide Resin

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Step 1: Resin Preparation and Swelling

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate gently for 1 hour at room temperature to swell the resin.[7]

  • Drain the DMF from the vessel.

Step 2: Initial Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

Step 3: Coupling of the First Amino Acid (Fmoc-D-Arg(Pbf)-OH)

  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-D-Arg(Pbf)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Add DIEA (0.8 mmol, 8 eq) to the activation solution and mix for 1-2 minutes.[5]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[8]

Step 4: Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes at room temperature.

  • Drain the solution and wash the resin with DMF (5 x 5 mL).

Step 5: Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH)

  • Prepare the activation solution for Fmoc-Tyr(tBu)-OH as described in Step 3.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Dry the peptide-resin under vacuum for at least 1 hour.

Step 6: Final Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the dried peptide-resin.

  • Agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the final peptide-resin under vacuum until completely free of solvent.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Couple Add Fmoc-D-Arg(Pbf) Wash2 5. Washing (DMF) Couple->Wash2 Cycle Repeat for Tyr(tBu) Wash2->Cycle Cycle->Deprotect Cycle for next AA End Final Peptide-Resin Cycle->End After final AA Signaling_Pathway KTP This compound Receptor Kyotorphin Receptor (GPCR) KTP->Receptor Binds Gi Gi Protein Receptor->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 InsP3 PIP2->IP3 Hydrolyzes Ca Ca²⁺ Release (from ER) IP3->Ca Triggers MetEnk Met-Enkephalin Release Ca->MetEnk Induces Analgesia Analgesia MetEnk->Analgesia Leads to

References

Troubleshooting & Optimization

Optimizing D-Kyotorphin dosage for maximal analgesic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing D-Kyotorphin dosage to achieve maximal analgesic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce analgesia?

This compound (Tyr-D-Arg) is a synthetic, neuroactive dipeptide analog of the endogenous L-Kyotorphin.[1][2] Its primary mechanism of action is not through direct binding to opioid receptors, but by stimulating the release of endogenous opioid peptides, specifically Met-enkephalin, from nerve terminals in the brain and spinal cord.[3][4][5] Met-enkephalin then binds to opioid receptors, leading to a potent analgesic effect. The "D" configuration of the arginine residue makes this compound more resistant to degradation by peptidases compared to its natural L-isomer, resulting in a more potent and longer-lasting analgesic action.[2][3]

Q2: What is a typical starting dose for this compound in preclinical models?

The optimal dose of this compound is highly dependent on the animal model, administration route, and the specific pain assay being used. However, based on published literature, a starting point for dose-response studies can be estimated. For central administration (e.g., intracerebroventricular), doses in the nanomolar range per animal have been shown to be effective. For local administration into specific brain regions like the periaqueductal gray (PAG), effective doses have been reported in the microgram range per animal.

Q3: How should this compound be prepared and stored?

This compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a sterile, pyrogen-free solvent. For many applications, sterile saline is a suitable vehicle. If solubility is a concern, a small amount of a co-solvent like DMSO (typically less than 1% of the final volume) can be used to create a stock solution, which is then further diluted in saline.[6] It is crucial to prepare fresh solutions for each experiment to avoid degradation.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]

Q4: What are the common routes of administration for this compound in research?

Due to its peptidic nature and to bypass the blood-brain barrier, this compound is most commonly administered directly into the central nervous system in preclinical studies. Common routes include:

  • Intracerebroventricular (ICV): Delivers the peptide directly into the cerebral ventricles, allowing for widespread distribution in the brain.

  • Intrathecal (IT): Injects the peptide into the subarachnoid space of the spinal cord, targeting spinal pain pathways.

  • Microinjection into specific brain regions: Targets areas known to be involved in pain modulation, such as the periaqueductal gray (PAG) or the nucleus reticularis paragigantocellularis (NRPG).[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low analgesic effect Incorrect Dosage: The administered dose may be too low to elicit a significant response.Conduct a dose-response study with a wider range of concentrations, including higher doses.
Peptide Degradation: Improper handling or storage may have led to the degradation of this compound.Prepare fresh solutions for each experiment from a properly stored lyophilized powder. Avoid multiple freeze-thaw cycles of stock solutions.
Incorrect Administration: Inaccurate targeting during ICV, IT, or microinjections can lead to the peptide not reaching the intended site of action.Verify the accuracy of the injection coordinates and technique. Histological verification of the injection site post-experiment is recommended.
High variability in analgesic response between subjects Inconsistent Administration: Minor variations in injection volume or speed can lead to different concentrations of the peptide at the target site.Use a reliable microinjection pump for consistent administration. Ensure all personnel are thoroughly trained in the injection procedure.
Biological Variability: Differences in individual animal's sensitivity to the peptide or variations in endogenous opioid systems can contribute to variability.Increase the number of animals per group to enhance statistical power. Ensure animals are properly habituated to the experimental setup to reduce stress-induced variability.
Peptide Solution Inhomogeneity: The peptide may not be fully dissolved or may have precipitated out of solution.Ensure the peptide is completely dissolved before administration. Sonication may aid in dissolution. Visually inspect the solution for any precipitates.
Unexpected side effects (e.g., sedation, motor impairment) Off-target Effects: At higher doses, this compound may have effects on other neuronal systems.Carefully observe animals for any abnormal behaviors. If side effects are noted, consider reducing the dose. Perform control experiments to assess motor function (e.g., rotarod test).
High Peptide Concentration: A very high localized concentration of the peptide could lead to non-specific effects.Ensure the injection volume is appropriate for the target structure and that the infusion rate is slow and steady.

Data Presentation

Table 1: Reported ED₅₀ Values for this compound in Rodent Analgesic Models

SpeciesAnalgesic TestAdministration RouteED₅₀Reference(s)
RatTail-pinchPeriaqueductal Gray (PAG)6.2 µ g/rat [2]
RatTail-pinchNucleus Reticularis Paragigantocellularis (NRPG)8.8 µ g/rat [2]
RatTail-pinchLumbosacral Subarachnoid Space (LSS)10.6 µ g/rat [2]
MouseTail-pinchIntracisternal (i.cist.)6.2 nmol/mouse[3]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it. These values should be used as a reference for designing dose-response experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). If solubility is an issue, a stock solution can be prepared in a minimal amount of DMSO (e.g., 10 mg/mL) and then serially diluted in sterile saline. The final DMSO concentration should be kept to a minimum (ideally <1%).

    • Gently vortex or sonicate to ensure complete dissolution.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution with sterile saline to achieve the desired final concentrations for the dose-response study.

    • Prepare fresh dilutions for each experiment.

  • Storage:

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Assessment using the Hot Plate Test in Mice
  • Animal Acclimatization:

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C) for a brief period on the day before the experiment.

  • Baseline Latency Measurement:

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.

    • Animals with a baseline latency outside of a predetermined range (e.g., 5-15 seconds) may be excluded.

  • This compound Administration:

    • Administer the prepared doses of this compound or vehicle (saline) via ICV injection.

  • Post-Treatment Latency Measurement:

    • At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the %MPE against the dose of this compound to generate a dose-response curve.

    • Calculate the ED₅₀ value from the dose-response curve.

Mandatory Visualizations

D_Kyotorphin_Signaling_Pathway DK This compound Receptor Kyotorphin (B1673678) Receptor (Presynaptic) DK->Receptor G_Protein G-Protein (Gi/o) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Influx Ca²+ Influx PLC->Ca_Influx Stimulates Vesicle Met-Enkephalin Vesicle Ca_Influx->Vesicle Triggers Exocytosis Met_Enk Met-Enkephalin (Released) Vesicle->Met_Enk Opioid_Receptor μ/δ-Opioid Receptor (Postsynaptic) Met_Enk->Opioid_Receptor Analgesia Analgesia Opioid_Receptor->Analgesia

This compound's indirect opioid signaling pathway.

Experimental_Workflow A Dose Range Selection (Based on literature) B Animal Acclimatization & Habituation A->B C Baseline Analgesic Measurement (e.g., Hot Plate Latency) B->C D This compound / Vehicle Administration (e.g., ICV) C->D E Post-Treatment Analgesic Measurement D->E F Data Collection (Multiple Time Points) E->F G Data Analysis (%MPE Calculation) F->G H Generate Dose-Response Curve & Calculate ED₅₀ G->H Troubleshooting_Guide Start Problem: Low or Variable Analgesic Effect Check_Dose Was a full dose-response study performed? Start->Check_Dose Check_Prep Was the peptide solution prepared fresh and stored properly? Check_Dose->Check_Prep Yes Sol_Dose Solution: Test a wider range of doses, including higher concentrations. Check_Dose->Sol_Dose No Check_Admin Was the administration technique verified? Check_Prep->Check_Admin Yes Sol_Prep Solution: Use fresh solutions for each experiment. Avoid freeze-thaw cycles. Check_Prep->Sol_Prep No Sol_Admin Solution: Confirm injection coordinates histologically. Ensure consistent injection volume and rate. Check_Admin->Sol_Admin No

References

Technical Support Center: Overcoming Poor Solubility of D-Kyotorphin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of D-Kyotorphin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I've tried to dissolve my lyophilized this compound in sterile water, but it won't go into solution. Why is this happening?

A1: this compound (Tyr-D-Arg) is a dipeptide with a basic character due to the presence of the D-Arginine residue. Peptides often exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. For this compound, the estimated pI is high (around 10.0-10.5). When dissolved in neutral water (pH ~7), the peptide will have a net positive charge and should be soluble. However, factors such as peptide concentration, the presence of counter-ions from synthesis (e.g., TFA), and the quality of the water can influence solubility. If the peptide was purified using a reverse-phase HPLC system with trifluoroacetic acid (TFA), residual TFA salts can lower the pH of the water upon dissolution, potentially affecting solubility.

Q2: What is the recommended first solvent to try for dissolving this compound?

A2: For a basic peptide like this compound, the recommended starting solvent is sterile, distilled, or deionized water. If solubility is limited, a slightly acidic solution is the next logical step.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values further away from the pI. Since this compound is a basic peptide with a high estimated pI, it will carry a net positive charge and generally be more soluble in acidic to neutral solutions (pH < 9). Adjusting the pH away from the pI increases the net charge of the peptide, which promotes interaction with water molecules and reduces aggregation.

Q4: Can I use organic co-solvents to dissolve this compound? What are the potential drawbacks?

A4: Yes, organic co-solvents can be effective for dissolving hydrophobic or difficult-to-solubilize peptides. For this compound, if aqueous solutions fail, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used to first dissolve the peptide, followed by slow dilution with the desired aqueous buffer.[1] However, it is crucial to consider the compatibility of these solvents with your downstream experiments.[1] For cell-based assays, the concentration of DMSO should typically be kept below 1% to avoid toxicity.[1]

Q5: My this compound solution was clear initially but then became cloudy or formed a precipitate. What happened?

A5: This phenomenon, known as precipitation or aggregation, can occur for several reasons. It might be due to a change in temperature, pH fluctuations in the solution over time, or the peptide concentration being above its solubility limit under the storage conditions. It is also possible that the peptide is slowly aggregating. To address this, you can try to re-solubilize the peptide by gentle warming or sonication. To prevent this, it is recommended to prepare fresh solutions, store them at the appropriate temperature (usually -20°C or -80°C for long-term storage), and avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lyophilized this compound powder does not dissolve in water. 1. The peptide concentration is too high.2. The pH of the water is close to the peptide's isoelectric point (pI).3. The peptide has formed aggregates.1. Try dissolving a smaller amount of the peptide first to test solubility.2. Acidify the solution by adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing.[1][2] The target pH should be at least 2 units below the pI.3. Use sonication in a water bath for short bursts to aid dissolution.[2]
The peptide dissolves initially but precipitates upon addition of a buffer. 1. The final pH of the mixture is near the pI of the peptide.2. The buffer contains components that reduce peptide solubility (salting out).1. Ensure the pH of the final solution is well below the estimated pI of this compound (~10.0-10.5). You may need to adjust the pH of the buffer or the peptide stock solution before mixing.2. Try a different buffer system or reduce the salt concentration of the buffer if possible.
The peptide solution is hazy or contains visible particles. 1. Incomplete dissolution.2. Presence of insoluble impurities.1. Continue with gentle agitation, vortexing, or sonication. Gentle warming (<40°C) can also be attempted.[3]2. Centrifuge the solution to pellet any undissolved material and carefully collect the supernatant.[1] It is recommended to filter the solution through a 0.22 µm filter for sterile applications.
Need to use an organic solvent but it is incompatible with the experiment. The chosen organic solvent (e.g., DMSO) interferes with the downstream assay.1. Use the minimal amount of organic solvent necessary to dissolve the peptide, then dilute with your aqueous buffer to a final concentration where the organic solvent is tolerated.2. Consider alternative, less disruptive organic solvents like acetonitrile (ACN) or isopropanol (B130326), if compatible with your assay.3. As a last resort for very difficult peptides, denaturing agents like guanidine (B92328) hydrochloride or urea (B33335) can be used, but these are generally incompatible with biological assays.[2][4]

Quantitative Data Summary

Parameter Condition Expected Effect on this compound Solubility Rationale
pH pH < 9Increase The peptide will have a net positive charge, leading to increased repulsion between peptide molecules and better interaction with water. Solubility is generally highest at pH values far from the isoelectric point (pI).[5][6]
pH ≈ 10.0-10.5 (Estimated pI)Decrease (Lowest Solubility) The net charge of the peptide is close to zero, minimizing electrostatic repulsion and favoring aggregation and precipitation.[5]
pH > 11Increase The peptide will start to gain a net negative charge, again increasing solubility. However, high pH can cause peptide degradation.
Co-solvents 10-30% Acetonitrile (ACN)Increase ACN is a moderately polar organic solvent that can disrupt hydrophobic interactions that may lead to aggregation.
10-50% Dimethyl Sulfoxide (DMSO)Significant Increase DMSO is a strong polar aprotic solvent that is very effective at solubilizing a wide range of peptides.[1]
Temperature Gentle Warming (e.g., to 37°C)Increase Increased kinetic energy can help overcome intermolecular forces and promote dissolution.[1] However, prolonged heating should be avoided to prevent degradation.
Ionic Strength (Salts) Low Salt Concentration (e.g., < 150 mM)Increase ("Salting In") Low concentrations of salt can shield charges on the peptide, reducing intermolecular attractions and increasing solubility.[7][8]
High Salt Concentration (e.g., > 1 M)Decrease ("Salting Out") High salt concentrations can compete for water molecules, reducing the amount of water available to solvate the peptide and leading to precipitation.[7][8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound in Aqueous Solution

This protocol outlines the basic steps for dissolving lyophilized this compound.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[9] This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Prepare the Solvent: Use sterile, distilled, or deionized water as the initial solvent.

  • Add the Solvent: Using a sterile pipette, add the calculated volume of water to the vial to achieve the desired stock concentration. Aim the stream of water against the side of the vial to gently wash down any powder.

  • Dissolve the Peptide: Gently swirl or rock the vial to dissolve the contents.[9] Avoid vigorous shaking, as this can cause foaming and may lead to peptide aggregation.[9] If the peptide does not dissolve completely, proceed to sonication or pH adjustment.

  • Sonication (Optional): Place the vial in a sonicator water bath for short intervals (e.g., 10-15 seconds), allowing the solution to cool in between to prevent heating.[2]

  • Storage: Once dissolved, if not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH Adjustment for Solubilizing this compound

This protocol is for situations where this compound does not readily dissolve in neutral water.

  • Initial Suspension: Add a portion of the total required volume of sterile water to the lyophilized this compound to create a suspension.

  • Prepare Acidic Solution: Prepare a sterile 10% (v/v) acetic acid solution or a 0.1% (v/v) trifluoroacetic acid (TFA) solution in water.

  • Titrate to Dissolution: While gently vortexing the peptide suspension, add the acidic solution dropwise. Monitor the solution for clarity. Continue adding the acidic solution until the peptide is fully dissolved.

  • Final Volume Adjustment: Once the peptide is dissolved, add the remaining volume of sterile water or your desired buffer to reach the final concentration.

  • Verify Final pH: If the final pH is critical for your experiment, measure it and adjust as necessary with dilute acid or base.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm sterile filter.

Protocol 3: Using an Organic Co-solvent for Solubilization

This protocol should be used when aqueous methods are unsuccessful.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[1] Acetonitrile (ACN) or isopropanol are also alternatives.

  • Initial Dissolution: Add a small, precise volume of the chosen organic co-solvent to the lyophilized this compound. Gently vortex until the peptide is completely dissolved.

  • Slow Dilution: Slowly add your desired aqueous buffer to the organic peptide solution dropwise while continuously vortexing. Rapid dilution can cause the peptide to precipitate out of solution.

  • Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

  • Inspect for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to start over with a higher initial concentration of the organic co-solvent or a lower final peptide concentration.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: Lyophilized this compound reconstitute Reconstitute in Sterile Water start->reconstitute dissolved Completely Dissolved? reconstitute->dissolved ph_adjust Adjust pH (Add 10% Acetic Acid) dissolved->ph_adjust No end_success Solution Ready for Use dissolved->end_success Yes yes1 Yes no1 No dissolved2 Completely Dissolved? ph_adjust->dissolved2 cosolvent Use Organic Co-solvent (e.g., DMSO) dissolved2->cosolvent No dissolved2->end_success Yes yes2 Yes no2 No dissolved3 Completely Dissolved? cosolvent->dissolved3 sonicate_warm Sonication / Gentle Warming dissolved3->sonicate_warm No dissolved3->end_success Yes yes3 Yes no3 No dissolved4 Completely Dissolved? sonicate_warm->dissolved4 dissolved4->end_success Yes end_fail Consult Further / Consider Synthesis Modification dissolved4->end_fail No yes4 Yes no4 No signaling_pathway Logical Flow for Solubility Strategy Selection start Assess this compound Properties properties Basic Peptide (pI ~10.0-10.5) Dipeptide (Tyr-D-Arg) start->properties solubility_test Initial Solubility Test in Water properties->solubility_test is_soluble Is it soluble at the desired concentration? solubility_test->is_soluble strategy1 Strategy 1: pH Modification (Acidic Buffer, e.g., pH 4-6) is_soluble->strategy1 No end Optimized Solubilization Protocol is_soluble->end Yes yes Yes no No strategy2 Strategy 2: Organic Co-solvent (e.g., DMSO, ACN) strategy1->strategy2 If pH modification is not sufficient or compatible consideration1 Consideration: Final pH compatibility with assay strategy1->consideration1 strategy1->end strategy3 Strategy 3: Physical Methods (Sonication, Warming) strategy2->strategy3 If organic solvents are not compatible consideration2 Consideration: Solvent tolerance of the assay strategy2->consideration2 strategy2->end consideration3 Consideration: Peptide stability at elevated temperatures strategy3->consideration3 strategy3->end

References

Preventing enzymatic degradation of D-Kyotorphin in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with D-Kyotorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments focused on preventing its enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (Tyr-D-Arg) is the D-amino acid-containing stereoisomer of the endogenous neuropeptide L-Kyotorphin (Tyr-L-Arg). While L-Kyotorphin exhibits analgesic properties, it is rapidly degraded by aminopeptidases in the brain and other tissues.[1][2][3] this compound was synthesized to be more resistant to this enzymatic degradation, thereby prolonging its potential therapeutic effects.[2] Understanding its stability is crucial for designing experiments that accurately assess its biological activity and pharmacokinetic profile.

Q2: What are the primary enzymes responsible for the degradation of Kyotorphin?

The primary enzymes that degrade L-Kyotorphin are membrane-bound aminopeptidases.[1][2][4] Two distinct kyotorphin-hydrolyzing peptidases, KHP I and KHP II, have been identified in rat brain, with KHP I accounting for the majority of the degradation.[1] These enzymes are sensitive to inhibition by bestatin.[1][3]

Q3: How does this compound's stability compare to L-Kyotorphin?

This compound is significantly more stable and resistant to enzymatic degradation than L-Kyotorphin.[2] It is not a substrate for the purified kyotorphin-degrading aminopeptidase (B13392206) (KTPase).[2] This increased stability is the primary reason for its development as a long-lasting analgesic analog.

Q4: What are the expected degradation products of this compound?

Due to its high stability, significant degradation of this compound into its constituent amino acids, Tyrosine and D-Arginine, is not expected under typical experimental conditions. In contrast, L-Kyotorphin is rapidly hydrolyzed to L-Tyrosine and L-Arginine.[1]

Q5: Can I use inhibitors to further prevent this compound degradation?

While this compound is inherently stable, if you are working with crude tissue homogenates that may contain a wide variety of proteases, the use of a broad-spectrum protease inhibitor cocktail is a good practice to prevent non-specific degradation. However, specific inhibitors like bestatin, which are effective for L-Kyotorphin, are generally not necessary for this compound.[2]

Troubleshooting Guides

In Vitro Stability Assays

Issue 1: Apparent degradation of this compound in my in vitro assay.

  • Possible Cause 1: Non-enzymatic degradation.

    • Troubleshooting:

      • Ensure your buffers are fresh and at the correct pH. Extreme pH values can cause peptide hydrolysis.

      • Check for contaminants in your reagents.

      • Run a control sample with this compound in buffer alone (without any biological matrix) to assess for non-enzymatic degradation under your incubation conditions.

  • Possible Cause 2: Adsorption to labware.

    • Troubleshooting:

      • Use low-protein-binding microcentrifuge tubes and pipette tips.

      • Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers to prevent adsorption.

  • Possible Cause 3: Issues with the analytical method (HPLC/LC-MS).

    • Troubleshooting:

      • Verify the specificity of your analytical method. Ensure that you are not misidentifying a contaminant peak as a degradation product.

      • Check for sample loss during sample preparation (e.g., protein precipitation or solid-phase extraction).

      • Refer to the HPLC/LC-MS troubleshooting guide below.

Issue 2: High variability in this compound stability measurements.

  • Possible Cause 1: Inconsistent sample preparation.

    • Troubleshooting:

      • Ensure precise and consistent timing for all incubation and sample processing steps.

      • Thoroughly vortex samples after each reagent addition to ensure homogeneity.

      • Use a consistent method for protein precipitation, ensuring complete precipitation and efficient recovery of the supernatant.

  • Possible Cause 2: Inconsistent enzyme activity in tissue homogenates.

    • Troubleshooting:

      • Prepare a large batch of tissue homogenate to be used for the entire experiment to minimize variability between batches.

      • Ensure that the protein concentration of the homogenate is consistent across all samples.

In Vivo Studies

Issue 3: Low or undetectable levels of this compound in plasma/CSF/brain tissue after administration.

  • Possible Cause 1: Rapid clearance.

    • Troubleshooting:

      • While enzymatically stable, this compound can still be cleared from the body through other mechanisms like renal filtration.

      • Optimize the dosing regimen and sampling time points to capture the peak concentration.

      • Consider co-administration with agents that may reduce renal clearance, if appropriate for your study design.

  • Possible Cause 2: Poor bioavailability for the chosen route of administration.

    • Troubleshooting:

      • If using oral administration, bioavailability is expected to be very low for peptides. Consider alternative routes like intravenous (IV), intraperitoneal (IP), or intracerebroventricular (ICV) injection.

      • For systemic administration, ensure the formulation is appropriate to maintain solubility and stability in the vehicle.

  • Possible Cause 3: Inefficient sample extraction.

    • Troubleshooting:

      • Optimize your sample extraction protocol to ensure high recovery of this compound from the biological matrix.

      • Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

      • Include an internal standard during the extraction process to account for any sample loss.

Quantitative Data Summary

ParameterL-KyotorphinThis compoundReference(s)
Enzymatic Stability Rapidly degraded by aminopeptidasesHighly resistant to aminopeptidase degradation[1][2]
Half-life in Rat Brain Homogenate Short (exact value not consistently reported, but degradation is rapid)Significantly prolonged compared to L-Kyotorphin[2]
Analgesic Effect Duration (intracisternal) ~30 minutes~60 minutes[2]
Potentiation by Bestatin YesNo[2]

Experimental Protocols

Protocol 1: In Vitro Stability of this compound in Rat Brain Homogenate
  • Preparation of Rat Brain Homogenate:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the brain tissue using a Potter-Elvehjem homogenizer or a similar device.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (S9 fraction) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Dilute the S9 fraction with homogenization buffer to a final protein concentration of 1 mg/mL.

  • Incubation:

    • In low-protein-binding microcentrifuge tubes, add 10 µL of a 1 mM this compound stock solution to 990 µL of the pre-warmed (37°C) brain homogenate to achieve a final concentration of 10 µM.

    • Incubate the tubes at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 100 µL aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately stop the enzymatic reaction by adding 200 µL of ice-cold 10% trichloroacetic acid (TCA) or ice-cold acetonitrile (B52724) to the 100 µL aliquot.

    • Vortex thoroughly and incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 280 nm.

    • Injection Volume: 20 µL.

    • Quantify the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the 0-minute time point.

Protocol 2: In Vivo Stability and Pharmacokinetics of this compound in Rats
  • Animal Preparation and Dosing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • For intravenous (IV) administration, cannulate the jugular vein for dosing and the carotid artery for blood sampling under anesthesia.

    • Dissolve this compound in sterile saline at the desired concentration.

    • Administer a bolus IV dose (e.g., 1-5 mg/kg).

  • Sample Collection:

    • Collect blood samples (approximately 200 µL) from the carotid artery at pre-determined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • For brain tissue analysis, euthanize the animals at the desired time points, perfuse with ice-cold saline, and rapidly collect the brain. Homogenize as described in Protocol 1.

  • Sample Preparation for LC-MS/MS Analysis:

    • Protein Precipitation: To 100 µL of plasma or brain homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system is recommended for better resolution and sensitivity.

    • Column: A C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient appropriate for peptide separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific parent-to-fragment ion transitions for this compound and the internal standard.

Visualizations

D_Kyotorphin_Signaling_Pathway DKT This compound GPCR Kyotorphin Receptor (GPCR) DKT->GPCR Binds to Gi Gi Protein GPCR->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ (intracellular) ER->Ca2 Releases MetEnk_Vesicle Met-Enkephalin Vesicle Ca2->MetEnk_Vesicle Triggers fusion of MetEnk_Release Met-Enkephalin Release MetEnk_Vesicle->MetEnk_Release Leads to Analgesia Analgesia MetEnk_Release->Analgesia Causes In_Vitro_Stability_Workflow start Start prep_homogenate Prepare Brain Homogenate start->prep_homogenate incubate Incubate this compound with Homogenate at 37°C prep_homogenate->incubate sample Take Aliquots at Time Points incubate->sample stop_reaction Stop Reaction & Precipitate Proteins sample->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by HPLC or LC-MS/MS collect_supernatant->analyze end End analyze->end

References

Technical Support Center: D-Kyotorphin and Naloxone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the frequently observed phenomenon where the opioid antagonist naloxone (B1662785) fails to block the physiological effects of D-Kyotorphin (DKT). This document provides researchers, scientists, and drug development professionals with a comprehensive explanation, troubleshooting advice for unexpected experimental results, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is naloxone, a potent opioid antagonist, not blocking the analgesic effects of this compound (DKT) in my experiments?

A1: The interaction between this compound (DKT) and naloxone is more complex than a simple agonist-antagonist relationship at the same receptor. The primary reason for the observed lack of naloxone blockade lies in DKT's indirect mechanism of action. DKT does not produce analgesia by directly binding to classical opioid receptors (mu, delta, kappa)[1][2]. Instead, it stimulates the release of endogenous opioid peptides, primarily Met-enkephalin, from nerve terminals[1][2][3].

Therefore, two distinct pathways can be considered:

  • Naloxone-Sensitive Pathway: The analgesic effect of the released Met-enkephalin is indeed sensitive to naloxone, as Met-enkephalin acts on opioid receptors, which naloxone competitively blocks. Many studies report that the analgesic effects of kyotorphin (B1673678) and its derivatives can be reversed by naloxone under specific experimental conditions[1][4][5][6].

  • Naloxone-Insensitive Pathway: this compound also binds to its own specific G-protein coupled receptor, which is not an opioid receptor[7][8]. Activation of this receptor initiates a signaling cascade that can lead to physiological effects independent of the opioid system. There is evidence for naloxone-irreversible effects of kyotorphin, such as hypothermia[2]. Some studies have shown that under certain conditions, the analgesic effect of kyotorphin is mediated by its own receptor and is independent of opioid receptors, thus naloxone is unable to prevent it[1].

The discrepancy in experimental outcomes often depends on the specific physiological effect being measured, the dosage of DKT and naloxone, and the specific experimental model.

Q2: Does this compound have any affinity for opioid receptors?

A2: No, studies have demonstrated that kyotorphin and its derivatives do not bind to opioid receptors[1][2]. Its pharmacological activity is initiated through its own distinct receptor.

Q3: What is the direct mechanism of action of this compound?

A3: this compound binds to a specific G-protein coupled receptor (GPCR)[7][8]. This binding activates the G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels. This signaling cascade is believed to be the upstream mechanism for the release of Met-enkephalin and potentially other neurotransmitters[8].

Troubleshooting Guide

If you are encountering a lack of naloxone antagonism in your this compound experiments, consider the following:

Observation Potential Cause Suggested Action
Complete lack of naloxone effect on DKT-induced analgesia. The analgesic effect in your model may be predominantly mediated by the direct, non-opioid pathway via the this compound receptor.1. Use a specific Kyotorphin receptor antagonist, such as Leucine-Arginine, to confirm that the effect is mediated through this receptor. 2. Measure Met-enkephalin release in your experimental setup to determine if it is being released at sufficient levels to produce a naloxone-sensitive effect.
Partial or variable blockade by naloxone. This is the most commonly expected outcome. It suggests a dual mechanism where both the direct (naloxone-insensitive) and indirect, enkephalin-releasing (naloxone-sensitive) pathways are contributing to the overall effect.1. Perform a dose-response study with naloxone to determine the extent of the opioid-mediated component. 2. Analyze your data for a biphasic response, which might indicate two different mechanisms of action.
Naloxone blocks DKT's effects at low DKT doses but not at high doses. At high concentrations, DKT might be causing a massive release of Met-enkephalin that locally overcomes the competitive antagonism of a standard dose of naloxone. Alternatively, high doses of DKT may more strongly engage the naloxone-insensitive signaling pathway.1. Increase the dose of naloxone to see if the blockade can be restored. 2. Repeat the experiment with a lower, yet still effective, dose of DKT.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, naloxone, and related compounds.

Table 1: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Kd or Ki)SpeciesReference
3H-KyotorphinKyotorphin Receptor (High Affinity)0.34 nM (Kd)Rat[7]
3H-KyotorphinKyotorphin Receptor (Low Affinity)9.07 nM (Kd)Rat[7]
NaloxoneMu-Opioid Receptor3.9 nM (KD)Mammalian (expressed)[9]
NaloxoneKappa-Opioid Receptor16 nM (KD)Mammalian (expressed)[9]
NaloxoneDelta-Opioid Receptor95 nM (KD)Mammalian (expressed)[9]
This compoundOpioid ReceptorsDoes not bindN/A[1][2]

Table 2: Analgesic Potency

CompoundAdministration RouteAnalgesic TestED50SpeciesReference
Tyr-D-Arg (this compound analog)IntracerebroventricularTail Pinch Test6.2 nmol/mouseMouse
KyotorphinIntracisternalTail Pinch Test29.5 nmol/mouseMouse

Experimental Protocols

1. In Vivo Analgesia Assessment: Hot Plate Test

This protocol is used to measure the analgesic effects of this compound and to assess the antagonistic effect of naloxone.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer naloxone (e.g., 1-10 mg/kg, subcutaneous) or saline vehicle 15 minutes prior to this compound administration.

    • Administer this compound (e.g., 1-10 µg) or vehicle via intracerebroventricular (ICV) injection.

    • At various time points post-injection (e.g., 15, 30, 60, 90 minutes), place the mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)) x 100].

  • Expected Outcome: In a scenario where DKT's effects are not blocked by naloxone, the %MPE in the DKT + Naloxone group will not be significantly different from the DKT alone group.

2. In Vitro Met-enkephalin Release Assay

This protocol measures the ability of this compound to induce the release of Met-enkephalin from brain tissue slices.

  • Tissue Preparation:

    • Euthanize a rat and rapidly dissect the striatum or other brain region of interest in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

    • Prepare thin slices (e.g., 300-400 µm) using a tissue chopper or vibratome.

  • Superfusion:

    • Place the slices in a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.

    • Collect baseline fractions of the perfusate (e.g., every 5 minutes).

    • Introduce this compound (e.g., 1-100 µM) into the perfusion buffer and continue collecting fractions.

    • A high potassium (e.g., 50 mM KCl) solution can be used as a positive control for depolarization-induced release.

  • Quantification:

    • Measure the concentration of Met-enkephalin in the collected fractions using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Expected Outcome: A significant increase in Met-enkephalin concentration in the fractions collected during this compound perfusion compared to the baseline fractions.

Visualizations

Signaling Pathways

DKT_Naloxone_Signaling cluster_dkt This compound Pathway (Naloxone-Insensitive) cluster_opioid Opioid Pathway (Naloxone-Sensitive) DKT This compound KTPr Kyotorphin Receptor (GPCR) DKT->KTPr Binds Gq Gq-protein KTPr->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Increased Intracellular Ca²⁺ PLC->Ca_release Leads to Physiological_Effect1 Direct Physiological Effect (e.g., analgesia) Ca_release->Physiological_Effect1 Enkephalin_Release Met-Enkephalin Release Ca_release->Enkephalin_Release Met_Enk Met-Enkephalin Enkephalin_Release->Met_Enk Links the pathways Opioid_R Opioid Receptor (e.g., Mu) Met_Enk->Opioid_R Binds & Activates Physiological_Effect2 Opioid-Mediated Analgesia Opioid_R->Physiological_Effect2 Naloxone Naloxone Naloxone->Opioid_R Blocks

Caption: this compound's dual signaling pathways.

Experimental Workflow

experimental_workflow start Start Experiment grouping Divide Animals into Groups (Vehicle, DKT, Naloxone, DKT+Naloxone) start->grouping pretreatment Pre-treatment (Naloxone or Vehicle) grouping->pretreatment treatment Treatment (DKT or Vehicle) pretreatment->treatment analgesia_test Perform Analgesia Test (e.g., Hot Plate) treatment->analgesia_test data_collection Record Latency Data analgesia_test->data_collection analysis Analyze Data (e.g., %MPE, ANOVA) data_collection->analysis conclusion Draw Conclusion on Naloxone Antagonism analysis->conclusion

Caption: Workflow for testing naloxone's effect on DKT analgesia.

References

Technical Support Center: Co-administration of Peptidase Inhibitors with D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the analgesic properties of D-Kyotorphin. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the co-administration of peptidase inhibitors to potentially enhance its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for co-administering peptidase inhibitors with kyotorphins?

A1: The endogenous dipeptide L-Kyotorphin (Tyr-Arg) is rapidly degraded in the brain by aminopeptidases.[1][2] This enzymatic breakdown significantly reduces its analgesic potency and duration of action. Peptidase inhibitors, such as bestatin (B1682670), block these enzymes, thereby protecting L-Kyotorphin from degradation and enhancing its analgesic effects.[2][3] Co-administration of bestatin with L-Kyotorphin has been shown to potentiate its analgesic effects by as much as 4.8 times.

Q2: Is it necessary to co-administer peptidase inhibitors with this compound (Tyr-D-Arg)?

A2: this compound, the D-amino acid analog of L-Kyotorphin, is resistant to degradation by the peptidases that inactivate the L-isomer.[2] This inherent stability is a key reason for its significantly higher analgesic potency compared to L-Kyotorphin. Therefore, co-administration of peptidase inhibitors like bestatin does not potentiate the analgesic effects of this compound itself.

Q3: Could there be any indirect benefits to using peptidase inhibitors with this compound?

A3: While peptidase inhibitors do not protect this compound from degradation, they could potentially enhance its overall analgesic effect by protecting endogenously released opioids. This compound's mechanism of action involves stimulating the release of Met-enkephalin.[4][5][6][7] These released enkephalins are susceptible to degradation by peptidases. Therefore, inhibitors like bestatin and thiorphan (B555922) could prolong the action of the released enkephalins, indirectly augmenting the analgesic response initiated by this compound.

Q4: What are the primary peptidases that degrade L-Kyotorphin?

A4: L-Kyotorphin is primarily degraded by membrane-bound aminopeptidases in the brain.[2][3] Two distinct kyotorphin-hydrolyzing peptidases have been identified, referred to as KHP I and KHP II. KHP I is responsible for the majority (95%) of L-Kyotorphin degradation in the soluble fraction of the rat brain.[3]

Q5: Which peptidase inhibitors are commonly used in these studies?

A5: Bestatin is a potent inhibitor of aminopeptidases and is the most commonly cited inhibitor for enhancing L-Kyotorphin's effects.[2][3] Thiorphan is an inhibitor of enkephalinase (neprilysin), which degrades enkephalins. While less directly relevant for protecting L-Kyotorphin, it could be used to protect the enkephalins released by this compound.

Data Presentation

The following table summarizes the comparative analgesic efficacy of L-Kyotorphin and this compound, highlighting the impact of peptidase inhibitors.

CompoundAdministration RouteAnalgesic TestED₅₀ (nmol/mouse)Duration of Action (at 2x ED₅₀)Effect of Bestatin Co-administration
L-Kyotorphin Intracisternal (i.cist.)Tail-pinch15.730 min4.8-fold potentiation
This compound Intracisternal (i.cist.)Tail-pinch6.260 minNo potentiation

ED₅₀ (Median Effective Dose) is the dose that produces an analgesic effect in 50% of the subjects.

Experimental Protocols

Intracerebroventricular (ICV) Injection Protocol for Rodents

This protocol outlines the procedure for direct administration of compounds into the cerebral ventricles.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • This compound solution (sterile, pyrogen-free saline)

  • Peptidase inhibitor solution (e.g., bestatin in sterile saline)

  • Surgical scrub and instruments

  • Animal warming pad

Procedure:

  • Anesthetize the animal and mount it securely in the stereotaxic apparatus.

  • Prepare the surgical site by shaving the fur and cleaning with a surgical scrub.

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using stereotaxic coordinates, drill a small hole in the skull over the target ventricle (e.g., for mice, typically 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).

  • Slowly lower the injection needle to the target depth.

  • Infuse the desired volume of the test solution (typically 1-5 µL) over 1-2 minutes.

  • For co-administration, either pre-mix the solutions or inject them sequentially into the same site.

  • Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Monitor the animal during recovery on a warming pad.

Hot Plate Test for Analgesia

This test measures the latency of a thermal pain response, which is indicative of supraspinal analgesia.[8][9][10]

Materials:

  • Hot plate apparatus with adjustable temperature control (typically set to 52-55°C for rats).[10]

  • Transparent cylinder to confine the animal on the hot plate.[8]

  • Timer

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound and/or the peptidase inhibitor via the desired route (e.g., ICV).

  • At a predetermined time post-injection (e.g., 15, 30, 60 minutes), place the animal on the hot plate and start the timer.

  • Observe the animal for signs of nociception, typically licking of the hind paws or jumping.[8]

  • Stop the timer at the first sign of a pain response (response latency).

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

  • Compare the response latencies between treatment groups and a vehicle control group.

Tail-Flick Test for Analgesia

This test measures a spinal reflex to a thermal stimulus.[11][12][13]

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Gently restrain the animal with its tail exposed.

  • Apply the radiant heat source to a specific point on the tail (usually the distal third).

  • The apparatus will automatically detect the tail flick and record the latency.

  • A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.

  • Administer the test compounds and measure the tail-flick latency at various time points post-injection.

  • Compare the latencies across different treatment groups.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_prep Animal Acclimatization admin Intracerebroventricular (ICV) Administration animal_prep->admin drug_prep Drug Formulation (this compound +/- Inhibitor) drug_prep->admin hot_plate Hot Plate Test admin->hot_plate tail_flick Tail-Flick Test admin->tail_flick data_analysis Measure Response Latency & Compare Groups hot_plate->data_analysis tail_flick->data_analysis

Caption: Experimental workflow for assessing the analgesic efficacy of this compound with peptidase inhibitors.

signaling_pathway D_KTP This compound KTP_R Kyotorphin Receptor (G-protein coupled) D_KTP->KTP_R G_protein Gi/o Protein Activation KTP_R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_influx Increased Intracellular Ca²⁺ PLC->Ca_influx Enk_release Met-Enkephalin Release Ca_influx->Enk_release Opioid_R Opioid Receptor Activation (μ/δ) Enk_release->Opioid_R Analgesia Analgesia Opioid_R->Analgesia

Caption: Signaling pathway of this compound-induced analgesia.[2][4][7]

logical_relationship cluster_compounds Administered Compounds cluster_mechanism Mechanism of Action cluster_outcome Outcome D_KTP This compound (Enzyme Resistant) Enk_release Stimulates Met-Enkephalin Release D_KTP->Enk_release inhibitor Peptidase Inhibitors (Bestatin, Thiorphan) Enk_degradation Met-Enkephalin Degradation by Peptidases inhibitor->Enk_degradation inhibits Enk_release->Enk_degradation is subject to enhanced_analgesia Enhanced & Prolonged Analgesia Enk_release->enhanced_analgesia Protect_Enk Protection of Released Met-Enkephalin Protect_Enk->enhanced_analgesia

Caption: Logical relationship of how peptidase inhibitors may enhance this compound efficacy.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in analgesic response between animals. 1. Inconsistent drug administration (e.g., incorrect ICV placement).2. Genetic variability within the animal strain.3. Differences in animal handling and stress levels.4. Environmental factors (e.g., temperature, noise).1. Verify stereotaxic coordinates and injection technique. Consider using a dye to confirm placement in a subset of animals.2. Use a more genetically homogenous animal strain and increase the number of animals per group to improve statistical power.3. Handle all animals consistently and allow for adequate acclimatization to the experimental procedures.4. Ensure a controlled and consistent laboratory environment.
Lack of a clear dose-dependent analgesic effect. 1. The dose range is too narrow or not centered around the ED₅₀.2. Saturation of the receptor or signaling pathway at higher doses.3. Poor bioavailability or rapid clearance (less likely with ICV administration).1. Test a wider range of doses, including both lower and higher concentrations.2. Investigate the dose-response curve for a potential U-shaped or bell-shaped relationship.3. For other administration routes, conduct pharmacokinetic studies to correlate dose with plasma and brain concentrations.
Unexpected side effects (e.g., sedation, motor impairment). 1. Off-target effects of this compound or the peptidase inhibitor.2. The observed effect is confounding the analgesic measurement (e.g., sedation increases hot plate latency).1. Conduct a broader receptor profiling panel to identify potential off-target interactions.2. Perform motor function tests, such as the rotarod or open-field test, to assess motor coordination and general activity independently of the analgesic assays.
No significant difference between this compound alone and co-administration with inhibitors. 1. As this compound is stable, the primary benefit of inhibitors is protecting released enkephalins.2. The dose or timing of the inhibitor administration is not optimal.3. The chosen analgesic test is not sensitive enough to detect subtle enhancements.1. This may be the expected outcome, as this compound itself is not degraded. The effect on released enkephalins might be modest.2. Vary the dose and the pre-treatment time of the peptidase inhibitor.3. Consider using a pain model that is highly sensitive to endogenous opioid modulation.
Baseline response latencies in control animals are too high or too low. 1. Incorrect calibration of the testing apparatus (e.g., hot plate temperature).2. Animal strain is known to have high or low baseline pain sensitivity.1. Calibrate the equipment according to the manufacturer's instructions. Adjust the temperature of the hot plate or the intensity of the radiant heat in the tail-flick test.2. Be aware of the known characteristics of the animal strain being used and establish consistent baseline responses before starting the drug studies.

References

Addressing tachyphylaxis with repeated D-Kyotorphin administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated D-Kyotorphin (D-KTP) administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it produce analgesia?

This compound (D-KTP) is an enzymatically stable analog of the endogenous dipeptide Kyotorphin (B1673678) (L-Tyrosyl-L-Arginine). Its primary mechanism of action is not direct binding to opioid receptors, but rather the stimulation of Met-enkephalin release from nerve terminals in the brain and spinal cord.[1][2] This released Met-enkephalin then acts on delta (δ) and mu (μ) opioid receptors to produce a naloxone-reversible analgesic effect in most, but not all, brain regions.[1][2] The kyotorphin receptor itself is a specific G-protein coupled receptor (GPCR) that, upon activation, stimulates Phospholipase C (PLC).[3]

Q2: We are observing a diminishing analgesic effect with repeated D-KTP administration. What is the likely cause?

This phenomenon is known as tachyphylaxis, a rapid decrease in response to a drug following repeated doses. In the context of D-KTP, this is likely due to adaptations in the opioid system that is indirectly activated. A study on Kyotorphin (KTP) demonstrated that while single doses produced an antinociceptive effect, the effect was absent after chronic administration, indicating the development of tolerance.[4][5]

The potential mechanisms, detailed further in this guide, include:

  • Opioid Receptor Desensitization: Rapid uncoupling of δ- and μ-opioid receptors from their intracellular signaling pathways.

  • Opioid Receptor Downregulation: A decrease in the total number of opioid receptors available on the cell surface.

Q3: Is there evidence of cross-tolerance between D-KTP and other opioids?

Yes, early research demonstrated that animals made tolerant to morphine also show a reduced analgesic response to kyotorphin, a phenomenon known as cross-tolerance.[6] This finding strongly supports the hypothesis that D-KTP's effects are mediated through the opioid system and are subject to the same regulatory mechanisms that govern opioid tolerance.

Q4: Can tachyphylaxis to D-KTP be avoided or reversed?

Research on a specific amidated derivative of KTP (KTP-NH2) suggests that some modifications can yield compounds that do not develop resistance in the same way as morphine, even with daily treatment over a week in chronic pain models.[7] This indicates that the specific chemical structure and experimental conditions are critical. General strategies to mitigate tachyphylaxis in experimental settings include:

  • Altering the Dosing Regimen: Increasing the interval between doses may allow the receptor system to resensitize.

  • Using the Minimum Effective Dose: This can reduce the magnitude of compensatory changes in the receptor system.

  • Investigating Alternative Analogs: As suggested by the KTP-NH2 study, different derivatives may have different propensities for inducing tolerance.[7]

Troubleshooting Guide

Problem: Diminished Analgesic Response in In Vivo Models (e.g., Hot Plate, Tail Flick)

If you observe a progressive decrease in the analgesic efficacy of D-KTP with repeated injections, follow this guide to troubleshoot and characterize the issue.

Possible Cause 1: Opioid Receptor Desensitization/Downregulation

Repeated stimulation of opioid receptors by the D-KTP-induced release of Met-enkephalin can lead to cellular adaptations that reduce signaling. Studies with stable enkephalin analogs like [D-Ala2,D-Leu5]enkephalin (DADLE) show that chronic treatment leads to a significant decrease in the density (downregulation) of delta-opioid receptors.[7]

Suggested Actions:

  • Confirm Tachyphylaxis:

    • Protocol: Administer a fixed dose of D-KTP at regular intervals (e.g., daily for 5-7 days). Measure the analgesic response (e.g., latency in hot plate test) at a consistent time point after each injection.

    • Expected Result: A rightward shift in the dose-response curve, indicating that a higher dose is required to achieve the same effect. Chronic intrathecal infusion of the enkephalin analog DADLE for 5 days resulted in a significant shift to the right of the dose-response curves for both DADLE and morphine.

  • Assess Opioid Receptor Density:

    • Protocol: Following a chronic D-KTP administration protocol, sacrifice the animals and prepare brain tissue membranes from relevant regions (e.g., periaqueductal gray, striatum). Perform radioligand binding assays using a δ-opioid receptor-specific radioligand (e.g., [³H]-naltrindole).

    • Data Analysis: Conduct Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd). A decrease in Bmax with no significant change in Kd indicates receptor downregulation.

    • Reference Data: See Table 1 for an example based on studies with a stable enkephalin analog.

Table 1: Example Quantitative Data on Delta-Opioid Receptor Downregulation Following Chronic Agonist Administration (Data is illustrative and based on findings for the enkephalin analog DADLE, as a proxy for the effects of D-KTP-induced enkephalin release)

Brain RegionTreatment GroupBmax (fmol/mg protein)Kd (nM)Percent Decrease in Bmax
Midbrain Control120 ± 151.5 ± 0.2-
Chronic DADLE75 ± 101.6 ± 0.337.5%
Striatum Control150 ± 201.8 ± 0.2-
Chronic DADLE90 ± 121.9 ± 0.340.0%

This table summarizes hypothetical data modeled on the outcomes of chronic enkephalin analog treatment, which leads to a reduction in receptor number (Bmax) without altering binding affinity (Kd).[7]

Problem: Reduced Cellular Response in In Vitro Assays with Repeated D-KTP Application

If you are using cell-based assays (e.g., primary neurons, cell lines expressing the Kyotorphin receptor and opioid receptors) and observe a waning response to D-KTP, consider the following.

Possible Cause 1: Kyotorphin Receptor Desensitization

While the primary cause of tachyphylaxis is likely at the opioid receptor level, the Kyotorphin receptor itself, being a GPCR, is also susceptible to desensitization through mechanisms like phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment.

Suggested Actions:

  • Measure Second Messenger Generation:

    • Protocol: In cells expressing the Kyotorphin receptor, pre-incubate one group of cells with D-KTP for a prolonged period (e.g., 1-2 hours) and another group with vehicle. Subsequently, challenge both groups with an acute dose of D-KTP and measure the production of inositol (B14025) phosphates (IP), a downstream product of PLC activation.

    • Expected Result: The D-KTP pre-treated cells will show a significantly blunted IP production response compared to the control group.

  • Assess β-Arrestin Recruitment:

    • Protocol: Utilize a β-arrestin recruitment assay (e.g., PathHunter®). In cells co-expressing a tagged Kyotorphin receptor and a β-arrestin fusion protein, measure the interaction between the two following an acute D-KTP challenge in both naive cells and cells pre-exposed to D-KTP.

    • Expected Result: A reduced ability of D-KTP to promote receptor-arrestin interaction after prolonged exposure.

Experimental Protocols & Visualizations

Protocol 1: In Vivo Assessment of D-KTP Tachyphylaxis

Objective: To determine if repeated administration of D-KTP leads to a diminished analgesic response in mice.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Baseline Measurement: On Day 0, measure the baseline nociceptive threshold for each mouse using a hot plate analgesia meter (e.g., set to 55°C). The endpoint is the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Drug Administration: Divide mice into a control group (saline injection) and a D-KTP group. Administer D-KTP (e.g., 10-30 µg, intracerebroventricularly) or saline once daily for 7 consecutive days.

  • Testing: On Days 1, 3, 5, and 7, measure the analgesic response 15-30 minutes after the injection.

  • Data Analysis: Convert the latency scores to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups and across days. A significant decrease in %MPE in the D-KTP group over time indicates tachyphylaxis.

G cluster_0 Day 0 cluster_1 Days 1-7 cluster_2 Analysis Baseline Measure Baseline Nociceptive Threshold Administer Daily Administration (D-KTP or Saline) Baseline->Administer Test Measure Analgesic Response Post-Injection (Days 1, 3, 5, 7) Administer->Test Calculate Calculate %MPE Test->Calculate Compare Compare %MPE (Between Groups & Across Days) Calculate->Compare

Workflow for in vivo tachyphylaxis assessment.
Protocol 2: Radioligand Binding Assay for Receptor Downregulation

Objective: To quantify the density of delta-opioid receptors in brain tissue following chronic D-KTP exposure.

Methodology:

  • Tissue Preparation: Following a chronic dosing schedule (from Protocol 1), euthanize mice and rapidly dissect brain regions of interest (e.g., striatum). Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Membrane Isolation: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction. Wash and resuspend the pellet.

  • Binding Assay: Incubate membrane aliquots with increasing concentrations of a radiolabeled δ-opioid receptor antagonist (e.g., [³H]-naltrindole) to determine total binding. In a parallel set of tubes, include a high concentration of an unlabeled antagonist (e.g., naltrindole) to determine non-specific binding.

  • Separation & Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Use a non-linear regression analysis (e.g., one-site binding model) on the specific binding data to determine Bmax (receptor density) and Kd (binding affinity).

Key Signaling Pathways and Tachyphylaxis Mechanisms

The development of tachyphylaxis to D-KTP involves a multi-step signaling cascade, beginning with its own receptor and culminating in adaptive changes at the opioid receptor level.

G cluster_0 D-KTP Action cluster_1 Opioid Receptor Activation cluster_2 Tachyphylaxis Mechanisms DKTP This compound KTP_R Kyotorphin Receptor (GPCR) DKTP->KTP_R PLC PLC Activation KTP_R->PLC Met_Release Met-Enkephalin Release PLC->Met_Release Met_Enk Met-Enkephalin Met_Release->Met_Enk Opioid_R δ/μ-Opioid Receptor (GPCR) Met_Enk->Opioid_R Analgesia Analgesic Effect Opioid_R->Analgesia GRK GRK Phosphorylation Opioid_R->GRK Repeated Activation Reduced_Effect Reduced Analgesia Analgesia->Reduced_Effect leads to Arrestin β-Arrestin Recruitment GRK->Arrestin Desensitization Receptor Desensitization (Uncoupling) Arrestin->Desensitization Internalization Receptor Internalization Arrestin->Internalization Desensitization->Reduced_Effect Downregulation Receptor Downregulation (Degradation) Internalization->Downregulation Downregulation->Reduced_Effect

Signaling pathway from D-KTP to tachyphylaxis.

This diagram illustrates how D-KTP first acts on its own receptor to release Met-enkephalin.[1][3] The subsequent repeated activation of opioid receptors by Met-enkephalin initiates the key processes of tachyphylaxis: GRK-mediated phosphorylation of the opioid receptor, β-arrestin recruitment, and the resulting receptor desensitization and downregulation, which ultimately lead to a reduced analgesic effect.

References

Technical Support Center: D-Kyotorphin-Induced Met-enkephalin Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers studying D-Kyotorphin (D-KTP)-induced Met-enkephalin (Met-Enk) release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for releasing Met-enkephalin?

This compound (Tyr-D-Arg) is a synthetic, enzymatically stable analog of the endogenous neuroactive dipeptide Kyotorphin (B1673678) (KTP, Tyr-Arg).[1][2] While it produces opioid-like analgesic effects, it does not bind directly to opioid receptors.[3][4] Instead, its primary mechanism involves binding to a specific G-protein coupled receptor (GPCR), which triggers a signaling cascade that leads to the release of endogenous opioids like Met-enkephalin.[1][5][6]

The proposed signaling pathway is as follows:

  • D-KTP binds to its specific receptor on the presynaptic membrane.[5][6]

  • This activates a G-protein (specifically G-protein), which in turn activates Phospholipase C (PLC).[1][5][7]

  • PLC activation generates Inositol trisphosphate (InsP3).[1][5]

  • InsP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][5]

  • This process also promotes an influx of extracellular Ca2+ through plasma membrane channels.[5][7][8]

  • The resulting increase in cytosolic Ca2+ concentration is a critical step that facilitates the exocytosis (release) of Met-enkephalin from synaptic vesicles into the synapse.[1][9]

Q2: Why is the synthetic this compound often used in experiments instead of the natural L-Kyotorphin?

The endogenous form, L-Kyotorphin, is rapidly broken down in brain tissue by aminopeptidases.[6][10] this compound, its synthetic analog, is resistant to this enzymatic degradation.[2] This stability ensures a longer-lasting and more potent effect, making it more suitable for experimental settings where a sustained stimulus is required to measure a response.[1] The enhanced analgesic potency of D-KTP is attributed primarily to this enzymatic stability rather than a higher potency in releasing Met-enkephalin.[1]

Q3: What are the essential positive and negative controls to include in my Met-enkephalin release assay?

Proper controls are crucial for validating that the observed Met-enkephalin release is a specific, physiological response to this compound. A summary of essential controls is provided in the table below.

Data Presentation: Summary of Essential Control Experiments

Control Type Reagent/Condition Purpose Expected Outcome Citations
Vehicle Control The buffer/medium used to dissolve D-KTPTo ensure the solvent has no effect on Met-Enk release.No change from basal release.
Positive Control High Potassium (e.g., 50 mM KCl) solutionTo confirm tissue viability and that the neurons can release Met-Enk upon depolarization.A significant, robust increase in Met-Enk release.[1][9]
Negative Control (Mechanism) Calcium-free perfusion mediumTo verify the Ca2+-dependency of the release mechanism.Abolishes both D-KTP and High K+-induced release.[1][5][9]
Negative Control (Mechanism) Tetrodotoxin (TTX)To block voltage-gated sodium channels and confirm the release is dependent on neuronal action potentials.Abolishes D-KTP-induced release.[5][9]
Negative Control (Specificity) Leucine-arginine (Leu-Arg)To act as a specific antagonist for the Kyotorphin receptor, confirming the release is receptor-mediated.Blocks D-KTP-induced release without affecting basal release.[1][5][10]
Negative Control (Peptide Stability) Bestatin (co-administered with L-Kyotorphin)To inhibit aminopeptidases that degrade L-KTP, confirming the role of enzymatic degradation.Potentiates the analgesic effect of L-KTP.[1][2][10]
Negative Control (Downstream Effects) NaloxoneAn opioid receptor antagonist used to confirm that downstream analgesic effects are mediated by released opioids.Reverses the analgesic effect but does not block the initial Met-Enk release.[2][3][11]

Experimental Workflow & Signaling Pathway Visualization

To better understand the experimental process and the underlying molecular events, the following diagrams illustrate a typical workflow and the this compound signaling pathway.

G This compound Signaling Pathway for Met-enkephalin Release DKTP This compound Receptor Kyotorphin Receptor (GPCR) DKTP->Receptor 1. Binding Gi Gi Protein Receptor->Gi 2. Activation PLC Phospholipase C (PLC) Gi->PLC 3. Activation InsP3 InsP3 PLC->InsP3 4. Generates Ca_Channel Plasma Membrane Ca²⁺ Channel (e.g., TRPC1) Ca_Cytosol ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Cytosol 7. Ca²⁺ Influx InsP3R InsP3 Receptor InsP3->InsP3R 5. Binds & Activates Vesicle Met-enkephalin Vesicle Ca_Cytosol->Vesicle 8. Triggers Fusion MetEnk Met-enkephalin Release Vesicle->MetEnk 9. Exocytosis Ca_ER Ca²⁺ Store Ca_ER->Ca_Cytosol 6. Ca²⁺ Release

Caption: this compound signaling pathway leading to Met-enkephalin release.

G Experimental Workflow for Met-enkephalin Release Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_tissue 1. Tissue Dissection (e.g., Guinea Pig Striatum) start->prep_tissue stop End slicing 2. Prepare Brain Slices (~500 µm thickness) prep_tissue->slicing equilibration 3. Equilibrate Slices in Perfusion Chamber slicing->equilibration basal_collection 4. Collect Basal Release (Perfusion with standard buffer) equilibration->basal_collection stim_application 5. Apply Stimulus (D-KTP, High K⁺, Controls) basal_collection->stim_application stim_collection 6. Collect Stimulated Release stim_application->stim_collection washout 7. Washout & Post-Stimulation Collection stim_collection->washout quantification 8. Quantify Met-enkephalin (ELISA or RIA) washout->quantification data_analysis 9. Data Analysis & Comparison quantification->data_analysis data_analysis->stop

Caption: A typical experimental workflow for a D-KTP induced release assay.

Troubleshooting Guide

This section addresses common problems encountered during D-KTP-induced Met-enkephalin release assays.

Problem: I am not observing any (or very weak) Met-enkephalin release after applying this compound, but my positive control (High K+) works.

This common issue suggests the tissue is viable but the specific D-KTP stimulation is failing.

  • Possible Cause 1: this compound Reagent Integrity.

    • Solution: Ensure your D-KTP stock solution is correctly prepared, stored, and has not expired. Peptides can degrade over time, even in solution. Prepare fresh aliquots from a reliable source.

  • Possible Cause 2: Kyotorphin Receptor Issues.

    • Solution: The specific brain region you are using may have low expression levels of the Kyotorphin receptor. The receptor is unevenly distributed in the brain.[5][6] Confirm from literature that your chosen tissue (e.g., striatum, spinal cord, periaqueductal gray) is appropriate.[2][9]

  • Possible Cause 3: Blocked Signaling Pathway.

    • Solution: Ensure your perfusion buffer does not contain inhibitors of the Gi/PLC pathway. While unlikely, it's important to use a standard, well-documented buffer formulation like Krebs-bicarbonate medium.[1]

Problem: My basal (baseline) levels of Met-enkephalin are very high and variable.

High basal release can mask the stimulatory effect of D-KTP, making data interpretation difficult.

  • Possible Cause 1: Tissue Damage.

    • Solution: Overly aggressive dissection or slicing can damage cell membranes, causing non-specific leakage of Met-enkephalin. Handle tissue gently and ensure your vibratome or tissue chopper is properly calibrated to minimize mechanical stress.

  • Possible Cause 2: Insufficient Equilibration.

    • Solution: The initial period after slicing is often associated with high, unstable release due to tissue damage. Ensure an adequate equilibration/washout period (e.g., 30-60 minutes) before collecting basal samples to allow the release to stabilize at a low level.

  • Possible Cause 3: Enzymatic Degradation.

    • Solution: Met-enkephalin itself is degraded by peptidases.[12] While D-KTP is stable, the released Met-enkephalin is not. Consider including a cocktail of peptidase inhibitors (e.g., bestatin, captopril, thiorphan) in your collection buffer to protect the released peptide before analysis.

Problem: I see Met-enkephalin release, but the results are not reproducible between experiments.

Poor reproducibility can stem from minor variations in protocol execution.

  • Possible Cause 1: Inconsistent Tissue Preparation.

    • Solution: Strive for consistency in the anatomical location, size, and thickness of your brain slices. Minor differences in the dissected region can lead to significant variability in cell populations and receptor density.

  • Possible Cause 2: Pipetting or Dilution Errors.

    • Solution: Inaccuracies in preparing stock solutions or performing serial dilutions are a common source of error. Double-check all calculations and use calibrated pipettes.[13]

  • Possible Cause 3: Assay Performance (ELISA/RIA).

    • Solution: The quantification step is critical. Issues with the immunoassay, such as high background or low sensitivity, can cause variability. Refer to the ELISA/RIA troubleshooting table below.

Data Presentation: Troubleshooting ELISA/RIA for Met-enkephalin Quantification

Problem Possible Cause Recommended Solution Citations
High Background Signal - Non-specific antibody binding- Insufficient washing- Reagent concentration too high- Use an appropriate blocking buffer and increase blocking time.- Increase the number or duration of wash steps.- Titrate primary/secondary antibodies to find the optimal concentration.[14][15]
Low Sensitivity / Weak Signal - Inactive reagents (antibodies, enzyme conjugate)- Suboptimal incubation times/temperatures- Low-affinity antibody- Use fresh reagents and store them correctly.- Adhere strictly to recommended incubation protocols.- Ensure you are using a high-affinity, validated antibody for Met-enkephalin.[13][14]
High Variability (Poor Replicates) - Inconsistent pipetting- Uneven temperature across the plate ("edge effect")- Reagents not mixed properly- Use a multi-channel pipette; change tips between samples.- Equilibrate the plate to room temperature before use; use a plate sealer during incubations.- Ensure all reagents are thoroughly mixed before adding to wells.[13][15][16]
Poor Standard Curve - Improper standard preparation- Degraded standard- Incorrect plate reader settings- Perform serial dilutions carefully.- Reconstitute a fresh vial of the Met-enkephalin standard.- Verify the correct wavelength and filter settings on the plate reader.[15]

Troubleshooting Logic and Decision Tree

This diagram provides a logical path to diagnose experimental issues.

Caption: A decision tree to guide troubleshooting for release assays.

Experimental Protocols

Protocol: this compound-Induced Met-enkephalin Release from Guinea Pig Striatal Slices

This protocol is a generalized methodology based on published studies.[1][9] Researchers should optimize parameters for their specific laboratory conditions.

1. Materials and Reagents:

  • Krebs-bicarbonate medium (gassed with 95% O₂ / 5% CO₂)

  • This compound

  • High Potassium (High K+) Krebs buffer (with 50 mM KCl, NaCl concentration adjusted to maintain osmolarity)

  • Control reagents (TTX, Leu-Arg, Ca2+-free buffer)

  • Collection tubes containing peptidase inhibitors

  • Met-enkephalin ELISA or RIA kit

2. Tissue Preparation:

  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated Krebs buffer.

  • Isolate the striatum and prepare coronal slices of approximately 500 µm thickness using a vibratome or tissue chopper.

  • Transfer slices to a holding chamber with continuously oxygenated Krebs buffer at 37°C for at least 60 minutes to recover and equilibrate.

3. Superfusion and Sample Collection:

  • Place one or more slices into a 1-1.5 mL superfusion/perfusion chamber maintained at 37°C.[1]

  • Begin superfusing the tissue with oxygenated Krebs buffer at a constant flow rate (e.g., 1 mL/min).[1]

  • After an initial washout period of 30-60 minutes, begin collecting fractions at regular intervals (e.g., every 3 minutes) to establish a stable basal release.

  • To stimulate release, switch the superfusion medium to one containing the desired concentration of this compound (e.g., 1-10 µM) for a defined period (e.g., 6-9 minutes).[1]

  • Collect fractions throughout the stimulation period.

  • Switch the medium back to the standard Krebs buffer to wash out the stimulus and collect post-stimulation fractions.

  • At the end of the experiment, stimulate the slices with High K+ buffer to confirm tissue viability.

4. Sample Analysis:

  • Immediately after collection, process or freeze the fractions to prevent peptide degradation.

  • Quantify the concentration of Met-enkephalin in each fraction using a validated and sensitive radioimmunoassay (RIA) or ELISA, following the manufacturer’s instructions.

  • Express the data as a fold increase over the average basal release or as the absolute amount of peptide released (e.g., fmol/mg tissue).

References

Minimizing off-target effects of D-Kyotorphin in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Kyotorphin. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound and its mechanism of action?

A1: The primary on-target effect of this compound is analgesia.[1][2] Unlike typical opioids, this compound does not directly bind to opioid receptors.[1][3] Instead, it stimulates the release of endogenous opioid peptides, specifically Met-enkephalin, from neuronal cells.[1][4][5] This action is mediated by its binding to a specific, yet to be fully characterized, G protein-coupled receptor (GPCR).[1][3] The signaling pathway involves the activation of a G-protein (Gαi), which in turn stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent calcium influx, triggering Met-enkephalin release.[1][3]

Q2: What are the known or potential off-target effects of this compound?

A2: While this compound is valued for its specific on-target analgesic action, some off-target effects have been reported in experimental models. These include:

  • Hypothermia: Administration of Kyotorphin (the L-isoform) has been shown to induce a naloxone-irreversible hypothermia, suggesting a mechanism independent of the opioid system.[3][6] This effect may involve the thyrotropin-releasing hormone (TRH) neuronal system.[3]

  • Behavioral and Stress Responses: At high doses, Kyotorphin may influence the sympathetic nervous system, leading to the release of oxytocin (B344502) and affecting blood pressure.[3] Some studies suggest that this compound and its L-isoform may act as anti-opioid peptides in the context of stress-induced analgesia.[7]

  • Nociceptive Responses at Low Doses: Paradoxically, very low doses of Kyotorphin injected peripherally have been shown to induce nociceptive responses through the release of substance P.[8]

Q3: How does this compound differ from its L-isoform, L-Kyotorphin?

A3: this compound (Tyr-D-Arg) is a synthetic analog of the endogenous neuropeptide L-Kyotorphin (Tyr-L-Arg). The key difference lies in the stereochemistry of the arginine residue. This modification makes this compound more resistant to enzymatic degradation by peptidases.[1] This increased stability often results in a more potent and longer-lasting analgesic effect compared to L-Kyotorphin in vivo.[1] Both isoforms are reported to be equipotent in stimulating Met-enkephalin release in vitro.[4][5]

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected analgesic effects in vivo.

Possible Causes:

  • Peptide Degradation: this compound, although more stable than its L-isoform, can still be degraded by peptidases. Improper storage or handling of the peptide solution can lead to loss of activity.

  • Batch-to-Batch Variability: The purity and net peptide content can vary between different synthesis batches.

  • Incorrect Dosage or Administration: Inaccurate calculation of the dose or improper administration technique can lead to variable results.

  • Animal Strain and Handling: The response to this compound can vary between different rodent strains. Stress from handling can also influence nociceptive thresholds.[9]

Solutions:

  • Ensure Peptide Integrity:

    • Storage: Store lyophilized this compound at -20°C or below. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10]

    • Reconstitution: Use sterile, nuclease-free buffers for reconstitution. The choice of buffer can affect peptide stability.[11] For in vivo studies, sterile saline or artificial cerebrospinal fluid (aCSF) are commonly used.

    • Stability Check: If you suspect degradation, you can assess the purity of your this compound solution using High-Performance Liquid Chromatography (HPLC).

  • Address Batch-to-Batch Variability:

    • Quality Control: Whenever you receive a new batch of this compound, it is advisable to perform a quality control check. This can range from a simple in vitro activity assay (e.g., measuring Met-enkephalin release from cultured neurons or brain slices) to a full analytical characterization by HPLC and mass spectrometry.[12]

    • Dose Adjustment: Be aware that the net peptide content of lyophilized powders is often 70-90%. Adjust your dose calculations accordingly.[13]

  • Refine Experimental Protocol:

    • Administration Route: Intracerebroventricular (i.c.v.) or intracisternal (i.cist.) administration delivers the peptide directly to the central nervous system and often requires lower doses than systemic routes like intraperitoneal (i.p.) injection.[1][2]

    • Dose-Response Curve: If you are new to using this compound or have changed your experimental setup, it is recommended to perform a dose-response study to determine the optimal effective dose in your model.

  • Standardize Animal Procedures:

    • Acclimatization: Allow animals to acclimate to the testing room and equipment to reduce stress-induced variability.[10][13]

    • Consistent Handling: Handle all animals in a consistent manner.

Problem 2: Observing unexpected behavioral changes (e.g., altered locomotor activity, anxiety-like behavior).

Possible Causes:

  • Off-Target Effects: As mentioned in the FAQs, this compound may have effects on systems other than the pain pathway.

  • Dose-Related Effects: The observed behavioral changes might be specific to the dose being used.

  • Interaction with Experimental Conditions: The behavioral effects of this compound could be influenced by the specific behavioral assay being used or the animal's stress level.

Solutions:

  • Differentiating On-Target vs. Off-Target Effects:

    • Use of a Specific Antagonist: The dipeptide L-leucyl-L-arginine (Leu-Arg) is a specific antagonist of the Kyotorphin receptor.[1][14] Co-administration of Leu-Arg with this compound should block the on-target effects. If the unexpected behavioral change persists in the presence of Leu-Arg, it is likely an off-target effect.

    • Use of an Opioid Antagonist: Since the primary on-target analgesic effect of this compound is mediated by the release of Met-enkephalin, which then acts on opioid receptors, this downstream effect can be blocked by opioid antagonists like naloxone (B1662785).[1][4][15] If the observed behavioral effect is blocked by naloxone, it is likely mediated by the endogenous opioid system. If it is not blocked by naloxone, it could be a direct off-target effect of this compound or an on-target effect that is not mediated by opioids.

  • Characterize the Behavioral Phenotype:

    • Dose-Response Relationship: Investigate if the unexpected behavior is dose-dependent.

    • Comprehensive Behavioral Testing: Use a battery of behavioral tests to get a more complete picture of the peptide's effects. For example, if you observe changes in an anxiety test, you might also want to assess locomotor activity in an open field test to rule out general changes in activity levels.[16]

Quantitative Data Summary

Table 1: Receptor Binding and Activity

ParameterValueSpecies/TissueNotes
High-Affinity Binding Site
Kd0.34 nMRat brain membranes[1]
Bmax36 fmol/mg proteinRat brain membranes[1]
Low-Affinity Binding Site
Kd9.07 nMRat brain membranes[1]
Bmax1.93 pmol/mg proteinRat brain membranes[1]
IC50 (for 3H-Kyotorphin binding)
Kyotorphin20.8 nMRat brain membranes[1]
Leu-Arg (Antagonist)11.2 nMRat brain membranes[1]

Table 2: In Vitro Met-enkephalin Release

This compound ConcentrationFold Increase in ReleasePreparationNotes
1 µM1.6-foldRat striatal slices[1]
10 µM3.4-foldRat striatal slices[1]
0.5 mM (max concentration)2-3-fold stimulationRat striatumDose-dependent, calcium-dependent release.[4][5]

Table 3: Enzymatic Degradation of L-Kyotorphin

ParameterValueEnzyme SourceInhibitor
Vmax29.4 nmol/mg protein/minRat brain homogenates-
Km16.6 µMRat brain homogenates-
Ki of Bestatin0.1 µMRat brain homogenatesBestatin is an aminopeptidase (B13392206) inhibitor.[1]

Table 4: In Vivo Analgesic Efficacy

CompoundAdministration RouteED50Duration of ActionAnimal Model
L-Kyotorphinintracisternal (i.cist.)15.7 nmol/mouse30 minMouse tail-pinch test
This compound (Tyr-D-Arg)intracisternal (i.cist.)6.2 nmol/mouse60 minMouse tail-pinch test

Experimental Protocols

Protocol 1: Assessing On-Target Analgesic Effects using the Tail-Flick Test

This protocol outlines the general steps for evaluating the analgesic properties of this compound using a tail-flick analgesiometer.

Materials:

  • This compound

  • Sterile saline or aCSF

  • Tail-flick analgesiometer

  • Animal restrainers

  • Male Wistar rats or CD-1 mice

Procedure:

  • Animal Acclimatization: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Also, habituate the animals to the restrainers for a few minutes on the days leading up to the experiment to reduce stress.[10][13]

  • Baseline Latency Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source of the analgesiometer. Start the heat stimulus and the timer. The latency to flick the tail away from the heat is automatically recorded. Perform two to three baseline measurements for each animal with a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.[9]

  • Drug Administration: Administer this compound via the desired route (e.g., i.c.v., i.p.). A typical i.c.v. dose for analgesic effects is in the nmol range.[1]

  • Post-Treatment Latency Measurement: At various time points after administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100.[17]

To Confirm On-Target Effect:

  • Naloxone Reversal: Administer the opioid antagonist naloxone (e.g., 0.5 mg/kg, s.c.) about 10-15 minutes before this compound. An on-target, opioid-mediated analgesic effect should be significantly attenuated or blocked by naloxone.[1][4]

  • Leu-Arg Blockade: Co-administer the specific Kyotorphin receptor antagonist Leu-Arg with this compound. A reduction in the analgesic effect would confirm that it is mediated by the Kyotorphin receptor.[4][14]

Protocol 2: Evaluating Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

This protocol describes the use of the EPM to assess potential anxiolytic or anxiogenic effects of this compound.

Materials:

  • This compound

  • Sterile saline or aCSF

  • Elevated Plus Maze apparatus

  • Video tracking software

  • Male Wistar rats or C57BL/6 mice

Procedure:

  • Animal Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes before the test in a low-light, quiet environment.[14][18]

  • Drug Administration: Administer this compound or vehicle at the desired dose and route. Allow for an appropriate pre-treatment time depending on the route of administration.

  • EPM Test: Place the animal in the center of the EPM, facing one of the closed arms. Allow the animal to freely explore the maze for a set period, typically 5 minutes.[12][19] The session is recorded by an overhead camera.

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect. Other measures such as total distance traveled can be used to assess general locomotor activity.[16]

To Differentiate On-Target vs. Off-Target Effects:

  • Follow the same antagonist strategies as described in Protocol 1 (co-administration with Leu-Arg or pre-treatment with naloxone) to determine if any observed effects on anxiety-like behavior are mediated by the Kyotorphin receptor and/or the endogenous opioid system.

Visualizations

D_Kyotorphin_Signaling_Pathway DKT This compound KTP_R Kyotorphin Receptor (GPCR) DKT->KTP_R Binds Gi Gαi Protein KTP_R->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Met_Enk_Vesicle Met-enkephalin Vesicle Ca_influx->Met_Enk_Vesicle Triggers fusion Met_Enk_Release Met-enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Leads to Opioid_R Opioid Receptor Met_Enk_Release->Opioid_R Binds to Analgesia Analgesia Opioid_R->Analgesia Results in LeuArg Leu-Arg (Antagonist) LeuArg->KTP_R Blocks Naloxone Naloxone (Antagonist) Naloxone->Opioid_R Blocks Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurement (e.g., Tail-flick latency) Animal_Acclimatization->Baseline_Measurement Vehicle Vehicle Baseline_Measurement->Vehicle DKT This compound Baseline_Measurement->DKT DKT_Antagonist This compound + Antagonist (Leu-Arg or Naloxone) Baseline_Measurement->DKT_Antagonist Drug_Prep This compound & Antagonist Preparation Drug_Prep->Vehicle Drug_Prep->DKT Drug_Prep->DKT_Antagonist Behavioral_Test Behavioral Test (e.g., Tail-Flick, EPM) Vehicle->Behavioral_Test DKT->Behavioral_Test DKT_Antagonist->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis Troubleshooting_Logic Start Unexpected Result Observed Check_Peptide Peptide Integrity Issue? Start->Check_Peptide Check_Protocol Protocol Variation? Check_Peptide->Check_Protocol No Fix_Peptide Perform QC on Peptide (HPLC, new batch) Check_Peptide->Fix_Peptide Yes Is_Blocked_LeuArg Effect Blocked by Leu-Arg? Check_Protocol->Is_Blocked_LeuArg No Fix_Protocol Standardize Protocol (Dose, handling, etc.) Check_Protocol->Fix_Protocol Yes On_Target Likely On-Target Effect Is_Blocked_LeuArg->On_Target Yes Off_Target Likely Off-Target Effect Is_Blocked_LeuArg->Off_Target No Is_Blocked_Naloxone Effect Blocked by Naloxone? Opioid_Mediated Downstream Opioid-Mediated Effect Is_Blocked_Naloxone->Opioid_Mediated Yes Non_Opioid_Effect Non-Opioid Mediated Effect Is_Blocked_Naloxone->Non_Opioid_Effect No On_Target->Is_Blocked_Naloxone

References

Improving the stability of D-Kyotorphin stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of D-Kyotorphin stock solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound stock solutions?

A1: For maximal stability, this compound stock solutions should be stored at -80°C. Storage at -20°C is also acceptable for shorter-term storage, but -80°C is recommended for periods longer than a few weeks to minimize degradation.[1][2] Lyophilized this compound powder is the most stable form and should also be stored at -20°C or, preferably, -80°C for long-term storage.[3]

Q2: What is the recommended solvent and pH for this compound stock solutions?

A2: It is recommended to dissolve this compound in a sterile, slightly acidic buffered solution with a pH between 5 and 7.[3] Using sterile buffers will help prevent microbial growth, which can degrade the peptide.[4] For peptides that are difficult to dissolve, starting with sterile distilled water or a small amount of 0.1% acetic acid can be effective before further dilution into the desired buffer.

Q3: How can I prevent degradation due to repeated freeze-thaw cycles?

A3: To avoid degradation from repeated freezing and thawing, it is crucial to aliquot the this compound stock solution into single-use volumes before freezing.[3][4][5] This practice ensures that the main stock remains frozen and undisturbed, preserving its integrity over time.

Q4: My this compound is the L-stereoisomer. Is it less stable?

A4: Yes, the L-form of Kyotorphin (B1673678) (L-Tyrosyl-L-Arginine) is susceptible to rapid degradation by aminopeptidases found in biological samples and even in solution over time.[6][7][8] The D-Arginine form, this compound (L-Tyrosyl-D-Arginine), is significantly more resistant to this enzymatic degradation, leading to a longer half-life and greater stability in experimental settings.[7][9]

Q5: Are there any specific amino acids in this compound that are prone to degradation?

A5: this compound itself (Tyr-Arg) does not contain the most labile amino acids like Cysteine, Methionine, or Tryptophan, which are prone to oxidation.[3][4] However, like all peptides, the peptide bond can be subject to hydrolysis, especially at non-optimal pH and temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity in assays Degradation of the stock solution due to improper storage.Prepare fresh stock solutions from lyophilized powder. Ensure storage at -80°C and use of sterile, pH 5-7 buffers. Aliquot to avoid freeze-thaw cycles.[3][4]
Precipitation observed in the stock solution upon thawing Poor solubility of the peptide in the chosen solvent or buffer. The peptide may have aggregated.Before freezing, ensure the peptide is fully dissolved. If precipitation occurs, gentle vortexing or sonication may help redissolve the peptide. For future preparations, consider testing different sterile buffers within the recommended pH range.[1][3]
Inconsistent experimental results Inaccurate peptide concentration due to water absorption by the lyophilized powder or degradation of the stock solution.Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[4][5] Use freshly prepared aliquots for each experiment to ensure consistent concentration and activity.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Equilibrate : Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the peptide powder.[4][5]

  • Solubilization : Reconstitute the peptide in a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.5). To ensure complete dissolution, you can first dissolve the peptide in a small amount of sterile distilled water and then dilute it to the final concentration with the desired buffer.

  • Concentration : Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to your experimental system.

  • Aliquoting : Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage : Immediately store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.

Protocol for Assessing this compound Stability by HPLC

This protocol provides a framework for evaluating the stability of your this compound stock solutions over time.

  • Sample Preparation : Prepare several aliquots of your this compound stock solution as described above.

  • Time Points : Designate different time points for analysis (e.g., day 0, 1 week, 1 month, 3 months, 6 months). Store the aliquots under the desired storage conditions (e.g., -20°C and -80°C).

  • HPLC Analysis : At each time point, thaw one aliquot from each storage condition. Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column : C18 column

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B : 0.1% TFA in acetonitrile

    • Gradient : A suitable gradient of Mobile Phase B to elute the peptide (e.g., 5-60% B over 20 minutes).

    • Detection : UV detector at 280 nm (for the tyrosine residue).

  • Data Analysis : The stability is assessed by measuring the peak area of the intact this compound. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of intact peptide remaining at each time point relative to the day 0 sample.[10][11]

Visualizations

This compound Signaling Pathway

D_Kyotorphin_Signaling DK This compound KTP_R Kyotorphin Receptor (GPCR) DK->KTP_R Binds G_protein Gi/o Protein KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces Met_Enk_release Met-Enkephalin Release Ca_release->Met_Enk_release Triggers Analgesia Analgesia Met_Enk_release->Analgesia Leads to

Caption: this compound signaling cascade leading to analgesia.

Experimental Workflow for this compound Stability Testing

Stability_Workflow start Start: Lyophilized This compound prepare_stock Prepare Stock Solution (Sterile Buffer, pH 5-7) start->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot storage Store at Different Conditions (-20°C and -80°C) aliquot->storage time_points Analyze at Predetermined Time Points (T0, T1, T2...) storage->time_points hplc RP-HPLC Analysis time_points->hplc data_analysis Data Analysis: Compare Peak Areas hplc->data_analysis end End: Determine Optimal Storage Condition data_analysis->end

Caption: Workflow for assessing this compound stability.

Logical Relationship of Factors Affecting Stability

Stability_Factors center This compound Stock Solution Stability temp Temperature (-80°C is optimal) center->temp ph pH (5-7 is optimal) center->ph freeze_thaw Freeze-Thaw Cycles (Minimize by aliquoting) center->freeze_thaw moisture Moisture (Equilibrate before opening) center->moisture microbial Microbial Contamination (Use sterile technique) center->microbial oxidation Oxidation (Less critical for D-KTP) center->oxidation

Caption: Key factors influencing this compound solution stability.

References

Adjusting D-Kyotorphin concentration for optimal in vitro neuronal stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Kyotorphin, your resource for optimizing in vitro neuronal stimulation experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, neuroactive dipeptide (Tyr-Arg) that plays a role in pain modulation.[1] Unlike opioids, it does not directly bind to opioid receptors. Instead, it stimulates the release of endogenous opioid peptides, primarily Met-enkephalin, from neurons.[2][3][4] Its mechanism involves binding to a specific G-protein coupled receptor (GPCR), which activates the Phospholipase C (PLC) signaling pathway.[4][5] This leads to an increase in intracellular calcium (Ca2+) levels, triggering the exocytosis of Met-enkephalin-containing vesicles.[5][6][7]

Q2: Why should I use this compound instead of L-Kyotorphin?

A2: this compound is the D-amino acid analog of the naturally occurring L-Kyotorphin. The primary advantage of using this compound in in vitro settings is its increased stability. L-Kyotorphin is rapidly degraded by peptidases present in tissue homogenates and cell cultures.[8] this compound is more resistant to this enzymatic degradation, ensuring a more stable concentration and prolonged activity in your experiments.

Q3: What is the recommended concentration range for this compound in neuronal cultures?

A3: The optimal concentration of this compound can vary depending on the neuronal cell type and the specific assay. Based on published studies, a concentration range of 1 µM to 100 µM is often used for observing effects on synaptic transmission and neuronal excitability.[9][10][11][12] For stimulating Met-enkephalin release, concentrations around 10 µM have been shown to be effective, while maximal stimulation can be observed at concentrations up to 0.5 mM.[5][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically soluble in water or aqueous buffers. For a stock solution, dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS to a concentration of 1-10 mM. To ensure solubility, gentle vortexing or brief sonication can be applied. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Guides

Low or No Neuronal Response to this compound Stimulation
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 1 mM) to identify the optimal concentration for your specific neuronal cell type and assay.
This compound Degradation Although more stable than L-Kyotorphin, this compound can still degrade over time. Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Low Receptor Expression The expression of the this compound receptor can vary between different neuronal cell types and culture conditions. If possible, confirm the expression of the receptor using techniques like qPCR or western blotting.
Issues with Cell Health Poor neuronal health can lead to a diminished response. Ensure your cultures are healthy by checking for normal morphology, viability, and appropriate cell density. Perform a positive control experiment (e.g., using a known stimulant like KCl) to confirm that the neurons are responsive.
Incorrect Incubation Time The time required for this compound to elicit a response may vary. Conduct a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hour) to determine the optimal incubation period for your assay.
Observed Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Steps
High this compound Concentration Very high concentrations of any peptide can sometimes lead to non-specific effects or cytotoxicity. If you observe signs of cell stress (e.g., neurite retraction, membrane blebbing, or cell detachment), reduce the concentration of this compound.
Contamination of Stock Solution Bacterial or fungal contamination in your stock solution can be toxic to neuronal cultures. Always use sterile techniques when preparing and handling solutions. Filter-sterilize your stock solution.
Solvent Toxicity If you are using a solvent other than water or a standard buffer, ensure that the final concentration of the solvent in your culture medium is not toxic to the neurons. Perform a vehicle control experiment.
pH or Osmolality Changes The addition of a concentrated stock solution can alter the pH or osmolality of your culture medium. Ensure that the final pH and osmolality are within the physiological range for your neurons.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Thaw the Stock Solution : Thaw a vial of your this compound stock solution (e.g., 10 mM in sterile water) on ice.

  • Dilute to Working Concentration : In a sterile microcentrifuge tube, dilute the stock solution with your pre-warmed neuronal culture medium or desired assay buffer to the final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Mix Gently : Gently pipette up and down to mix the solution thoroughly. Avoid vigorous vortexing, which can cause peptide degradation.

  • Use Immediately : It is best to use the freshly prepared working solution immediately for your experiment.

Protocol 2: In Vitro Neuronal Stimulation and Viability Assay (MTT Assay)
  • Cell Plating : Plate your neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for the desired period.

  • This compound Treatment : Remove the existing culture medium and replace it with fresh medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 500 µM). Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired stimulation period (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Reagent Addition : After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Crystal Formation : Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[14][15][16]

Protocol 3: Met-enkephalin Release Assay (ELISA)
  • Neuronal Culture : Culture your neurons in a suitable format (e.g., 24-well plate) until they are mature.

  • Pre-incubation : Gently wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Then, pre-incubate the cells in KRH buffer for 30 minutes at 37°C.

  • Stimulation : Remove the pre-incubation buffer and replace it with KRH buffer containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 500 µM). Include a basal release control (buffer only) and a positive control (e.g., 50 mM KCl).

  • Sample Collection : Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. After incubation, carefully collect the supernatant from each well. This supernatant contains the released Met-enkephalin.

  • Sample Storage : If not assaying immediately, store the collected supernatants at -80°C.

  • ELISA Procedure : Quantify the amount of Met-enkephalin in your samples using a commercial Met-enkephalin ELISA kit.[9][17][18][19] Follow the manufacturer’s instructions for the assay protocol, which typically involves incubating the samples in antibody-coated plates, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric detection.

  • Data Analysis : Generate a standard curve using the provided Met-enkephalin standards. Use this curve to determine the concentration of Met-enkephalin in your experimental samples.

Visualizations

This compound Signaling Pathway

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Kyotorphin Receptor (GPCR) This compound->GPCR 1. Binding G_protein G-protein (Gi/o) GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage TRPC1 TRPC1 Channel Ca_influx TRPC1->Ca_influx 8. Ca2+ Influx G_protein->PLC 3. Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_cytosol IP3R->TRPC1 7. Conformational Coupling IP3R->Ca_ER 6. Ca2+ Release Ca_influx->Ca_cytosol Vesicle Met-enkephalin Vesicle Ca_cytosol->Vesicle 9. Triggers Exocytosis Release Met-enkephalin Release Vesicle->Release

Caption: this compound signaling cascade in a neuron.

Experimental Workflow for Assessing this compound's Effect on Neuronal Viability

D_Kyotorphin_Viability_Workflow start Start plate_cells Plate Neuronal Cells in 96-well Plate start->plate_cells culture_cells Culture and Differentiate Neurons plate_cells->culture_cells prepare_dkt Prepare this compound Working Solutions culture_cells->prepare_dkt treat_cells Treat Cells with this compound and Controls culture_cells->treat_cells prepare_dkt->treat_cells incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data and Assess Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based neuronal viability assay.

References

Dealing with variability in animal responses to D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Kyotorphin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Kyotorphin (B1673678) (KTP)?

This compound (Tyr-D-Arg) is a synthetic analog of the endogenous dipeptide Kyotorphin (L-tyrosyl-L-arginine). The key difference lies in the stereochemistry of the arginine residue. This compound is more resistant to enzymatic degradation by peptidases compared to the naturally occurring L-isomer, Kyotorphin.[1] This increased stability leads to a more potent and longer-lasting analgesic effect in vivo.[2]

Q2: What is the primary mechanism of action for this compound's analgesic effect?

This compound exerts its analgesic effects primarily through an indirect opioid mechanism. It does not directly bind to opioid receptors.[3] Instead, it stimulates the release of endogenous opioid peptides, specifically Met-enkephalin, from nerve terminals in the brain and spinal cord.[4][5][6] This released Met-enkephalin then acts on opioid receptors to produce analgesia. The analgesic effects of this compound can be reversed by the opioid antagonist naloxone (B1662785), which blocks the action of the released Met-enkephalin.[1][7]

Q3: Does this compound have a direct receptor?

Yes, in addition to its indirect opioid action, Kyotorphin (and presumably its D-analog) has its own specific G-protein coupled receptor.[6] Activation of this receptor triggers a signaling cascade involving G-proteins and phospholipase C (PLC), leading to an influx of calcium ions.[8] This signaling pathway is believed to be involved in the release of Met-enkephalin.

Q4: Why am I observing high variability in the analgesic response to this compound in my animal studies?

Variability in response to this compound is a known issue and can be attributed to several factors:

  • Animal Species and Strain: Different species and even different strains of the same species can exhibit varied sensitivity to this compound.[9]

  • Genetic Factors: Individual genetic differences within a strain can influence pain perception and drug metabolism, contributing to response variability.

  • Environmental Conditions: Factors such as housing conditions, handling stress, and ambient temperature can significantly impact baseline pain thresholds and the animal's response to analgesics.

  • Experimental Procedures: The specific pain assay used (e.g., tail-flick, hot plate, tail-pinch), the intensity of the stimulus, and repeated testing can all introduce variability.

  • Bell-Shaped Dose-Response Curve: Kyotorphin has been reported to exhibit a bell-shaped dose-response curve in some peripheral pain experiments, meaning that increasing the dose beyond a certain point may lead to a decrease in the analgesic effect.[10] At very low doses, it has even been shown to induce nociceptive responses in mice.[11]

  • Route of Administration: The method of administration (e.g., intracerebroventricular, intraperitoneal) will significantly affect the bioavailability and observed efficacy of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or No Analgesic Effect Observed
Possible Cause Troubleshooting Step
Incorrect Dose Verify the dose calculation and administration. Consider performing a dose-response study to determine the optimal effective dose for your specific animal model and pain assay. Be mindful of the potential for a bell-shaped dose-response curve.[10]
Degradation of this compound Although more stable than Kyotorphin, this compound is still a peptide and can degrade. Ensure proper storage of the compound (lyophilized at -20°C or below, reconstituted solution for short-term use at 4°C or aliquoted and frozen at -20°C or -80°C). Prepare fresh solutions for each experiment.
Route of Administration For central nervous system effects, direct administration via intracerebroventricular (ICV) or intrathecal (IT) injection is often necessary to bypass the blood-brain barrier. Systemic administration (e.g., intraperitoneal) may require much higher doses and result in weaker or no central effects.[3]
Animal Strain/Species Variability Ensure you are using an appropriate animal model. Analgesic potency can vary significantly between species and strains.[9] Refer to literature for effective doses in your chosen model.
Procedural Inconsistency Standardize all experimental procedures, including animal handling, habituation to the testing apparatus, and the timing of drug administration and testing.
Problem 2: High Variability in Baseline Pain Thresholds
Possible Cause Troubleshooting Step
Environmental Stress Acclimatize animals to the housing and testing environment for a sufficient period before starting experiments. Minimize noise and disturbances in the animal facility.
Handling Stress Handle animals gently and consistently. Habituate them to the restraint devices used in the pain assays.
Circadian Rhythms Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms.
Inconsistent Stimulus Intensity Calibrate your pain testing equipment (e.g., heat source for tail-flick, pressure applicator for paw pressure test) before each experiment to ensure a consistent stimulus is applied.
Problem 3: Naloxone Fails to Reverse the Analgesic Effect
Possible Cause Troubleshooting Step
Insufficient Naloxone Dose Ensure the dose of naloxone is sufficient to block the effects of the released Met-enkephalin. A typical dose for reversal in rodents is around 1 mg/kg, but this may need to be optimized.[1]
Timing of Naloxone Administration Administer naloxone shortly before or at the peak effect time of this compound. The half-life of naloxone is relatively short, so its antagonist effect may wear off before the analgesic effect of this compound subsides.
Non-Opioid Mediated Analgesia While the primary analgesic mechanism is opioid-mediated, there is a possibility of non-opioid actions, especially at different sites of administration. Some studies have shown naloxone-irreversible effects of Kyotorphin in certain brain regions.[1]
Incorrect Administration of Naloxone Verify the route and successful administration of naloxone.

Data Presentation

The following tables summarize quantitative data on the analgesic effects of Kyotorphin and this compound from various studies.

Table 1: Analgesic Potency (ED50) of Kyotorphin and this compound in the Rat Tail-Pinch Test

CompoundAdministration SiteED50 (µ g/rat )Reference
Kyotorphin (KTP)Periaqueductal Gray (PAG)59.0[1]
This compound (D-KTP)Periaqueductal Gray (PAG)6.2[1]
Kyotorphin (KTP)Nucleus Reticularis Paragigantocellularis (NRPG)105[1]
This compound (D-KTP)Nucleus Reticularis Paragigantocellularis (NRPG)8.8[1]
Kyotorphin (KTP)Lumbosacral Subarachnoid Space (LSS)52.6[1]
This compound (D-KTP)Lumbosacral Subarachnoid Space (LSS)10.6[1]

Table 2: this compound Analgesic Effect in the Mouse Tail-Pinch Test

CompoundDose (nmol/mouse)Duration of AnalgesiaReference
Kyotorphin59.230 minutes[2]
This compound29.560 minutes[2]

Table 3: Effect of Kyotorphin on Met-enkephalin Release from Rat Striatal Slices

Kyotorphin ConcentrationFold Increase in Met-enkephalin ReleaseReference
1 µM1.6[6]
10 µM3.4[6]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice (Synthesized Protocol)

This protocol is a synthesized guide based on established procedures. Researchers should adapt it to their specific experimental needs and institutional guidelines.

Materials:

  • This compound solution in sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, Betadine)

  • Surgical scissors and forceps

  • Dental drill with a small burr

  • Bone wax or dental cement

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached (lack of pedal withdrawal reflex), place the mouse in the stereotaxic apparatus.

  • Surgical Site Preparation: Shave the fur from the scalp. Clean the surgical area with an antiseptic solution.

  • Incision: Make a midline incision in the scalp to expose the skull.

  • Locate Bregma: Identify the bregma landmark on the skull.

  • Drill Burr Hole: Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma), carefully drill a small burr hole through the skull, avoiding the underlying dura mater.

  • Injection: Lower the Hamilton syringe needle to the appropriate depth for the lateral ventricle (e.g., DV: -2.5 mm from the skull surface).

  • Infusion: Slowly infuse the this compound solution (typically 1-5 µL) over 1-2 minutes to allow for diffusion and prevent backflow.

  • Needle Removal: Leave the needle in place for an additional 1-2 minutes before slowly retracting it.

  • Closure: Seal the burr hole with bone wax or dental cement. Suture the scalp incision.

  • Recovery: Remove the mouse from the stereotaxic apparatus and place it on a warming pad until it recovers from anesthesia. Monitor the animal closely during the recovery period.

Protocol 2: Tail-Flick Test for Analgesia Assessment in Rats (Synthesized Protocol)

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Rat restrainer

  • Timer

Procedure:

  • Habituation: On the days leading up to the experiment, habituate the rats to the restrainers and the testing room to minimize stress-induced variability.

  • Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source.

  • Testing: Start the timer and the heat source simultaneously. The latency is the time it takes for the rat to flick its tail away from the heat.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the rat does not flick its tail within this time, the heat source should be turned off and the maximum latency recorded.

  • Drug Administration: Administer this compound via the desired route (e.g., ICV).

  • Post-treatment Latency: At predetermined time points after this compound administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick test to measure the analgesic effect.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 3: Met-enkephalin Release Assay from Brain Slices (Synthesized Protocol)

Materials:

  • Rodent brain tissue (e.g., striatum, spinal cord)

  • Vibratome or tissue chopper

  • Perfusion system with a chamber for brain slices

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound solutions of varying concentrations

  • High potassium (K+) aCSF (for depolarization-induced release)

  • Calcium-free aCSF

  • Radioimmunoassay (RIA) or ELISA kit for Met-enkephalin

  • Scintillation counter or plate reader

Procedure:

  • Brain Slice Preparation: Euthanize the animal and rapidly dissect the brain region of interest in ice-cold, oxygenated aCSF. Prepare thin slices (e.g., 300-400 µm) using a vibratome or tissue chopper.

  • Incubation and Equilibration: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour. Then, transfer the slices to the perfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C for an equilibration period.

  • Basal Release: Collect several fractions of the perfusate to establish the basal release of Met-enkephalin.

  • Stimulation with this compound: Switch the perfusion medium to aCSF containing the desired concentration of this compound and collect fractions.

  • Depolarization (Positive Control): To confirm slice viability, stimulate with high K+ aCSF to induce depolarization-dependent Met-enkephalin release and collect fractions.

  • Calcium Dependence: To confirm the physiological nature of the release, perform experiments in calcium-free aCSF. Both this compound- and high K+-induced release should be significantly reduced or abolished.[4][5][6]

  • Quantification: Measure the Met-enkephalin concentration in the collected fractions using a specific RIA or ELISA kit.

  • Data Analysis: Express the results as the amount of Met-enkephalin released per unit of time or as a percentage of the total tissue content.

Mandatory Visualizations

Signaling Pathways

D_Kyotorphin_Signaling DK This compound KTP_R Kyotorphin Receptor DK->KTP_R Binds to G_protein Gi-protein KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Met_Enk_Vesicle Met-enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers fusion of Met_Enk_Release Met-enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Opioid_R Opioid Receptors Met_Enk_Release->Opioid_R Activates Analgesia Analgesia Opioid_R->Analgesia

Caption: this compound signaling pathway leading to analgesia.

Experimental Workflow

Experimental_Workflow start Start acclimatize Animal Acclimatization & Habituation start->acclimatize baseline Measure Baseline Pain Threshold (e.g., Tail-Flick) acclimatize->baseline drug_admin Administer this compound (e.g., ICV) baseline->drug_admin post_drug Measure Post-Treatment Pain Threshold at Timed Intervals drug_admin->post_drug naloxone_admin Administer Naloxone drug_admin->naloxone_admin Reversal Experiment data_analysis Data Analysis (%MPE) post_drug->data_analysis post_naloxone Measure Pain Threshold After Naloxone naloxone_admin->post_naloxone post_naloxone->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound analgesia.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent/No Analgesic Effect check_dose Verify Dose & Consider Dose-Response start->check_dose check_stability Check Compound Stability & Handling start->check_stability check_route Evaluate Route of Administration (ICV?) start->check_route check_variability Assess Animal & Procedural Variability start->check_variability optimize_dose Optimize Dose check_dose->optimize_dose fresh_solution Use Freshly Prepared Solutions check_stability->fresh_solution direct_admin Consider Direct CNS Administration check_route->direct_admin standardize Standardize Procedures check_variability->standardize

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validating the specificity of D-Kyotorphin's action in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Kyotorphin. Our goal is to help you validate the specificity of this compound's action in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a synthetic analog of the endogenous dipeptide Kyotorphin (B1673678) (L-tyrosyl-L-arginine), primarily exerts its analgesic and neuromodulatory effects indirectly.[1][2][3] It binds to a specific, yet-to-be-cloned G-protein coupled receptor (GPCR), which is coupled to a Gi protein.[4][5] Activation of this receptor stimulates Phospholipase C (PLC), leading to an influx of intracellular calcium.[1] This signaling cascade culminates in the release of endogenous opioid peptides, particularly Met-enkephalin.[2][3][4][5][6] The released Met-enkephalin then acts on opioid receptors (mu and delta) to produce its physiological effects.[2][3]

Q2: How can I be sure that the observed effects in my experiment are specific to this compound's action and not due to off-target effects?

A2: Validating the specificity of this compound's action is crucial. This can be achieved by using specific antagonists. The effects of this compound should be blockable by the Kyotorphin receptor antagonist, L-leucyl-L-arginine.[1][4] Furthermore, since this compound's effects are mediated by the release of Met-enkephalin, they should also be sensitive to opioid receptor antagonists like naloxone (B1662785).[7][8][9][10]

Q3: Does this compound directly bind to opioid receptors?

A3: No, studies have shown that Kyotorphin and its analogs, including this compound, do not directly bind to opioid receptors.[1][2] The naloxone reversibility of its effects is a consequence of the downstream action of the released Met-enkephalin on opioid receptors.[2][8]

Troubleshooting Guide

Issue 1: I am not observing the expected physiological effect after applying this compound.

Possible Cause Troubleshooting Step
Degradation of this compound This compound is more resistant to enzymatic degradation than its L-isoform, but degradation can still occur. Ensure proper storage of the peptide (lyophilized at -20°C or below, reconstituted solution for short-term use at 4°C). Consider including protease inhibitors in your experimental buffer.
Low Receptor Expression The expression of the Kyotorphin receptor may be low in your chosen cell line or tissue preparation. Verify receptor expression using RT-PCR or by testing a positive control tissue known to express the receptor (e.g., brain tissue).
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your experimental setup. Concentrations typically range from the nanomolar to micromolar range.
Problem with Downstream Signaling Ensure that the downstream components required for this compound's action (e.g., functional Gi protein, PLC, and calcium channels) are present and functional in your system.

Issue 2: The observed effect of this compound is not blocked by the Kyotorphin receptor antagonist, L-leucyl-L-arginine.

Possible Cause Troubleshooting Step
Antagonist Concentration is Too Low Perform a concentration-response experiment for L-leucyl-L-arginine to determine the effective inhibitory concentration in your assay. Ensure the antagonist is pre-incubated with the cells/tissue before the addition of this compound.
Off-Target Effect of this compound At very high concentrations, this compound might exhibit off-target effects. Re-evaluate your this compound dose-response curve and use the lowest effective concentration.
Antagonist Inactivity Verify the quality and activity of your L-leucyl-L-arginine stock.

Issue 3: The observed effect of this compound is not blocked by the opioid antagonist, naloxone.

Possible Cause Troubleshooting Step
Insufficient Met-enkephalin Release The amount of Met-enkephalin released by this compound in your system may be below the threshold required to elicit a naloxone-sensitive opioid response. Consider using a more sensitive readout for Met-enkephalin release.
Naloxone Concentration is Too Low Titrate the concentration of naloxone to ensure complete blockade of the opioid receptors activated by the released Met-enkephalin.
Non-Opioid Mediated Effect While the primary analgesic effect is opioid-mediated, Kyotorphin may have other, non-opioid-mediated functions.[3] Carefully review the literature for potential alternative pathways in your specific experimental context.

Experimental Protocols

Protocol 1: Validating this compound Specificity using Met-enkephalin Release Assay

This protocol details how to measure Met-enkephalin release from brain tissue slices in response to this compound and validate the specificity of this release.

Materials:

  • Fresh brain tissue (e.g., rat striatum)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound

  • L-leucyl-L-arginine

  • Naloxone

  • Met-enkephalin ELISA kit

  • Tissue slicer

  • Perfusion system

  • Collection tubes

Procedure:

  • Tissue Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick slices using a tissue slicer.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Met-enkephalin Release Assay:

    • Transfer slices to a perfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

    • Collect baseline fractions for 15-30 minutes.

    • Switch to aCSF containing this compound (e.g., 10 µM) and collect fractions for 30-60 minutes.

    • For specificity testing, pre-incubate slices with L-leucyl-L-arginine (e.g., 100 µM) or naloxone (e.g., 10 µM) for 15-20 minutes before and during this compound application.

    • Collect fractions throughout the experiment.

  • Quantification of Met-enkephalin:

    • Measure the concentration of Met-enkephalin in the collected fractions using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage increase in Met-enkephalin release over baseline for each condition.

    • Compare the this compound-induced release in the presence and absence of antagonists.

Expected Results:

Condition Expected Outcome
This compoundSignificant increase in Met-enkephalin release compared to baseline.
This compound + L-leucyl-L-arginineAttenuation or complete blockade of this compound-induced Met-enkephalin release.
This compound + NaloxoneNo significant effect on this compound-induced Met-enkephalin release (as naloxone acts downstream).
Protocol 2: Assessing this compound-induced Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured cells expressing the Kyotorphin receptor (or a suitable primary cell culture)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • L-leucyl-L-arginine

  • Ionomycin (B1663694) (positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Wash cells with a suitable buffer (e.g., HBSS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Calcium Measurement:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add this compound at various concentrations to the wells.

    • For specificity testing, pre-incubate cells with L-leucyl-L-arginine before adding this compound.

    • Continuously record fluorescence intensity for several minutes to capture the calcium transient.

    • Add ionomycin at the end of the experiment as a positive control to determine the maximum calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

    • Normalize the data to the maximum response induced by ionomycin.

    • Generate dose-response curves for this compound in the presence and absence of the antagonist.

Expected Quantitative Data:

Treatment Parameter Expected Value
This compoundEC50 for Ca2+ mobilizationCell line dependent (typically in the nM to µM range)
This compound + L-leucyl-L-arginineEC50 for Ca2+ mobilizationSignificant rightward shift compared to this compound alone

Visualizing this compound's Signaling Pathway and Experimental Logic

To further clarify the mechanism of action and the logic behind the specificity assays, the following diagrams are provided.

D_Kyotorphin_Signaling_Pathway DK This compound KTP_R Kyotorphin Receptor (GPCR) DK->KTP_R Gi Gi Protein KTP_R->Gi activates PLC Phospholipase C (PLC) Gi->PLC activates Ca_influx Intracellular Ca2+ Influx PLC->Ca_influx stimulates Met_release Met-enkephalin Release Ca_influx->Met_release triggers Opioid_R Opioid Receptor (μ, δ) Met_release->Opioid_R activates Effect Physiological Effect (e.g., Analgesia) Opioid_R->Effect leads to LeuArg L-leucyl-L-arginine (Antagonist) LeuArg->KTP_R blocks Naloxone Naloxone (Antagonist) Naloxone->Opioid_R blocks

Caption: this compound Signaling Pathway and Points of Antagonist Action.

Experimental_Workflow start Start: Observe this compound Induced Effect test_antagonist Test with L-leucyl-L-arginine start->test_antagonist blocked Effect Blocked? test_antagonist->blocked specific Conclusion: Effect is likely mediated by Kyotorphin Receptor blocked->specific Yes not_specific Conclusion: Effect is likely off-target blocked->not_specific No test_naloxone Test with Naloxone specific->test_naloxone opioid_mediated Effect Blocked? test_naloxone->opioid_mediated opioid_conclusion Conclusion: Effect is mediated by endogenous opioids opioid_mediated->opioid_conclusion Yes non_opioid_conclusion Conclusion: Effect is not mediated by endogenous opioids opioid_mediated->non_opioid_conclusion No

Caption: Experimental Workflow for Validating this compound Specificity.

References

Interpreting bell-shaped dose-response curves with D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Kyotorphin. Our goal is to help you interpret your dose-response data, particularly the bell-shaped curve, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for analgesia?

A1: this compound is a synthetic, enzymatically stable analog of the endogenous dipeptide Kyotorphin (B1673678) (Tyr-Arg).[1][2] Its primary analgesic effect is not mediated by direct binding to opioid receptors.[3] Instead, it binds to a specific G protein-coupled receptor (GPCR), which activates a Gi protein.[2][3] This initiates a signaling cascade involving Phospholipase C (PLC), leading to an influx of extracellular Ca2+.[2][3] The increase in intracellular calcium stimulates the release of the endogenous opioid peptide, Met-enkephalin.[3][4] Met-enkephalin then acts on opioid receptors to produce analgesia.[3]

Q2: I am observing a bell-shaped (biphasic) dose-response curve in my experiments. At low concentrations, this compound seems to increase pain sensitivity, while at higher concentrations, it is analgesic. Why is this happening?

A2: This is a known phenomenon with Kyotorphin and its analogs. The bell-shaped curve is thought to be due to the activation of different signaling pathways at different concentrations.[3]

  • At very low concentrations (femtomolar to picomolar range): this compound may preferentially activate a pathway leading to the release of Substance P from nociceptor endings.[3][5] Substance P is a key neurotransmitter involved in the transmission of pain signals, resulting in a nociceptive (pain-enhancing) effect.

  • At higher concentrations (nanomolar to micromolar range): The dominant effect is the release of Met-enkephalin, which leads to an antinociceptive (analgesic) effect.[3][4]

At even higher concentrations, receptor desensitization or other inhibitory mechanisms might lead to a decrease in the analgesic effect, contributing to the "bell shape" of the curve.

Q3: My this compound peptide won't dissolve properly. What should I do?

A3: this compound is a dipeptide and should be soluble in aqueous solutions. If you are experiencing solubility issues, consider the following:

  • Check the peptide's salt form: Peptides are often supplied as a salt (e.g., TFA salt). The net peptide content might be lower than the total weight. Ensure your concentration calculations are based on the net peptide weight.

  • Use a suitable solvent: For initial stock solutions, use sterile, nuclease-free water or a buffer compatible with your experimental system (e.g., PBS).

  • Gentle agitation: Vortexing or sonicating the solution gently can aid dissolution. Avoid harsh conditions that could degrade the peptide.

  • pH adjustment: If the peptide is still not dissolving, a small change in the pH of the solvent might help.

Q4: I am seeing a lot of variability in my results between experiments. What could be the cause?

A4: Inconsistent results with peptide experiments can arise from several factors:

  • Peptide degradation: this compound is more stable than its endogenous counterpart, but it can still degrade. Store the lyophilized peptide at -20°C or -80°C and the stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Improper handling: Always use sterile, nuclease-free solutions and pipette tips to avoid contamination.

  • Inaccurate dilutions: Ensure accurate and consistent serial dilutions for your dose-response experiments.

  • Cell culture conditions: If you are using cell-based assays, variations in cell passage number, confluency, and overall health can significantly impact the results.

Data Presentation

Table 1: Representative Bell-Shaped Dose-Response of this compound in a Paw Withdrawal Assay

This table presents representative data illustrating the biphasic effect of this compound on nociception. The response is measured as the paw withdrawal latency in seconds to a thermal stimulus. A decrease in latency indicates a pro-nociceptive effect, while an increase indicates an anti-nociceptive (analgesic) effect.

This compound ConcentrationMean Paw Withdrawal Latency (seconds)Standard Deviation
Vehicle (Control)10.20.8
10 fM8.50.7
100 fM7.90.6
1 pM8.20.7
10 pM9.80.9
100 pM11.51.0
1 nM13.81.2
10 nM15.61.4
100 nM16.21.5
1 µM15.11.3
10 µM13.51.1
Table 2: this compound-Induced Met-enkephalin Release from Striatal Slices

This table summarizes the dose-dependent effect of this compound on the release of Met-enkephalin from rat striatal slices in vitro. The data is presented as a fold increase over the basal release.

This compound ConcentrationFold Increase in Met-enkephalin ReleaseStandard Deviation
Basal (Control)1.00.1
1 µM1.60.2
10 µM3.40.4
100 µM4.20.5
500 µM2.50.3

Experimental Protocols

Protocol 1: In Vitro Met-enkephalin Release Assay from Rat Striatal Slices

This protocol describes a method to measure the release of Met-enkephalin from isolated rat striatal slices in response to this compound.

Materials:

  • Adult male Wistar rats

  • Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O2/5% CO2

  • This compound stock solution

  • Met-enkephalin RIA kit or ELISA kit

  • Perifusion system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved institutional protocols.

    • Rapidly dissect the striatum on a cold plate.

    • Prepare 300-µm thick slices using a McIlwain tissue chopper.

    • Allow slices to recover in gassed KRB at 37°C for 30 minutes.

  • Perifusion:

    • Transfer the slices to the chambers of a perifusion system.

    • Perfuse with gassed KRB at a flow rate of 0.5 mL/min for a 60-minute equilibration period.

    • Collect basal release fractions for 10 minutes.

    • Switch to KRB containing the desired concentration of this compound and collect fractions for 20 minutes.

    • Switch back to KRB without this compound and collect washout fractions for 20 minutes.

  • Quantification of Met-enkephalin:

    • Immediately acidify the collected fractions to prevent degradation.

    • Quantify the Met-enkephalin content in each fraction using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Express the Met-enkephalin release as a percentage or fold increase over the basal release.

Protocol 2: Assessment of Nociceptive Response to this compound using the Formalin Test

This protocol outlines a method to observe the biphasic dose-response of this compound in a chemical-induced pain model in mice.

Materials:

  • Adult male Swiss Webster mice

  • This compound solutions at various concentrations (fM to µM range)

  • 5% formalin solution

  • Observation chambers with mirrors for unobstructed view of the paws

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration:

    • Administer the desired concentration of this compound or vehicle via intraplantar injection into the right hind paw 15 minutes before the formalin injection.

  • Induction of Nociception:

    • Inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation:

    • Immediately after the formalin injection, place the mouse back into the observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw in 5-minute intervals for a total of 60 minutes.

    • The early phase (0-5 minutes) represents acute nociception, and the late phase (15-60 minutes) represents inflammatory pain.

  • Data Analysis:

    • Plot the nociceptive score (time spent in pain-related behaviors) against the this compound concentration for both the early and late phases.

Mandatory Visualizations

D_Kyotorphin_Analgesic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Kyotorphin_Receptor Kyotorphin Receptor (GPCR) This compound->Kyotorphin_Receptor Binds Gi_protein Gi Protein Kyotorphin_Receptor->Gi_protein Activates PLC Phospholipase C Gi_protein->PLC Activates Ca_influx Ca2+ Influx PLC->Ca_influx Stimulates Met_Enk_Release Met-enkephalin Release Ca_influx->Met_Enk_Release

Caption: this compound Analgesic Signaling Pathway.

Bell_Shaped_Response_Hypothesis cluster_low_dose Low Concentration (fM - pM) cluster_high_dose High Concentration (nM - µM) D_Kyotorphin This compound Substance_P_Pathway Preferential activation of Substance P release pathway D_Kyotorphin->Substance_P_Pathway Low Dose Met_Enk_Pathway Dominant activation of Met-enkephalin release pathway D_Kyotorphin->Met_Enk_Pathway High Dose Nociception Nociception (Increased Pain) Substance_P_Pathway->Nociception Analgesia Analgesia (Pain Relief) Met_Enk_Pathway->Analgesia

References

Validation & Comparative

D-Kyotorphin vs. Morphine: A Comparative Analysis of Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the analgesic potency, efficacy, and underlying signaling mechanisms of the endogenous dipeptide D-Kyotorphin and the archetypal opioid, Morphine. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed comparison supported by experimental data to inform future analgesic research.

Executive Summary

This compound, an endogenous dipeptide, and Morphine, a potent opioid analgesic, relieve pain through distinct mechanisms. Morphine directly activates opioid receptors, leading to a cascade of intracellular events that suppress neuronal excitability. In contrast, this compound exerts its analgesic effect indirectly by stimulating the release of endogenous opioids, specifically Met-enkephalin. While both substances produce profound analgesia, their differing modes of action result in variations in potency and signaling pathways. This guide provides a detailed comparison of their analgesic profiles, supported by quantitative data from preclinical studies, and elucidates their respective molecular signaling cascades.

Analgesic Potency and Efficacy: A Quantitative Comparison

The analgesic potency of this compound and Morphine has been evaluated in various animal models using nociceptive tests such as the tail-pinch and tail-flick assays. The median effective dose (ED50) is a standard measure of potency, representing the dose required to produce a therapeutic effect in 50% of the subjects.

CompoundAnimal ModelNociceptive TestAdministration RouteED50Citation
This compound (as Tyr-D-Arg) MouseTail-pinchIntracisternal6.2 nmol/mouse[1]
Kyotorphin (B1673678) MouseTail-pinchIntracisternal15.7 nmol/mouse[1]
Morphine RatTail-flickIntrathecal1.06 µg[2]
Morphine MouseTail-flickIntrathecal1 µg (attenuated by (+)-morphine)[3]
Morphine MouseTail-flickIntracerebroventricular (i.c.v.)0.2 µg (synergistic with i.t.)[4]

Note: A direct comparison of ED50 values should be made with caution due to variations in experimental conditions, including animal species, administration routes, and specific protocols for nociceptive testing. A study directly comparing an enzymatically stable derivative of kyotorphin, Tyr-D-Arg, with the parent compound kyotorphin in the tail-pinch test in mice revealed that Tyr-D-Arg is more potent.[1]

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and Morphine are initiated by their interaction with distinct receptor systems, triggering different intracellular signaling cascades.

This compound: Indirect Opioid Activation

This compound's analgesic action is not mediated by direct binding to opioid receptors. Instead, it binds to a specific, yet to be fully characterized, G-protein coupled receptor.[1][5][6] This interaction initiates a signaling cascade involving the G-protein αi subunit and phospholipase C (PLC).[1][6] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 then binds to its receptor (InsP3R) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[1][7] This rise in intracellular Ca2+ is further amplified by the opening of transient receptor potential cation channel subfamily C member 1 (TRPC1) channels in the plasma membrane, leading to a significant influx of extracellular Ca2+.[1][7] The elevated intracellular Ca2+ concentration is thought to enhance the recruitment and fusion of synaptic vesicles containing Met-enkephalin with the presynaptic membrane, leading to its release.[1][7] The released Met-enkephalin then acts on μ- and δ-opioid receptors to produce analgesia.[5]

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Kyotorphin_Receptor Kyotorphin Receptor (GPCR) This compound->Kyotorphin_Receptor G_Protein Gαi/βγ Kyotorphin_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates InsP3 InsP3 PLC->InsP3 produces TRPC1 TRPC1 Channel Ca2+ Ca²⁺ TRPC1->Ca2+ influx InsP3R InsP3R InsP3->InsP3R binds to Ca2+->TRPC1 activates Vesicle Met-enkephalin Vesicle Ca2+->Vesicle promotes fusion Met-enkephalin Met-enkephalin Vesicle->Met-enkephalin releases Opioid_Receptor_Ext μ/δ-Opioid Receptor Met-enkephalin->Opioid_Receptor_Ext acts on InsP3R->Ca2+ releases

This compound Signaling Pathway
Morphine: Direct Opioid Receptor Agonism

Morphine produces analgesia by acting as a direct agonist at μ-opioid receptors, which are G-protein coupled receptors.[8] Upon binding, Morphine stabilizes the active conformation of the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[8] The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] The Gβγ subunit has two main effects: it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[8][10][11] The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.

Morphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR G_Protein Gαi/o / Gβγ MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi/o) GIRK GIRK Channel G_Protein->GIRK activates (Gβγ) Ca_Channel N-type Ca²⁺ Channel G_Protein->Ca_Channel inhibits (Gβγ) cAMP cAMP AC->cAMP decreases K_ion K⁺ GIRK->K_ion efflux Ca_ion Ca²⁺ Ca_Channel->Ca_ion influx blocked Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Ca_ion->Hyperpolarization

Morphine Signaling Pathway

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following is a representative protocol for the tail-flick test, a common assay for assessing analgesic activity.

Tail-Flick Test Protocol

Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus, as an indicator of analgesic effect.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimatization: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.[12]

  • Baseline Latency: Each mouse is gently placed in the restrainer, and its tail is positioned over the radiant heat source. The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound (this compound or Morphine) or vehicle is administered via the specified route (e.g., intracerebroventricular, intrathecal, or subcutaneous injection).

  • Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value is then determined from the dose-response curve.

Tail_Flick_Test_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Administration Administer Drug or Vehicle Baseline->Administration Post_Treatment Measure Post-Treatment Tail-Flick Latency Administration->Post_Treatment Analysis Calculate %MPE and ED50 Post_Treatment->Analysis End End Analysis->End

Tail-Flick Test Workflow

Conclusion

This compound and Morphine represent two distinct approaches to achieving analgesia. Morphine's direct and potent agonism at μ-opioid receptors makes it a highly effective but also highly addictive analgesic with a significant side-effect profile. This compound, by harnessing the body's endogenous opioid system, presents a potentially safer alternative. Its indirect mechanism of action, which involves the controlled release of Met-enkephalin, may offer a more nuanced and potentially less tolerance-inducing form of pain relief. Further research into the specific receptors and downstream signaling of this compound and the development of stable, brain-penetrant analogs could pave the way for a new class of analgesics with improved therapeutic profiles.

References

D-Kyotorphin Demonstrates Superior In Vivo Stability Over its L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that the synthetic D-isoform of the analgesic dipeptide Kyotorphin (B1673678), D-Kyotorphin (L-Tyrosyl-D-Arginine), exhibits markedly enhanced stability in biological systems compared to its endogenous counterpart, L-Kyotorphin (L-Tyrosyl-L-Arginine). This increased resilience to enzymatic degradation translates to a more potent and prolonged analgesic effect, a critical consideration for the development of novel pain therapeutics.

The principal factor dictating the in vivo longevity of these neuropeptides is their susceptibility to metabolism by cerebral aminopeptidases. L-Kyotorphin is rapidly broken down by these enzymes, significantly curtailing its duration of action. In contrast, the incorporation of a D-arginine residue renders this compound a poor substrate for these enzymes, thereby extending its biological half-life and analgesic activity.

Comparative Stability and Analgesic Duration

Experimental evidence underscores the stability differences between the two isomers. While specific pharmacokinetic parameters such as in vivo half-life are not extensively documented in comparative studies, the duration of their primary biological effect—analgesia—serves as a reliable indicator of their relative stability.

ParameterL-KyotorphinThis compoundReference
Primary Metabolic Pathway Enzymatic degradation by brain aminopeptidases (e.g., KTPase)Resistant to degradation by brain aminopeptidases[1][2][3]
Key Metabolites L-Tyrosine and L-Arginine-[3]
Duration of Analgesic Effect (intracisternal administration in mice) 30 minutes60 minutes[1]

This table summarizes the key differences in the in vivo stability and resulting analgesic duration of L-Kyotorphin and this compound.

Mechanism of Action and Inactivation

L-Kyotorphin exerts its analgesic effects indirectly. Upon binding to a specific G-protein coupled receptor, it triggers a signaling cascade involving Phospholipase C (PLC) activation, which ultimately leads to the release of endogenous opioid peptides, primarily Met-enkephalin.[1][4] The analgesic signal is terminated when L-Kyotorphin is hydrolyzed into its constituent amino acids, L-Tyrosine and L-Arginine, by synaptic membrane-bound aminopeptidases.[3][5]

This compound, being resistant to this enzymatic breakdown, persists for a longer duration at the site of action, leading to a sustained release of Met-enkephalin and, consequently, a more durable analgesic response.[1]

Kyotorphin Signaling Pathway KTP Kyotorphin (L or D) GPCR Kyotorphin Receptor (GPCR) KTP->GPCR Binds G_Protein G-protein (Gi) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Met_Enk_Release Met-enkephalin Release PLC->Met_Enk_Release Stimulates Opioid_Receptor Opioid Receptor Met_Enk_Release->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia

Kyotorphin's indirect analgesic signaling pathway.

Experimental Protocols

In Vivo Stability Assessment via Analgesic Duration (Tail-Pinch Test)

This protocol provides a method to assess the in vivo stability of Kyotorphin isomers by measuring the duration of their analgesic effect.

1. Animal Model: Male mice are used for this assay.

2. Compound Administration:

  • L-Kyotorphin and this compound are dissolved in sterile saline.

  • The solutions are administered directly into the central nervous system via intracisternal (i.cist.) injection to bypass the blood-brain barrier. Doses are determined based on previous studies (e.g., 59.2 nmol for L-Kyotorphin and 29.5 nmol for this compound).[1]

3. Nociceptive Testing:

  • The tail-pinch test is used to measure the analgesic response. A clip is applied to the base of the mouse's tail, and the latency to a response (e.g., biting or attempting to remove the clip) is recorded.

  • A baseline latency is established before peptide administration.

  • Following injection, the latency is measured at various time points (e.g., 5, 15, 30, 45, 60, 90 minutes).

4. Data Analysis:

  • An increase in the response latency compared to baseline is indicative of an analgesic effect.

  • The duration of analgesia is defined as the time period during which a statistically significant increase in latency is observed.

  • The data for L-Kyotorphin and this compound are compared to determine their relative duration of action, which serves as an indirect measure of their in vivo stability.[1]

Workflow for In Vivo Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Peptide_Prep Prepare Peptide Solutions (L-KTP & D-KTP in saline) Animal_Model->Peptide_Prep Baseline Measure Baseline Nociceptive Response Peptide_Prep->Baseline Injection Administer Peptides (Intracisternal) Baseline->Injection Time_Points Measure Response at Multiple Time Points Injection->Time_Points Calc_Latency Calculate Change in Response Latency Time_Points->Calc_Latency Compare Compare Duration of Analgesic Effect Calc_Latency->Compare Stability Infer Relative In Vivo Stability Compare->Stability

A typical experimental workflow for comparing in vivo stability.

Conclusion for Drug Development Professionals

The enhanced in vivo stability of this compound makes it a more attractive candidate for therapeutic development than its natural L-isomer. The prolonged duration of action suggests that this compound or its analogs could offer longer-lasting pain relief with potentially less frequent dosing. Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic profiles of this compound and developing delivery strategies to improve its bioavailability and central nervous system penetration.

References

A Comparative Guide to D-Kyotorphin and DAMGO: Unraveling Differential Opioid Signaling Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research, understanding the nuanced mechanisms by which different agonists modulate receptor signaling is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed, objective comparison of two frequently studied opioid-related peptides: the endogenous dipeptide D-Kyotorphin and the synthetic enkephalin analog [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO). While both are recognized for their roles in analgesia, their modes of action and downstream signaling consequences diverge significantly. This comparison focuses on their differential activation of opioid signaling pathways, supported by experimental data.

Core Functional Differences: Direct vs. Indirect Agonism

The fundamental distinction between DAMGO and this compound lies in their interaction with the mu-opioid receptor (MOR). DAMGO is a potent and selective direct agonist of the MOR, initiating the canonical signaling cascades associated with this receptor. In contrast, this compound is primarily understood to act as an indirect agonist . Its analgesic effects are largely attributed to its ability to stimulate the release of endogenous opioid peptides, such as Met-enkephalin, which then act on opioid receptors to produce their effects.[1][2][3] Some evidence also points to a specific G-protein coupled receptor for Kyotorphin that is distinct from the classical opioid receptors and is coupled to Gαi and Phospholipase C (PLC).[1][4]

This crucial difference in their mechanism of action explains the disparity in available quantitative data for direct MOR activation. While DAMGO's effects on G-protein activation and β-arrestin recruitment are well-characterized, similar data for this compound's direct action on the MOR is not prevalent in the scientific literature, as its primary effects are not mediated through direct receptor binding and activation of these specific pathways.

Quantitative Comparison of In Vitro Activity

The following tables summarize key quantitative parameters for DAMGO at the mu-opioid receptor from various in vitro functional assays. Due to its indirect mechanism of action, comparable data for this compound's direct effect on the mu-opioid receptor is not available.

Table 1: Mu-Opioid Receptor Binding Affinity of DAMGO

LigandRadioligandPreparationKᵢ (nM)Reference
DAMGO[³H]DAMGOMonkey Brain Membranes1.23[5]
DAMGO[³H]DAMGORat Brain Homogenates1.2[6]

Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay) for DAMGO

LigandCell/Tissue TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
DAMGOHuman Neuroblastoma SH-SY5Y cells45 nMFull Agonist[7]
DAMGOCHO-MOR Cells55 nMNot Reported[8]
DAMGORat Thalamus Membranes105 ± 9 nMNot Reported[8]

Table 3: β-Arrestin Recruitment Assay for DAMGO

LigandCell TypeAssayPotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
DAMGOHEK-293BRET23.2 nM (β-arrestin1)Full Agonist[9]
DAMGOHEK-293BRET19.2 nM (β-arrestin2)Full Agonist[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of DAMGO and this compound.

DAMGO_Signaling DAMGO DAMGO MOR Mu-Opioid Receptor (MOR) DAMGO->MOR G_protein Gαi/o Activation MOR->G_protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin AC Adenylyl Cyclase (AC) Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Activation Beta_Arrestin->ERK

Figure 1: DAMGO direct activation of MOR signaling pathways.

DKyotorphin_Signaling cluster_indirect Indirect Opioid Action cluster_direct Putative Direct Action DK This compound Release Stimulates Release of Endogenous Opioids (e.g., Met-enkephalin) DK->Release Endogenous_Opioids Met-enkephalin Release->Endogenous_Opioids Opioid_Receptors Opioid Receptors (μ, δ) Endogenous_Opioids->Opioid_Receptors Opioid_Signaling Canonical Opioid Signaling Opioid_Receptors->Opioid_Signaling DK2 This compound KTP_Receptor Kyotorphin Receptor DK2->KTP_Receptor G_protein_PLC Gαi & PLC Activation KTP_Receptor->G_protein_PLC Ca_Influx ↑ Ca²⁺ Influx G_protein_PLC->Ca_Influx

Figure 2: this compound's dual mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the presented data. The following are representative protocols for the key assays discussed.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a ligand for a receptor.

Objective: To determine the binding affinity of DAMGO for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO.

  • Test Compound: Unlabeled DAMGO.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of unlabeled DAMGO.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of unlabeled DAMGO.

    • Determine the IC₅₀ value, which is the concentration of unlabeled DAMGO that inhibits 50% of the specific binding of [³H]-DAMGO.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.[10]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of DAMGO for G-protein activation at the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP Solution: Guanosine 5'-diphosphate.

  • Filtration Apparatus: Cell harvester and filter mats.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Varying concentrations of DAMGO.

    • GDP solution.

    • Membrane suspension.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the DAMGO concentration to generate a dose-response curve.

    • Determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximal stimulation) from the curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to an activated GPCR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of DAMGO in recruiting β-arrestin to the mu-opioid receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Alternatively, commercially available assay systems like PathHunter® (DiscoverX) that utilize enzyme fragment complementation can be used.

  • Test Compound: DAMGO.

  • Assay Medium: Appropriate cell culture medium.

  • Detection Reagents: Substrate for the reporter system (e.g., a chemiluminescent substrate).

  • Luminometer or Fluorescence Plate Reader.

Procedure (using a chemiluminescent reporter system):

  • Cell Plating: Seed the engineered cells in a 96- or 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of DAMGO to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Plot the signal against the logarithm of the DAMGO concentration to generate a dose-response curve.

    • Determine the EC₅₀ and Eₘₐₓ from the curve.

Conclusion

This compound and DAMGO represent two distinct modalities of engaging the opioid system. DAMGO is a classic, direct-acting mu-opioid receptor agonist with well-defined G-protein and β-arrestin signaling profiles. In contrast, this compound's effects are primarily indirect, mediated through the release of endogenous opioids, with some evidence for a separate, direct receptor target. This fundamental difference in their mechanism of action is crucial for the interpretation of their physiological effects and for their application in research. For scientists and drug developers, the choice between using DAMGO or this compound will depend on the specific research question: DAMGO is the tool of choice for studying direct mu-opioid receptor agonism and its downstream consequences, while this compound is more suited for investigating the modulation of endogenous opioid systems. The distinct signaling profiles of direct-acting agonists like DAMGO, particularly the balance between G-protein activation and β-arrestin recruitment, continue to be a major focus in the quest for safer and more effective analgesics.

References

A Comparative Analysis of the Analgesic Effects of D-Kyotorphin and Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of D-Kyotorphin, an enzymatically stable analog of the endogenous neuropeptide Kyotorphin (B1673678), and various synthetic opioid peptides. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development in pain management.

Executive Summary

This compound presents a unique, indirect mechanism of analgesia by stimulating the release of endogenous opioid peptides, specifically Met-enkephalin. This contrasts with synthetic opioid peptides, which typically exert their effects through direct agonism at opioid receptors (μ, δ, and κ). This fundamental difference in their mechanism of action results in distinct pharmacological profiles. While synthetic opioids often exhibit high potency, their direct receptor interaction is also associated with significant side effects such as respiratory depression, tolerance, and dependence. This compound, by leveraging the body's own pain modulation system, offers a potentially safer alternative, though its analgesic potency can be context-dependent and influenced by the specific site of action within the central nervous system.

Data Presentation: Quantitative Comparison of Analgesic Potency and Receptor Affinity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the analgesic potency and receptor binding affinities of this compound and selected synthetic opioid peptides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Analgesic Potency (ED₅₀ Values)

CompoundTestAdministration RouteED₅₀SpeciesReference
This compound Tail-pinchIntracerebral (PAG)6.2 µ g/rat Rat[1]
Tail-pinchIntracerebral (NRPG)8.8 µ g/rat Rat[1]
Tail-pinchIntracerebral (LSS)10.6 µ g/rat Rat[1]
Tail-pinchIntracisternal6.2 nmol/mouseMouse[2]
Morphine Tail-flickIntraperitoneal5 mg/kgRat[3]
DAMGO -----
Isotonitazene Tail-flickIntravenous0.00156 mg/kgMouse
Metonitazene Tail-flickIntravenous0.03 mg/kgMouse
Fentanyl Tail-flickIntravenous0.00578 mg/kgMouse

PAG: Periaqueductal Gray; NRPG: Nucleus Reticularis Paragigantocellularis; LSS: Lumbosacral Subarachnoid Space. ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.

Table 2: Receptor Binding Affinity (Kᵢ Values)

CompoundReceptorRadioligandKᵢ (nM)Tissue SourceReference
This compound Opioid Receptors-Does not directly bind-[4]
DAMGO µ[³H]DAMGO1.18Human recombinant[5]
δ[³H]DPDPE1,430Human recombinant[5]
κ[³H]U69,593213Human recombinant[5]
DPDPE δ[³H]DPDPE--
Isotonitazene µ[³H]DAMGO0.06CHO-MOR cells
Metonitazene µ[³H]DAMGO0.23CHO-MOR cells
Morphine µ[³H]DAMGO~3.0Guinea-pig brain
δ[³H]DPDPE>1000Guinea-pig brain
κ[³H]U69,593>1000Guinea-pig brain

Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

The analgesic effects of this compound and synthetic opioid peptides are mediated by distinct signaling cascades. This compound activates its own G-protein coupled receptor, leading to the release of endogenous opioids, which then act on opioid receptors. Synthetic opioids directly bind to and activate opioid receptors, initiating downstream signaling.

D_Kyotorphin_Signaling_Pathway DK This compound KTP_R Kyotorphin Receptor (GPCR) DK->KTP_R Binds G_protein G-protein (Gi/o) KTP_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vesicle Met-Enkephalin Vesicle Ca_release->Vesicle Triggers Fusion PKC->Vesicle Phosphorylates Met_Enk Met-Enkephalin Release Vesicle->Met_Enk Opioid_R Opioid Receptor (μ/δ) Met_Enk->Opioid_R Binds Analgesia Analgesia Opioid_R->Analgesia

Caption: this compound Signaling Pathway.

Synthetic_Opioid_Signaling_Pathway cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Opioid Synthetic Opioid Peptide Opioid_R Opioid Receptor (μ, δ, or κ) Opioid->Opioid_R Binds G_protein G-protein (Gi/o) Opioid_R->G_protein Activates Opioid_R_arr Opioid Receptor (Phosphorylated) Opioid_R->Opioid_R_arr Phosphorylation by GRK GRK GRK AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia_G Analgesia cAMP->Analgesia_G Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia_G K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia_G Opioid_arr Synthetic Opioid Peptide Opioid_arr->Opioid_R_arr Beta_Arrestin β-Arrestin Opioid_R_arr->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK Side_Effects Side Effects (e.g., Tolerance, Resp. Depression) Internalization->Side_Effects MAPK->Side_Effects

Caption: Synthetic Opioid Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Tail-Pinch Test (for Analgesia)

Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent's response to a noxious mechanical stimulus applied to the tail.

Apparatus:

  • Artery clip with adjustable pressure (e.g., set to 500g).

  • Timer.

  • Animal restraining device.

Procedure:

  • Acclimatize the animals (mice or rats) to the restraining device to minimize stress-induced analgesia.

  • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intracisternal or intracerebral injection).

  • At predetermined time points post-administration, apply the artery clip to the base of the animal's tail.

  • Start the timer immediately upon application of the clip.

  • Observe the animal for a response, which may include biting, licking, or attempting to remove the clip.

  • Stop the timer as soon as the animal responds and record the latency.

  • A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, the clip is removed, and the maximum latency is recorded.

  • The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • The ED₅₀ is determined by testing a range of doses and analyzing the dose-response curve.

Hot-Plate Test (for Analgesia)

Objective: To evaluate the analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus.

Apparatus:

  • Hot-plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).

  • Transparent cylinder to confine the animal to the hot surface.

  • Timer.

Procedure:

  • Acclimatize the animals (typically mice) to the experimental room and handling.

  • Administer the test compound or vehicle control.

  • At specified time intervals after administration, place the animal on the heated surface of the hot-plate and start the timer.

  • Observe the animal for nociceptive responses, such as licking of the hind paws, jumping, or vocalization.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Calculate the %MPE as described for the tail-pinch test.

  • Determine the ED₅₀ from the dose-response data.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the µ-opioid receptor).

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Test compound (synthetic opioid peptide).

  • Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Filtration apparatus (cell harvester with glass fiber filters).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains cell membranes and radioligand.

    • Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., naloxone) to saturate all specific binding sites.

    • Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow start Start animal_prep Animal Acclimatization and Preparation start->animal_prep binding_assay Receptor Binding Assay start->binding_assay compound_admin Compound Administration (this compound or Synthetic Opioid) animal_prep->compound_admin analgesia_assay Analgesia Assessment compound_admin->analgesia_assay tail_pinch Tail-Pinch Test analgesia_assay->tail_pinch Mechanical Stimulus hot_plate Hot-Plate Test analgesia_assay->hot_plate Thermal Stimulus data_analysis_analgesia Data Analysis (Calculate %MPE, Determine ED₅₀) tail_pinch->data_analysis_analgesia hot_plate->data_analysis_analgesia comparison Comparative Analysis of Potency and Affinity data_analysis_analgesia->comparison incubation Incubation with Radioligand and Test Compound binding_assay->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis_binding Data Analysis (Determine IC₅₀, Calculate Kᵢ) scintillation->data_analysis_binding data_analysis_binding->comparison end End comparison->end

Caption: General Experimental Workflow.

References

Validating D-Kyotorphin-Induced Met-enkephalin Release with Naloxone Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and supporting experimental data to validate the mechanism of D-Kyotorphin (D-KTP) in inducing Met-enkephalin release and its subsequent antagonism by naloxone (B1662785). The data presented is compiled from various in vitro studies to offer a clear perspective on this signaling pathway.

Unveiling the Mechanism: this compound's Indirect Opioid Action

This compound, an analgesic dipeptide, exerts its effects not by directly binding to opioid receptors, but by stimulating the release of endogenous opioid peptides, specifically Met-enkephalin.[1][2][3] This released Met-enkephalin then acts on opioid receptors to produce an analgesic effect. The opioid receptor antagonist naloxone is a critical tool to validate this indirect mechanism. By blocking the opioid receptors, naloxone should inhibit the final analgesic effect, thus confirming that this compound's action is dependent on the release of endogenous opioids.[2][4]

Quantitative Analysis of this compound-Induced Met-enkephalin Release

The following table summarizes the quantitative data from in vitro studies on the effect of this compound and its L-isomer, Kyotorphin, on Met-enkephalin release from neural tissues. The data clearly demonstrates a dose-dependent increase in Met-enkephalin release upon application of these peptides.

CompoundConcentrationTissue PreparationFold Increase in Met-enkephalin Release (compared to basal)Naloxone Antagonism
Kyotorphin1 µMRat Striatum Slices1.6-foldNot explicitly quantified, but analgesic effects are naloxone-reversible.
Kyotorphin10 µMRat Striatum Slices3.4-foldNot explicitly quantified, but analgesic effects are naloxone-reversible.[5]
Kyotorphin10 µMGuinea Pig Spinal Cord Preparations2.2-foldNot explicitly quantified, but analgesic effects are naloxone-reversible.[5]
This compound0.5 mM (maximal)Rat Striatum2 to 3-foldNot explicitly quantified, but facilitatory effects are reversibly inhibited by 10 µM naloxone.[1][6]

Signaling Pathway of this compound Action and Naloxone Blockade

The signaling cascade initiated by this compound leading to Met-enkephalin release and its subsequent antagonism by naloxone is a multi-step process. This compound binds to its specific G-protein coupled receptor, the Kyotorphin receptor (KTPr). This binding activates the Gi subunit of the G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3), which then triggers the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is the direct stimulus for the exocytosis of Met-enkephalin-containing vesicles. The released Met-enkephalin then binds to and activates post-synaptic opioid receptors (primarily µ and δ), leading to an analgesic effect. Naloxone, a non-selective opioid receptor antagonist, competes with Met-enkephalin for binding to these opioid receptors, thereby blocking the downstream signaling and inhibiting the analgesic effect.[2][4][5][7]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound KTPr Kyotorphin Receptor (KTPr) (GPCR) This compound->KTPr Binds G-protein (Gi) G-protein (Gi) KTPr->G-protein (Gi) Activates PLC Phospholipase C (PLC) G-protein (Gi)->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2+ Ca2+ Influx IP3->Ca2+ Triggers Met-Enk Vesicle Met-enkephalin Vesicle Ca2+->Met-Enk Vesicle Stimulates Met-Enk Release Met-enkephalin Release Met-Enk Vesicle->Met-Enk Release Exocytosis Opioid Receptor Opioid Receptor (µ, δ) Met-Enk Release->Opioid Receptor Binds & Activates Analgesic Effect Analgesic Effect Opioid Receptor->Analgesic Effect Naloxone Naloxone Naloxone->Opioid Receptor Blocks

Caption: this compound signaling pathway for Met-enkephalin release and its antagonism by naloxone.

Experimental Protocols

In Vitro Met-enkephalin Release Assay from Brain Slices

This protocol outlines the general procedure for measuring this compound-induced Met-enkephalin release from brain tissue slices.

  • Tissue Preparation:

    • Animal models, typically rats or guinea pigs, are euthanized according to ethical guidelines.

    • The brain is rapidly excised and placed in ice-cold, oxygenated Krebs-bicarbonate buffer.

    • Specific brain regions, such as the striatum or spinal cord, are dissected.

    • Tissue slices of a defined thickness (e.g., 300-400 µm) are prepared using a vibratome or tissue chopper.

  • Incubation and Stimulation:

    • The slices are pre-incubated in oxygenated Krebs-bicarbonate buffer at 37°C to allow for stabilization.

    • For basal release measurement, slices are incubated in the buffer for a defined period (e.g., 10 minutes).

    • To measure stimulated release, slices are incubated with varying concentrations of this compound (e.g., 1 µM to 0.5 mM).

    • For antagonism studies, slices are pre-incubated with naloxone (e.g., 10 µM) before the addition of this compound.

  • Sample Collection and Analysis:

    • The incubation medium (superfusate) is collected at the end of each incubation period.

    • The concentration of Met-enkephalin in the superfusate is quantified using a specific and sensitive method, typically a radioimmunoassay (RIA).

    • The tissue slices are often homogenized to determine the total tissue content of Met-enkephalin, allowing for the calculation of fractional release.

  • Data Analysis:

    • The amount of Met-enkephalin released is expressed as a percentage of the total tissue content or as a fold increase over the basal release.

    • Statistical analysis is performed to determine the significance of the this compound-induced release and its inhibition by naloxone.

Experimental Workflow for Validation

The following diagram illustrates the logical flow of an experiment designed to validate the this compound-induced Met-enkephalin release and its blockade by naloxone.

cluster_workflow Experimental Workflow cluster_conditions Experimental Conditions A Prepare Brain Slices (e.g., Striatum) B Pre-incubation and Equilibration A->B C1 Control (Basal Release) B->C1 C2 This compound B->C2 C3 Naloxone + this compound B->C3 C4 Naloxone Alone B->C4 D Incubate Slices C1->D Incubate in Buffer C2->D Incubate with D-KTP C3->D Pre-incubate with Naloxone, then add D-KTP C4->D Incubate with Naloxone E Collect Superfusate D->E F Quantify Met-enkephalin (Radioimmunoassay) E->F G Analyze and Compare Results F->G

Caption: Workflow for validating this compound-induced Met-enkephalin release and naloxone antagonism.

Conclusion

References

A Comparative Analysis of D-Kyotorphin's Analgesic Effects Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Kyotorphin's Performance with Supporting Experimental Data.

This compound (D-KTP), the D-arginine containing analogue of the endogenous neuropeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), has garnered significant interest for its potent analgesic properties.[1] Its resistance to enzymatic degradation compared to its L-isomer enhances its potential as a therapeutic agent.[2] This guide provides a cross-species comparison of the analgesic effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Quantitative Comparison of Analgesic Potency

SpeciesTest ModelAdministration RouteBrain Region (if applicable)This compound ED50Kyotorphin (L-isomer) ED50Reference
RatTail-pinchLocal applicationPeriaqueductal Gray (PAG)6.2 µ g/rat 59.0 µ g/rat [2]
RatTail-pinchLocal applicationNucleus Reticularis Paragigantocellularis (NRPG)8.8 µ g/rat 105 µ g/rat [2]
RatTail-pinchLocal applicationLumbosacral Subarachnoid Space (LSS)10.6 µ g/rat 52.6 µ g/rat [2]
MouseTail-pinchIntracisternal (i.cist.)-6.2 nmol/mouse15.7 nmol/mouse[5]

Note: The significantly lower ED50 values for this compound compared to Kyotorphin highlight its enhanced potency, which is attributed to its greater stability.[5]

Experimental Protocols

In-Vivo Analgesia Assessment in Rodents (Tail-Pinch Test)

The tail-pinch test is a commonly used method to assess nociception and the efficacy of analgesic compounds in rodents.

Objective: To determine the dose-dependent analgesic effect of this compound.

Apparatus: An artery clip calibrated to apply a specific pressure (e.g., 500g).

Procedure:

  • Acclimatization: Animals are habituated to the experimental room and handling for a set period before the test.

  • Baseline Measurement: The artery clip is applied to the base of the animal's tail, and the latency to a response (e.g., biting or attempting to remove the clip) is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., intracisternal injection or local application to a specific brain region).

  • Post-treatment Measurement: At predetermined time points after administration, the tail-pinch test is repeated, and the response latency is recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE) or by determining the ED50 value, which is the dose required to produce a defined level of analgesia in 50% of the subjects.

Ex-Vivo Met-enkephalin Release Assay (Guinea Pig Striatal Slices)

This protocol is used to investigate the mechanism of action of this compound by measuring its ability to induce the release of endogenous opioids.[5]

Objective: To determine if this compound stimulates the release of Met-enkephalin from brain tissue.

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized, and the striatum is rapidly dissected and sliced to a specific thickness (e.g., 500 µm).

  • Perfusion: The slices are placed in a perfusion chamber and continuously superfused with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate and temperature.

  • Sample Collection: Perfusate samples are collected at regular intervals to establish a baseline level of Met-enkephalin release.

  • Stimulation: The tissue is stimulated with a high concentration of potassium chloride (KCl) to induce depolarization and neurotransmitter release, confirming the viability of the slices.

  • Drug Application: After a washout period, this compound is added to the perfusion medium, and samples are collected to measure its effect on Met-enkephalin release.

  • Quantification: The concentration of Met-enkephalin in the collected samples is determined using a sensitive immunoassay (e.g., radioimmunoassay - RIA).

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Analgesia

This compound is believed to exert its analgesic effect primarily by stimulating the release of endogenous opioid peptides, particularly Met-enkephalin.[1] This released Met-enkephalin then acts on opioid receptors to produce analgesia. The analgesic effects of kyotorphin in certain brain regions are sensitive to the opioid antagonist naloxone.[2]

D_Kyotorphin_Signaling_Pathway This compound This compound Kyotorphin_Receptor Kyotorphin Receptor (Putative) This compound->Kyotorphin_Receptor G_Protein G-Protein Activation Kyotorphin_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Met_Enk_Release Met-enkephalin Release Ca_Release->Met_Enk_Release Opioid_Receptor Opioid Receptor (μ, δ) Met_Enk_Release->Opioid_Receptor Analgesia Analgesia Opioid_Receptor->Analgesia Naloxone Naloxone Naloxone->Opioid_Receptor Inhibition Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_mechanistic Mechanistic Studies Species_Selection Species Selection (e.g., Rat, Mouse, Guinea Pig, Rabbit, Fish, Amphibian) Dose_Range_Finding Dose-Range Finding Study Species_Selection->Dose_Range_Finding Tissue_Collection Brain Tissue Collection Species_Selection->Tissue_Collection Behavioral_Assay Behavioral Nociceptive Assay (e.g., Tail-Pinch, Hot-Plate, Acetic Acid Test) Dose_Range_Finding->Behavioral_Assay ED50_Determination ED50 Determination & Potency Comparison Behavioral_Assay->ED50_Determination Ex_Vivo_Assay Ex-Vivo/In-Vitro Assays (e.g., Enkephalin Release, Receptor Binding) Tissue_Collection->Ex_Vivo_Assay Mechanism_Elucidation Elucidation of Mechanism of Action Ex_Vivo_Assay->Mechanism_Elucidation

References

A Comparative Guide to the Mechanisms of Pain Modulation: D-Kyotorphin vs. Endomorphins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pain modulation mechanisms of D-Kyotorphin and endomorphins, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct pathways and functional characteristics of these two classes of analgesic peptides.

Overview of this compound and Endomorphins

Endomorphins are a family of endogenous opioid peptides that exhibit high affinity and selectivity for the μ-opioid receptor, playing a direct role in the classical opioid-mediated analgesia pathway. In contrast, this compound, a synthetic, enzymatically stable analog of the endogenous dipeptide Kyotorphin, exerts its analgesic effects through an indirect mechanism. It does not bind to opioid receptors but instead triggers the release of endogenous opioid peptides, primarily Met-enkephalin.[1] This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

Quantitative Comparison of Receptor Binding and Analgesic Potency

The following tables summarize the key quantitative data for this compound and endomorphins, providing a basis for direct comparison of their receptor interactions and analgesic efficacy.

Table 1: Receptor Binding Affinity

LigandReceptorBinding Affinity (Ki/Kd)BmaxNotes
This compound Kyotorphin ReceptorKd: 0.34 nM (high affinity), 9.07 nM (low affinity)36 fmol/mg protein (high affinity), 1.93 pmol/mg protein (low affinity)Binds to its own specific G-protein coupled receptor.[2]
Endomorphin-1 μ-opioidKi: 0.33 - 1.11 nM-Exhibits very high affinity and selectivity for the μ-opioid receptor.[3][4]
δ-opioidKi: ~1440 nM-Low affinity for the δ-opioid receptor.[5]
κ-opioidKi: ~5400 nM-Very low affinity for the κ-opioid receptor.[5]
Endomorphin-2 μ-opioidKi: 0.69 nM-High affinity and selectivity for the μ-opioid receptor.[3][5]
δ-opioidKi: ~8970 nM-Very low affinity for the δ-opioid receptor.[5]
κ-opioidKi: ~5175 nM-Very low affinity for the κ-opioid receptor.[5]

Table 2: Analgesic Potency

CompoundAssayRoute of AdministrationED50Notes
This compound Tail-pinch testIntracisternal (i.cist.)6.2 nmol/mouseMore potent and longer-lasting than the native Kyotorphin.[6]
Endomorphin-1 Tail-flick testIntracerebroventricular (i.c.v.)6.16 nmolPotent centrally-mediated analgesia.[4]

Mechanisms of Action and Signaling Pathways

The analgesic effects of this compound and endomorphins are initiated by distinct signaling cascades.

This compound Signaling Pathway

This compound binds to its own specific G-protein coupled receptor (GPCR), which is coupled to Gi and subsequent activation of Phospholipase C (PLC).[1] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an intracellular calcium influx and the release of Met-enkephalin. The released Met-enkephalin then acts on μ- and δ-opioid receptors to produce analgesia.[1]

D_Kyotorphin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound KTP-R Kyotorphin Receptor (GPCR) This compound->KTP-R Binds Gi Gαi/βγ KTP-R->Gi Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gi->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Met-Enk_Vesicle Met-enkephalin Vesicle Ca_release->Met-Enk_Vesicle Induces Fusion Met-Enk_Release Met-enkephalin Release Met-Enk_Vesicle->Met-Enk_Release

This compound Signaling Pathway
Endomorphin Signaling Pathway

Endomorphins directly bind to and activate the μ-opioid receptor, an inhibitory GPCR.[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels (preventing neurotransmitter release), and the opening of potassium channels (hyperpolarizing the neuron).[7] The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Endomorphin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endomorphin Endomorphin MOR μ-Opioid Receptor (GPCR) Endomorphin->MOR Binds Gi Gαi/βγ MOR->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Neuronal_Inhibition Neuronal Inhibition Ca_Channel->Neuronal_Inhibition K_Channel K⁺ Channel K_Channel->Neuronal_Inhibition Gi->AC Inhibits Gi->Ca_Channel Inhibits Gi->K_Channel Activates cAMP->Neuronal_Inhibition Radioligand_Binding_Workflow prep 1. Preparation - Dilute membranes - Prepare radioligand - Prepare competitor dilutions incubation 2. Incubation - Combine membranes, radioligand, and competitor in a 96-well plate - Incubate to reach equilibrium prep->incubation filtration 3. Filtration - Rapidly filter plate contents through glass fiber filters to separate bound from free ligand incubation->filtration washing 4. Washing - Wash filters with ice-cold buffer to remove non-specific binding filtration->washing counting 5. Scintillation Counting - Place filters in vials with scintillation cocktail - Measure radioactivity (CPM) washing->counting analysis 6. Data Analysis - Calculate specific binding - Determine IC50 and Ki values counting->analysis GTP_gamma_S_Workflow prep 1. Preparation - Prepare membrane suspension - Prepare agonist dilutions - Prepare [³⁵S]GTPγS and GDP solutions incubation 2. Incubation - Combine membranes, agonist, and GDP - Pre-incubate prep->incubation reaction 3. Reaction Initiation - Add [³⁵S]GTPγS to start the binding reaction incubation->reaction termination 4. Termination & Filtration - Terminate the reaction by rapid filtration reaction->termination detection 5. Detection - Measure bound [³⁵S]GTPγS via scintillation counting termination->detection analysis 6. Data Analysis - Determine EC50 and Emax values detection->analysis Tail_Flick_Test_Workflow acclimatization 1. Acclimatization - Allow the animal to acclimate to the testing environment drug_admin 2. Drug Administration - Administer the test compound or vehicle control acclimatization->drug_admin testing 3. Nociceptive Testing - Place the animal in the tail-flick apparatus and apply the heat stimulus drug_admin->testing measurement 4. Latency Measurement - Record the time until the tail flick response testing->measurement analysis 5. Data Analysis - Compare the latencies between treatment and control groups measurement->analysis

References

A Comparative Analysis of D-Kyotorphin and its Amidated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the opioid analgesic dipeptide D-Kyotorphin and its amidated analogs. This analysis is supported by experimental data on their biological activity, receptor interaction, and enzymatic stability, offering insights into their potential as therapeutic agents.

This compound (Tyr-D-Arg) is a synthetic, enzymatically stable analog of the endogenous neuropeptide kyotorphin (B1673678) (Tyr-Arg).[1] Like its parent compound, this compound's analgesic effects are not mediated by direct binding to opioid receptors. Instead, it is understood to stimulate the release of endogenous opioid peptides, such as Met-enkephalin, which then act on opioid receptors to produce analgesia.[1][2] This indirect mechanism of action presents an intriguing avenue for pain management.

Modification of the C-terminus through amidation has been explored as a strategy to enhance the potency and bioavailability of kyotorphin analogs.[2] This guide focuses on a comparative analysis of this compound and its C-terminally amidated counterpart, Tyr-Arg-NH2, to elucidate the impact of these structural modifications on their pharmacological profiles.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the analgesic potency of this compound and its parent compound, kyotorphin. While the amidated analog Tyr-Arg-NH2 has been shown to be a potent analgesic upon systemic administration, specific ED50 values from direct comparative studies with this compound were not available in the reviewed literature.[2]

CompoundAnalgesic Potency (ED50)Duration of ActionTest Model
This compound (Tyr-D-Arg) 6.2 nmol/mouse[3]60 minutes[3]Tail-pinch test (mouse)
Kyotorphin (Tyr-L-Arg) 15.7 nmol/mouse[3]30 minutes[3]Tail-pinch test (mouse)
Tyr-Arg-NH2 Data not availableData not availableData not available

Signaling Pathways and Mechanism of Action

The primary mechanism of action for kyotorphin and its analogs involves the stimulation of Met-enkephalin release from nerve terminals.[2][4] This is initiated by the binding of the dipeptide to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) that is distinct from the classical opioid receptors.[2] Activation of this receptor is coupled to the Gi protein, leading to the activation of Phospholipase C (PLC).[4]

Kyotorphin Signaling Pathway Kyotorphin This compound or Amidated Analog Kyotorphin_Receptor Kyotorphin Receptor (GPCR) Kyotorphin->Kyotorphin_Receptor Binds to Gi_Protein Gi Protein Kyotorphin_Receptor->Gi_Protein Activates PLC Phospholipase C (PLC) Gi_Protein->PLC Activates Met_Enkephalin_Vesicle Vesicle Containing Met-enkephalin PLC->Met_Enkephalin_Vesicle Triggers Met_Enkephalin_Release Met-enkephalin Release Met_Enkephalin_Vesicle->Met_Enkephalin_Release Leads to Opioid_Receptor Opioid Receptor Met_Enkephalin_Release->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia Results in

Signaling cascade initiated by Kyotorphin analogs.

Experimental Protocols

Solid-Phase Synthesis of this compound (Tyr-D-Arg) and Tyr-Arg-NH2

The following are generalized protocols for the solid-phase synthesis of this compound and its amidated analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis of Tyr-D-Arg (this compound)

This protocol outlines the manual solid-phase synthesis of H-Tyr(tBu)-D-Arg(Pbf)-OH on a 2-chlorotrityl chloride resin.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-D-Arg(Pbf)-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any remaining active sites by adding a solution of DCM/methanol/DIEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM and N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the D-Arginine. Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid:

    • Activate Fmoc-Tyr(tBu)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from Tyrosine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Tyr-Arg-NH2

This protocol describes the synthesis of H-Tyr(tBu)-Arg(Pbf)-NH2 on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group and expose the amine functionality. Wash thoroughly with DMF.

  • First Amino Acid Coupling:

    • Activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid to the resin and agitate for 1-2 hours.

  • Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled Arginine.

  • Second Amino Acid Coupling:

    • Activate Fmoc-Tyr(tBu)-OH (3 equivalents) as in step 3.

    • Add to the resin and agitate for 1-2 hours.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA/TIS/water cocktail as described for this compound.

  • Purification: Purify the crude peptide amide by RP-HPLC.

Solid-Phase Peptide Synthesis Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 Resin_Prep Resin Swelling AA1_Coupling Couple Fmoc-AA1 Resin_Prep->AA1_Coupling Fmoc_Deprotection1 Fmoc Deprotection AA1_Coupling->Fmoc_Deprotection1 AA2_Coupling Couple Fmoc-AA2 Fmoc_Deprotection1->AA2_Coupling Fmoc_Deprotection2 Fmoc Deprotection AA2_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Fmoc_Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for solid-phase peptide synthesis.

Met-enkephalin Release Assay

This protocol describes an in vitro assay to measure the release of Met-enkephalin from brain tissue slices.[5]

  • Tissue Preparation:

    • Isolate and prepare brain tissue slices (e.g., from the striatum) of approximately 200-500 µm thickness.

    • Pre-incubate the slices in a perfusion chamber with a physiological buffer (e.g., Krebs-Ringer bicarbonate) at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Basal Release: Perfuse the slices with buffer at a constant rate and collect fractions to establish the basal release of Met-enkephalin.

  • Stimulation:

    • Introduce this compound or its amidated analog into the perfusion buffer at the desired concentration.

    • Continue to collect fractions during and after the stimulation period.

  • Sample Processing:

    • Acidify the collected fractions to prevent peptide degradation.

    • Extract and concentrate the peptides, for example, using solid-phase extraction with C18 cartridges.[4]

    • Lyophilize the extracted samples.

  • Quantification by Radioimmunoassay (RIA):

    • Reconstitute the lyophilized samples in RIA buffer.

    • Perform a competitive RIA using a specific primary antibody against Met-enkephalin and a radiolabeled Met-enkephalin tracer (e.g., ¹²⁵I-Met-enkephalin).

    • Separate antibody-bound from free tracer and measure the radioactivity.

    • Calculate the concentration of Met-enkephalin in the samples by comparison to a standard curve.

Met-enkephalin Release Assay Workflow Tissue_Prep Brain Slice Preparation Perfusion Perfusion & Basal Fraction Collection Tissue_Prep->Perfusion Stimulation Stimulation with Kyotorphin Analog Perfusion->Stimulation Fraction_Collection Stimulated Fraction Collection Stimulation->Fraction_Collection Extraction Peptide Extraction Fraction_Collection->Extraction RIA Radioimmunoassay (RIA) Extraction->RIA Quantification Quantification RIA->Quantification

Workflow for measuring Met-enkephalin release.

Conclusion

The available data indicates that this compound is a more potent and longer-acting analgesic than its parent compound, kyotorphin, primarily due to its enhanced enzymatic stability.[3] Amidated analogs of kyotorphin also exhibit significant biological activity, including potent analgesia and neuroprotective effects.[2][6] The primary mechanism for these effects is the stimulation of endogenous Met-enkephalin release through a specific kyotorphin receptor, highlighting an indirect pathway to opioid-mediated analgesia.

Further research is warranted to directly compare the analgesic potency of this compound and its amidated analogs under identical experimental conditions. Such studies would provide a clearer understanding of the structure-activity relationship and guide the development of more effective and safer analgesic agents. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative investigations.

References

D-Kyotorphin's Analgesic Efficacy: A Comparative Analysis in Neuropathic and Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the differential efficacy of analgesic compounds in distinct pain states is paramount. This guide provides a comparative analysis of D-Kyotorphin, a stable analog of the endogenous neuropeptide Kyotorphin, in preclinical models of neuropathic and inflammatory pain. The data presented is primarily based on studies of the closely related derivative, Kyotorphin-amide (KTP-NH2), due to a lack of direct comparative studies on this compound itself.

This compound, and its parent compound Kyotorphin (L-tyrosyl-L-arginine), are known to elicit analgesic effects through the release of endogenous opioids, primarily Met-enkephalin. This mechanism suggests a potential broad-spectrum efficacy against various pain types. However, emerging evidence from preclinical studies using derivatives indicates a nuanced profile of activity, with notable differences in its effectiveness and the conditions required for its analgesic action in neuropathic versus inflammatory pain.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the key quantitative findings from a study investigating the effects of the this compound analog, KTP-NH2, in a rat model of monoarthritis (inflammatory pain) and a model of neuropathic pain.

Table 1: Efficacy in a Model of Inflammatory Pain (Monoarthritis)

Treatment GroupDose (mg/kg, i.p.)Time Post-DosePaw Withdrawal Threshold (g)% Increase in Threshold
Saline-Baseline4.5 ± 0.5-
Saline-30 min4.2 ± 0.6-7%
KTP-NH232.3Baseline4.8 ± 0.7-
KTP-NH232.330 min8.5 ± 1.2*77%

*p < 0.05 compared to saline-treated group. Data adapted from a study on KTP-NH2 in a monoarthritic model.

Table 2: Efficacy in a Model of Neuropathic Pain

Treatment RegimenDose (mg/kg, i.p.)AssessmentPaw Withdrawal Threshold (g) - Von FreyPaw Withdrawal Duration (s) - Pin PrickPaw Withdrawal Duration (s) - Acetone (B3395972) Test
Single Dose KTP-NH232.330 min post-doseNo significant effectNo significant effectNo significant effect
Daily KTP-NH2 (7 days)32.330 min post-doseSignificant increaseSignificant decreaseSignificant decrease*

*p < 0.05 compared to vehicle-treated animals. Data adapted from a study on KTP-NH2 in a neuropathic pain model.

These findings suggest that while a single administration of a this compound analog can produce significant analgesia in an inflammatory pain model, repeated administration is necessary to achieve a therapeutic effect in a neuropathic pain model.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

Inflammatory Pain Model: Monoarthritis

  • Induction: Monoarthritis is induced by a single intra-articular injection of Freund's Complete Adjuvant (FCA) into the tibio-tarsal joint of the rat hind paw. This leads to a localized and persistent inflammation.

  • Pain Assessment: Mechanical hyperalgesia is assessed using the von Frey filament test, which measures the paw withdrawal threshold to a mechanical stimulus. A decrease in the threshold indicates increased pain sensitivity.

  • Drug Administration: KTP-NH2 or vehicle (saline) is administered intraperitoneally (i.p.).

Neuropathic Pain Model

  • Induction: A common model for neuropathic pain involves the chronic constriction injury (CCI) of the sciatic nerve. This procedure loosely ligates the sciatic nerve, leading to nerve damage and the development of persistent pain behaviors.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to non-noxious stimuli.

    • Hyperalgesia: Evaluated using the pin prick test, which measures the duration of paw withdrawal in response to a noxious mechanical stimulus.

    • Cold Allodynia: Assessed with the acetone test, where a drop of acetone is applied to the paw, and the duration of the withdrawal response is measured.

  • Drug Administration: KTP-NH2 or vehicle is administered i.p., either as a single dose or daily for a specified period.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Analgesia

This compound is believed to bind to a specific, yet-to-be-fully-characterized receptor on neuronal membranes. This binding event triggers a cascade that ultimately leads to the release of Met-enkephalin, which then acts on opioid receptors to produce analgesia.

D_Kyotorphin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound KTP_Receptor Kyotorphin Receptor This compound->KTP_Receptor Binds G_Protein G-Protein KTP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Ca_Influx Ca2+ Influx PLC->Ca_Influx Stimulates Met_Enk_Vesicle Met-Enkephalin Vesicle Ca_Influx->Met_Enk_Vesicle Triggers Fusion Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Met_Enk Met-Enkephalin Opioid_Receptor Opioid Receptor Met_Enk->Opioid_Receptor Binds Analgesia Analgesic Effect Opioid_Receptor->Analgesia Leads to

Caption: this compound signaling cascade leading to analgesia.

Experimental Workflow for Comparing this compound Efficacy

The following diagram outlines a typical experimental workflow for comparing the analgesic effects of this compound in neuropathic and inflammatory pain models.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Neuropathic_Model Induce Neuropathic Pain (e.g., CCI) D-Kyotorphin_Admin_N Administer this compound (Single or Repeated Doses) Neuropathic_Model->D-Kyotorphin_Admin_N Vehicle_Admin_N Administer Vehicle Neuropathic_Model->Vehicle_Admin_N Inflammatory_Model Induce Inflammatory Pain (e.g., CFA) D-Kyotorphin_Admin_I Administer this compound (Single Dose) Inflammatory_Model->D-Kyotorphin_Admin_I Vehicle_Admin_I Administer Vehicle Inflammatory_Model->Vehicle_Admin_I Behavioral_Tests_N Pain Behavior Tests: - Von Frey - Pin Prick - Acetone Test D-Kyotorphin_Admin_N->Behavioral_Tests_N Vehicle_Admin_N->Behavioral_Tests_N Behavioral_Tests_I Pain Behavior Tests: - Von Frey D-Kyotorphin_Admin_I->Behavioral_Tests_I Vehicle_Admin_I->Behavioral_Tests_I Data_Analysis Compare Paw Withdrawal Thresholds/Latencies Behavioral_Tests_N->Data_Analysis Behavioral_Tests_I->Data_Analysis

Caption: Workflow for preclinical pain model comparison.

A Comparative Analysis of the Receptor Binding Profiles of D-Kyotorphin and Other Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding characteristics of D-Kyotorphin against other prominent neuropeptides, including its native stereoisomer L-Kyotorphin, the highly selective Endomorphins, and the classic Enkephalins. The information presented is supported by experimental data to assist researchers in pharmacology and drug development.

Introduction to Neuropeptides

This compound (Tyr-D-Arg) is the synthetic, more stable, and potent stereoisomer of the endogenous dipeptide L-Kyotorphin (Tyr-L-Arg).[1][2] Discovered in 1979, Kyotorphin was identified as a neuroactive peptide with morphine-like analgesic properties.[3][4] Unlike traditional opioids, its primary mechanism is not direct binding to opioid receptors but rather stimulating the release of endogenous Met-enkephalin.[4][5] This guide contrasts its unique profile with that of other key neuropeptides: Endomorphin-1, Endomorphin-2, Met-enkephalin, and Leu-enkephalin, which interact directly with opioid receptors.

Quantitative Receptor Binding Profiles

The binding affinity of a ligand for its receptor is a critical measure of its potential pharmacological activity. The inhibition constant (Ki) is commonly used to quantify this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other selected neuropeptides for the primary opioid receptors (μ, δ, κ) and the putative Kyotorphin receptor.

Neuropeptideμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Kyotorphin Receptor (Kd, nM)
This compound No direct binding[4][6]No direct binding[4][6]No direct binding[4][6]0.34 (High Affinity) / 9.07 (Low Affinity)[1][7]
L-Kyotorphin No direct binding[4][6]No direct binding[4][6]No direct binding[4][6]0.34 (High Affinity) / 9.07 (Low Affinity)[1][7]
Endomorphin-1 0.36 - 1.11[8][9]>1000[9]>1000[9]Not Applicable
Endomorphin-2 High Affinity (similar to EM-1)[10][11]>500[10]>500 (κ1), ~20-30 (κ3)[10][12]Not Applicable
Met-enkephalin Moderate Affinity[13]High Affinity[13]Low to No Affinity[13]Not Applicable
Leu-enkephalin ~1.7[14]~1.26[14]Low to No Affinity[14][15]Not Applicable

Note: Ki values are compiled from multiple sources and represent approximate ranges.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from radioligand binding assays. This technique is fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., a neuropeptide) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

1. Membrane Preparation:

  • Target tissues (e.g., rodent brain) or cultured cells expressing the receptor of interest (e.g., CHO cells with recombinant human μ-opioid receptors) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay like the Bradford method.

2. Binding Assay:

  • The membrane preparation is incubated in assay tubes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for the μ-opioid receptor).

  • Varying concentrations of the unlabeled test compound (the "competitor," e.g., Endomorphin-1) are added to the tubes.

  • "Total binding" is measured in tubes with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of an unlabeled ligand known to saturate the receptors.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

G cluster_0 Preparation cluster_1 Assay cluster_2 Quantification cluster_3 Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Membrane Resuspension Centrifuge2->Resuspend Incubate Incubation Membranes + Radioligand + Competitor Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways

The binding of a neuropeptide to its receptor initiates a cascade of intracellular events. This compound and the opioid peptides compared here activate G-protein coupled receptors (GPCRs), but their downstream pathways differ significantly.

Opioid Receptor Signaling

Endomorphins and enkephalins activate opioid receptors (μ and δ), which are primarily coupled to inhibitory G-proteins (Gi/o).[1][17]

  • G-protein Activation: Upon agonist binding, the Gi/o protein is activated.

  • Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (inhibiting neurotransmitter release).

G cluster_0 Opioid Receptor Signaling Ligand Endomorphin / Enkephalin Receptor Opioid Receptor (μ, δ) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (α) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits (βγ) K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel activates (βγ) cAMP ↓ cAMP AC->cAMP NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization

Canonical Gi/o-coupled opioid receptor signaling pathway.

Kyotorphin Receptor Signaling

While the specific receptor for Kyotorphin has not been definitively cloned, studies indicate it is a GPCR that couples to the Gi/o protein.[1][7] However, its downstream signaling diverges from the canonical opioid pathway. Instead of primarily inhibiting adenylyl cyclase, it is proposed to activate Phospholipase C (PLC).[1][18][19]

  • G-protein Activation: Kyotorphin binds to its putative receptor, activating a Gi protein.

  • PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1]

  • Met-enkephalin Release: This rise in intracellular Ca²⁺ is believed to be the mechanism that triggers the release of Met-enkephalin from vesicles.[1]

G cluster_1 Kyotorphin Receptor Signaling Ligand This compound Receptor Kyotorphin Receptor Ligand->Receptor G_Protein Gi Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP₃ PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release releases Ca²⁺ Met_Enk_Release Met-enkephalin Release Ca_Release->Met_Enk_Release

Proposed signaling pathway for the Kyotorphin receptor.

References

Co-administration of D-Kyotorphin and Bestatin: A Comparative Analysis of Analgesic Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the effects of D-Kyotorphin administered alone versus in combination with bestatin (B1682670), a potent aminopeptidase (B13392206) inhibitor. The co-administration strategy is designed to enhance the analgesic effects of this compound by preventing its enzymatic degradation. This document summarizes key quantitative data from relevant studies, offers detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative findings from studies investigating the co-administration of this compound and bestatin.

ParameterThis compound AloneThis compound + BestatinFold ChangeReference
Analgesic Potency (ED50) Higher ED504.8 times lower ED504.8x Increase in Potency[1]
Kyotorphin (B1673678) Degradation (Vmax) 29.4 nmol/mg protein/minSignificantly Reduced-[1]
Kyotorphin Degradation (Km) 16.6 µMNot Applicable-[1]
Bestatin Inhibition (IC50) Not Applicable0.08 µM-[1]
Bestatin Inhibition (Ki) Not Applicable0.4 µM-[1]

Signaling Pathway and Mechanism of Action

This compound, an endogenous dipeptide, exerts its analgesic effects indirectly. It binds to a specific, yet-to-be-fully-characterized receptor on neuronal membranes, which is coupled to a Gi protein. This interaction triggers a signaling cascade involving the activation of Phospholipase C (PLC), leading to the release of Met-enkephalin, an endogenous opioid peptide. Met-enkephalin then binds to opioid receptors, resulting in an analgesic response. However, this compound is rapidly degraded by membrane-bound aminopeptidases.

Bestatin is a potent inhibitor of these aminopeptidases. By co-administering bestatin with this compound, the enzymatic degradation of this compound is blocked. This leads to a higher concentration of this compound at the receptor site for a longer duration, thereby potentiating the release of Met-enkephalin and significantly enhancing the analgesic effect.

This compound and Bestatin Co-administration Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DK This compound Receptor This compound Receptor DK->Receptor Binds Aminopeptidase Aminopeptidase DK->Aminopeptidase Substrate for Bestatin Bestatin Bestatin->Aminopeptidase Inhibits Gi Gi Protein Receptor->Gi Activates PLC Phospholipase C Gi->PLC Activates MetEnk Met-enkephalin Release PLC->MetEnk Stimulates OpioidReceptor Opioid Receptor MetEnk->OpioidReceptor Binds Degradation Degradation Aminopeptidase->Degradation Analgesia Analgesic Effect OpioidReceptor->Analgesia

This compound and Bestatin signaling pathway.

Experimental Protocols

The following protocols are based on the study by Ueda et al. (1985) published in Life Sciences[1] and generalized procedures for similar in vivo studies.

In Vivo Analgesia Assessment in Mice

Objective: To determine the potentiation of this compound-induced analgesia by bestatin.

Animals: Male ddY mice (or a similar strain) weighing 20-25g. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Materials:

  • This compound

  • Bestatin

  • Naloxone (B1662785) hydrochloride

  • Sterile, pyrogen-free physiological saline

  • Hamilton microsyringes

  • Apparatus for intracisternal injection

  • Tail-pinch test apparatus (e.g., artery clip with adjustable pressure)

Procedure:

  • Drug Preparation:

    • Dissolve this compound and bestatin in sterile physiological saline to the desired concentrations.

    • For co-administration, prepare a solution containing both this compound and bestatin.

    • Dissolve naloxone in sterile physiological saline.

  • Drug Administration:

    • Administer this compound (in desired doses) or the this compound/bestatin (50 µg) combination via intracisternal (i.cist.) injection in a volume of 5-10 µL.

    • For the control group, administer an equivalent volume of saline.

    • For antagonism studies, administer naloxone (0.5 mg/kg) subcutaneously (s.c.) 15 minutes prior to the intracisternal injection.

  • Analgesia Assessment (Tail-Pinch Test):

    • At various time points after injection (e.g., 5, 15, 30, 60 minutes), assess the analgesic response using the tail-pinch test.

    • Apply a constant, noxious pressure to the base of the mouse's tail using a calibrated artery clip.

    • The endpoint is the attempt of the animal to bite or lick the clip or vocalize.

    • Record the latency to the response. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.

    • The analgesic effect is quantified as the percentage of maximum possible effect (%MPE) or by determining the ED50 (the dose required to produce an analgesic effect in 50% of the animals).

In Vitro Kyotorphin Degradation Assay

Objective: To determine the kinetics of this compound degradation by brain homogenates and the inhibitory effect of bestatin.

Materials:

  • Rat brains

  • Sucrose (B13894) solution (0.32 M)

  • Tris-HCl buffer

  • This compound

  • Bestatin

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Brain Homogenate:

    • Euthanize rats and dissect the brains on ice.

    • Homogenize the brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • The resulting supernatant containing the membrane-bound aminopeptidases is used for the assay.

  • Enzyme Assay:

    • Pre-incubate the brain homogenate with or without bestatin at 37°C for a short period.

    • Initiate the reaction by adding this compound to the mixture.

    • Incubate the reaction mixture at 37°C for various time points.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Quantification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant for the amount of remaining this compound or the formation of its metabolites using HPLC.

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction at different substrate concentrations.

    • Determine the Vmax and Km of this compound degradation using a Lineweaver-Burk plot.

    • Calculate the IC50 and Ki values for bestatin inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo analgesia experiment.

Experimental Workflow for In Vivo Analgesia Study start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Groups (Control, D-KTP, D-KTP + Bestatin) acclimatize->grouping drug_prep Prepare Drug Solutions grouping->drug_prep injection Intracisternal Injection drug_prep->injection analgesia_test Tail-Pinch Test at Multiple Time Points injection->analgesia_test data_collection Record Response Latency analgesia_test->data_collection data_analysis Data Analysis (%MPE, ED50) data_collection->data_analysis end End data_analysis->end

Workflow for in vivo analgesia assessment.

References

Validating the Neuroprotective Effects of D-Kyotorphin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of D-Kyotorphin and its derivatives with other alternatives, supported by available experimental data. The focus is on in vitro studies that validate its potential as a neuroprotective agent.

Executive Summary

This compound (Tyr-D-Arg), an enzymatically stable analog of the endogenous dipeptide Kyotorphin (Tyr-Arg), has emerged as a potential neuroprotective agent. In vitro research, primarily focused on models of Alzheimer's disease, demonstrates that this compound and its amidated derivative, KTP-NH2, can mitigate key pathological features. The primary mechanism of action is believed to be the release of Met-enkephalin. While direct comparative studies with other established neuroprotective agents are limited, the existing data provides a foundation for its further investigation.

Comparative Analysis of Neuroprotective Effects

The neuroprotective effects of this compound and its derivatives have been most notably demonstrated in in vitro models of amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.

This compound vs. Amyloid-Beta Induced Neurotoxicity

A key study investigated the effects of the amidated this compound analog, KTP-NH2, on Aβ-induced neurotoxicity in primary cortical neurons and hippocampal slices. The results demonstrated a significant neuroprotective effect at a concentration of 50 nM.[1]

In Vitro ModelToxin/InsultThis compound AnalogConcentrationObserved EffectReference
Primary Cortical NeuronsAmyloid-Beta (25-35 fragment)KTP-NH250 nMPrevented the Aβ-induced decrease in dendritic spine density.[1]
Hippocampal SlicesAmyloid-Beta OligomersKTP-NH250 nMRescued the Aβ-induced impairment of Long-Term Potentiation (LTP).[1]
Conceptual Comparison with Other Neuroprotective Agents

While direct comparative in vitro studies are lacking, a conceptual comparison can be made with other well-known neuroprotective agents based on their mechanisms of action in similar neurotoxicity models.

Neuroprotective AgentPrimary Mechanism of ActionTypical In Vitro Models of Neuroprotection
This compound Met-enkephalin releaseAmyloid-beta toxicity
MK-801 Non-competitive NMDA receptor antagonistGlutamate (B1630785) excitotoxicity
L-Carnosine Antioxidant, anti-glycating agentOxidative stress, glutamate excitotoxicity[2][3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Neuroprotective Effect

The neuroprotective effect of this compound is thought to be initiated by its binding to a putative G-protein coupled receptor, leading to the release of Met-enkephalin, which in turn acts on opioid receptors to confer neuroprotection.

D_Kyotorphin_Signaling D_Kyotorphin This compound GPCR Putative GPCR D_Kyotorphin->GPCR Binds PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Met_Enk_Release Met-enkephalin Release Ca_release->Met_Enk_Release Induces Opioid_Receptor Opioid Receptor Met_Enk_Release->Opioid_Receptor Activates Neuroprotection Neuroprotection Opioid_Receptor->Neuroprotection Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Cell_Culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Toxin_Exposure Exposure to Neurotoxin (e.g., Aβ, Glutamate, H₂O₂) Pre_treatment->Toxin_Exposure Viability_Assay Cell Viability Assay (e.g., MTT) Toxin_Exposure->Viability_Assay Morphology_Analysis Morphological Analysis (e.g., Spine Density) Toxin_Exposure->Morphology_Analysis Functional_Assay Functional Assay (e.g., LTP Recording) Toxin_Exposure->Functional_Assay Biochemical_Assay Biochemical Assays (e.g., ROS, Caspase-3) Toxin_Exposure->Biochemical_Assay

References

Assessing the Abuse Potential of D-Kyotorphin: A Comparative Analysis with Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Kyotorphin, a naturally occurring dipeptide, and its synthetic derivatives have emerged as compounds of interest in pain management due to their unique analgesic mechanism. Unlike traditional opioids such as morphine and fentanyl, which directly activate opioid receptors, this compound is understood to exert its effects indirectly by stimulating the release of endogenous opioids, primarily Met-enkephalin.[1][2][3] This fundamental difference in mechanism of action suggests a potentially lower abuse liability for this compound and its analogs. However, a comprehensive review of the current scientific literature reveals a critical gap: a lack of direct, quantitative studies comparing the abuse potential of this compound with that of traditional opioids using established behavioral paradigms.

This guide provides a detailed overview of this compound's mechanism of action, outlines the standard experimental protocols used to assess opioid abuse potential, and presents a theoretical framework for why this compound may possess a more favorable safety profile. While direct comparative data is currently unavailable, this document serves as a resource for researchers designing future studies to definitively evaluate the abuse liability of this promising class of analgesics.

Mechanism of Action: An Indirect Approach to Analgesia

Traditional opioids exert their potent analgesic and rewarding effects through the direct agonism of opioid receptors, particularly the mu-opioid receptor (MOR). This direct activation is also the primary driver of their high abuse potential, leading to tolerance, physical dependence, and addiction.

In contrast, this compound does not bind directly to opioid receptors.[4] Instead, it is believed to interact with a putative, yet-to-be-fully-characterized receptor, which in turn triggers the release of endogenous opioid peptides like Met-enkephalin.[1][2][3] These endogenous opioids then act on opioid receptors to produce analgesia. The analgesic effects of kyotorphin (B1673678) can be reversed by the opioid antagonist naloxone, which supports the involvement of the opioid system in its mechanism of action.[5]

This indirect mechanism is hypothesized to lead to a more physiological and regulated activation of the opioid system, potentially mitigating the intense euphoria and subsequent reinforcement associated with direct-acting opioid agonists.

Experimental Protocols for Assessing Abuse Potential

To rigorously assess the abuse potential of any novel compound, a battery of well-established preclinical behavioral assays is employed. The following are the standard protocols that would be necessary to directly compare the abuse liability of this compound to traditional opioids.

Conditioned Place Preference (CPP)

The CPP paradigm is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug.

Methodology:

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Phases:

    • Pre-Conditioning (Baseline): Animals are allowed to freely explore both chambers to determine any initial preference.

    • Conditioning: Over several days, animals receive the test drug (e.g., this compound or morphine) and are confined to one chamber, and a vehicle injection while confined to the other chamber.

    • Post-Conditioning (Test): Animals are again allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured.

  • Interpretation: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect and abuse potential.

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning cluster_data Data Analysis Pre_Test Baseline Preference Test Drug_Pairing Drug + Chamber A Pre_Test->Drug_Pairing Vehicle_Pairing Vehicle + Chamber B Post_Test Free Exploration Test Vehicle_Pairing->Post_Test Analysis Compare Time in Chamber A vs. B Post_Test->Analysis

Conditioned Place Preference (CPP) Experimental Workflow.
Intravenous Self-Administration

This operant conditioning model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively seek and take the substance.

Methodology:

  • Surgery: Animals are surgically implanted with an intravenous catheter.

  • Apparatus: An operant chamber equipped with two levers.

  • Training: Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.

  • Testing:

    • Fixed-Ratio (FR) Schedule: A fixed number of lever presses is required for each infusion. This measures the reinforcing efficacy of the drug.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of its motivation to obtain the drug.

  • Interpretation: A higher number of self-infusions and a higher breakpoint for a drug indicate greater reinforcing properties and a higher abuse potential.

Self_Admin_Workflow Start Catheter Implantation Surgery Training Training: Active Lever Press -> Drug Infusion Start->Training FR_Test Fixed-Ratio (FR) Testing Training->FR_Test PR_Test Progressive-Ratio (PR) Testing FR_Test->PR_Test Data Measure Infusions & Breakpoint PR_Test->Data Conclusion Assess Reinforcing Properties Data->Conclusion

Intravenous Self-Administration Experimental Workflow.
Withdrawal Assessment

This set of procedures evaluates the presence and severity of physical dependence by observing the effects of spontaneous or precipitated withdrawal from a drug.

Methodology:

  • Induction of Dependence: Animals are chronically administered the test drug (e.g., this compound or morphine) over several days or weeks.

  • Withdrawal:

    • Spontaneous Withdrawal: The drug is abruptly discontinued.

    • Precipitated Withdrawal: An opioid antagonist (e.g., naloxone) is administered to rapidly induce withdrawal symptoms.

  • Observation: Animals are observed for a range of physical and behavioral signs of withdrawal, which may include jumping, wet dog shakes, paw tremors, diarrhea, and teeth chattering. These signs are often quantified using a standardized rating scale.

  • Interpretation: The presence and severity of withdrawal symptoms are indicative of physical dependence, a key component of opioid addiction.

Comparative Data: A Call for Future Research

As of the date of this publication, a thorough search of the scientific literature has not yielded any studies that have directly applied the aforementioned experimental protocols to quantitatively compare the abuse potential of this compound with traditional opioids. While some studies on kyotorphin derivatives have noted a lack of certain side effects like constipation when compared to morphine, these studies did not specifically investigate abuse liability.[6][7]

Table 1: Hypothetical Comparative Abuse Potential Data

The following table is for illustrative purposes only and is not based on experimental data. It demonstrates how such data would be presented if available.

ParameterThis compoundMorphineFentanyl
Conditioned Place Preference
Time in Drug-Paired Chamber (s)Data Not AvailableSignificant IncreasePotent, Significant Increase
Self-Administration
Breakpoint (Progressive Ratio)Data Not AvailableHighVery High
Withdrawal Severity
Global Withdrawal ScoreData Not AvailableSevereVery Severe

Signaling Pathway Comparison

The distinct mechanisms of action of traditional opioids and this compound can be visualized through their signaling pathways.

Signaling_Pathways cluster_opioid Traditional Opioid Pathway cluster_k_torphin This compound Pathway Morphine Morphine/Fentanyl MOR Mu-Opioid Receptor (MOR) Morphine->MOR Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC Ca Ion Channel Modulation Gi->Ca Analgesia_Reward Analgesia & Reward AC->Analgesia_Reward Ca->Analgesia_Reward DKT This compound KTP_R Putative KTP Receptor DKT->KTP_R Release Met-Enkephalin Release KTP_R->Release Opioid_R Opioid Receptors Release->Opioid_R Endo_Analgesia Endogenous Analgesia Opioid_R->Endo_Analgesia

Signaling pathways of traditional opioids vs. This compound.

Conclusion and Future Directions

The indirect mechanism of action of this compound presents a compelling rationale for its potential as an analgesic with a reduced abuse liability compared to traditional opioids. By modulating the endogenous opioid system rather than causing supraphysiological activation of opioid receptors, this compound and its derivatives may offer a safer therapeutic window.

However, the absence of direct comparative studies on abuse potential remains a significant knowledge gap. To move this promising class of compounds forward in the drug development pipeline, it is imperative that future research focuses on conducting rigorous head-to-head comparisons with traditional opioids using the standardized behavioral paradigms of conditioned place preference, intravenous self-administration, and withdrawal assessment. The data generated from such studies will be critical in definitively characterizing the abuse potential of this compound and informing its potential clinical utility as a safer alternative for pain management.

References

Cross-validation of D-Kyotorphin's analgesic activity in different behavioral tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic activity of D-Kyotorphin (Tyr-D-Arg), a stable analog of the endogenous neuropeptide Kyotorphin (B1673678), across various behavioral tests. This compound has garnered significant interest as a potential alternative to traditional opioid analgesics due to its potent pain-relieving properties and potentially favorable side-effect profile. This document summarizes key experimental data, details methodologies for common analgesic assays, and illustrates the underlying signaling pathways to facilitate further research and development in the field of pain management.

Comparative Analgesic Potency of this compound

This compound has demonstrated significant analgesic effects in several established rodent models of nociception. Its potency has been compared to its native counterpart, L-Kyotorphin, and the gold-standard opioid, morphine. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Analgesic Potency in the Tail-Pinch Test (Intracisternal Administration in Mice)

CompoundED50 (nmol/mouse)Duration of Action
This compound 6.2 [1]Potent and long-lasting [1]
L-Kyotorphin15.7[1]Less potent and shorter duration than this compound[1]

Table 2: Analgesic Potency in the Hot-Plate Test (Intracerebroventricular Administration in Mice)

CompoundPotencyNaloxone Reversibility
This compound Equal to Met-enkephalin [2]Yes [2]
L-KyotorphinEqual to Met-enkephalin[2]Yes[2]
Morphine-Yes

Table 3: Comparative Analgesic Potency with Morphine (Subcutaneous Administration in Rats)

CompoundTestED50 (mg/kg)
MorphineHot-Plate Test (52°C)2.8[3]
MorphineTail-Withdrawal Test (52°C)2.6[3]

Experimental Protocols

Detailed methodologies for the key behavioral tests used to assess analgesic activity are provided below.

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Procedure:

  • Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature and a transparent cylinder to confine the animal.

  • Acclimatization: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each mouse is individually placed on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered this compound, a control vehicle, or a reference analgesic (e.g., morphine) via the desired route (e.g., intracerebroventricular, intraperitoneal).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are again placed on the hot plate, and the latency to respond is measured.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus and is also sensitive to centrally acting analgesics.

Procedure:

  • Apparatus: A tail-flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.

  • Acclimatization: Mice are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are allowed to acclimate to the restraint for a short period.

  • Baseline Latency: The radiant heat source is focused on a specific portion of the tail. The time from the onset of the heat stimulus to the reflexive withdrawal (flick) of the tail is automatically recorded as the baseline latency. A cut-off time is set to avoid tissue damage.

  • Drug Administration: Test compounds are administered as described for the hot-plate test.

  • Post-Treatment Latency: Tail-flick latencies are measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is calculated as %MPE, similar to the hot-plate test.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics by inducing a visceral inflammatory pain response.

Procedure:

  • Acclimatization: Mice are placed in individual observation chambers for a period of acclimatization.

  • Drug Administration: Animals are pre-treated with this compound, a control vehicle, or a reference analgesic (e.g., aspirin) typically 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 15-30 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group ] x 100.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes involved in this compound research, the following diagrams have been generated using Graphviz.

D_Kyotorphin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound KTPR Kyotorphin Receptor (GPCR) This compound->KTPR Binds G_protein G-protein (Gi/o) KTPR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Met_Enk_Vesicle Met-Enkephalin Vesicle Ca_release->Met_Enk_Vesicle Triggers fusion of Met_Enk_Release Met-Enkephalin Release Met_Enk_Vesicle->Met_Enk_Release Leads to

Caption: this compound Signaling Pathway for Analgesia.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Animal Model Selection (e.g., Mice) A2 Drug Preparation (this compound, Morphine, Vehicle) A1->A2 A3 Behavioral Test Selection (Hot-Plate, Tail-Flick, Writhing) A2->A3 B1 Animal Acclimatization A3->B1 B2 Baseline Measurement B1->B2 B3 Drug Administration B2->B3 B4 Post-Treatment Measurement B3->B4 C1 Data Collection (Latency, Writhing Count) B4->C1 C2 Statistical Analysis (e.g., ANOVA, ED50 calculation) C1->C2 C3 Comparison of Analgesic Effects C2->C3 C4 Conclusion & Reporting C3->C4

Caption: General Experimental Workflow for Analgesic Testing.

References

Safety Operating Guide

Safe Disposal of D-Kyotorphin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of D-Kyotorphin, a neuroactive dipeptide. While specific institutional and local regulations must always be followed, this document outlines the essential steps and precautions based on available safety data for its stereoisomer, L-Kyotorphin, which is not classified as a hazardous substance.

Physicochemical Properties of Kyotorphin

Understanding the properties of a compound is the first step in determining its appropriate handling and disposal. The following table summarizes the key physicochemical data for Kyotorphin.

PropertyValue
Chemical Formula C₁₅H₂₃N₅O₄[1][2]
Molecular Weight 337.38 g/mol [1][2]
Appearance White to off-white powder[3]
Solubility Soluble in water[1][3]
IUPAC Name (2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1][2]

Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound. This procedure is based on general laboratory safety guidelines for non-hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles.[4][5]

  • Chemical-resistant gloves (e.g., nitrile).[4][5]

  • A laboratory coat.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.[4][5]

  • The container should be suitable for chemical waste and kept closed when not in use.[4][5]

3. Small Spills:

  • In the event of a small spill, use appropriate tools to carefully sweep or scoop the solid material into a designated waste disposal container.[5]

  • Avoid generating dust.[4][5]

  • Clean the spill area with soap and plenty of water.[4][5]

4. Large Spills:

  • For a large spill, use a shovel to transfer the material into a convenient waste disposal container.[5]

  • It may be necessary to use a dust respirator and full protective suit depending on the scale of the spill.[5]

5. Final Disposal:

  • Dispose of the waste container in accordance with all applicable federal, state, and local environmental regulations.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

D_Kyotorphin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Closed Container ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check small_spill Small Spill: Sweep/Scoop into Waste Container spill_check->small_spill Yes, small large_spill Large Spill: Shovel into Waste Container spill_check->large_spill Yes, large consult_ehs Consult Institutional EHS for Specific Guidelines spill_check->consult_ehs No clean_area Clean Spill Area with Soap and Water small_spill->clean_area large_spill->clean_area clean_area->consult_ehs dispose Dispose of Waste Container per Regulations consult_ehs->dispose end End dispose->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for D-Kyotorphin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides immediate, essential safety and logistical information for handling the neuropeptide D-Kyotorphin. Adherence to these procedures will help ensure a safe laboratory environment and the reliability of your experimental outcomes. While this compound is not classified as a hazardous substance, it is prudent to handle all chemicals with a comprehensive safety approach.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for all laboratory procedures involving this compound to determine if additional protective measures are required.[2][3] The following table summarizes the recommended PPE for handling this peptide in both its lyophilized powder and solubilized forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of the powder.[2][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Respiratory Protection Dust Mask / RespiratorRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[2][3][4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where chemicals are handled.[2]

Operational Plan: From Receipt to Disposal

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • For long-term stability, store lyophilized this compound at -20°C.[4][5]

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce peptide stability.[6]

Handling and Preparation of Solutions:

  • Avoid Inhalation and Contact: Handle the lyophilized powder in a well-ventilated area or under a fume hood to minimize inhalation risk.[4][7] Avoid contact with eyes, skin, and clothing.[4]

  • Weighing: Weigh out the peptide quickly and reseal the container tightly to minimize moisture absorption.[6]

  • Solubilization: this compound is soluble in water.[5] When preparing solutions, add the solvent slowly and gently mix. Sonication can be used to aid dissolution if necessary.[7][8]

  • Solution Storage: For optimal stability, it is recommended to prepare solutions fresh and use them promptly.[8] If storage is necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][4][9]

  • Skin Contact: In case of contact, wash the affected area with soap and plenty of water.[1][4][9]

  • Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][4][9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[3]

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[3]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste.[3] Do not dispose of these solutions down the drain.[3]

  • Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3]

Experimental Workflow and Safety Decision-Making

To ensure safety at each step of the experimental process, a clear workflow should be established. The following diagram illustrates a general workflow for handling this compound, incorporating key safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_ppe Constant Requirement A Retrieve this compound from -20°C storage B Equilibrate to Room Temp in Desiccator A->B C Weigh Lyophilized Powder (Use Respirator) B->C D Reconstitute in Appropriate Solvent C->D E Perform Experiment D->E F Liquid Waste E->F G Solid Waste E->G H Collect in Labeled Hazardous Waste Container F->H I Collect in Labeled Hazardous Waste Container G->I J Wear Appropriate PPE: - Goggles - Lab Coat - Gloves

General workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Kyotorphin
Reactant of Route 2
Reactant of Route 2
D-Kyotorphin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.